2,4-Difluoro-5-methylbenzoic acid
Description
The exact mass of the compound 2,4-Difluoro-5-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Difluoro-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRTHMEMOUEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450388 | |
| Record name | 2,4-Difluoro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367954-99-2 | |
| Record name | 2,4-Difluoro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-5-methylbenzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzoic acid: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated physicochemical properties such as lipophilicity and pKa.[1] 2,4-Difluoro-5-methylbenzoic acid (CAS Number: 367954-99-2), a member of the fluorinated aromatic carboxylic acid family, represents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a technical resource for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
2,4-Difluoro-5-methylbenzoic acid is a solid at room temperature with a molecular formula of C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol .[2][3] The presence of two electron-withdrawing fluorine atoms significantly influences the electronic environment of the benzene ring and the acidity of the carboxylic acid group.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 367954-99-2 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Boiling Point (Predicted) | 253.952 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 107.387 °C | [4] |
| Density (Predicted) | 1.359 g/cm³ | [4] |
| Purity (Typical) | ≥95% |
It is important to note that while the fundamental properties are well-established, detailed experimental data on solubility in a range of organic solvents is not extensively documented in publicly available literature. General solubility principles suggest it would be soluble in polar organic solvents like methanol, ethanol, and acetone.
Molecular Structure
The structure of 2,4-Difluoro-5-methylbenzoic acid, with its distinct substitution pattern, provides multiple points for synthetic modification.
Caption: Molecular structure of 2,4-Difluoro-5-methylbenzoic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the neighboring fluorine and carboxyl groups.
-
¹³C NMR: The carbon NMR will display eight unique signals corresponding to each carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: The fluorine NMR is anticipated to show two distinct signals for the two fluorine atoms, with coupling to each other and to adjacent protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid's hydrogen bonding (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching bands.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z 172, with characteristic fragmentation patterns including the loss of -OH and -COOH groups.
Proposed Synthesis Pathway
A robust synthesis of 2,4-Difluoro-5-methylbenzoic acid can be envisioned starting from a commercially available precursor, such as 1,3-difluoro-4-methylbenzene. The following proposed multi-step synthesis is based on well-established organic reactions.
Caption: Proposed synthesis workflow for 2,4-Difluoro-5-methylbenzoic acid.
Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-4-methylbenzene
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add acetyl chloride dropwise at 0 °C.
-
After the initial reaction, add 1,3-difluoro-4-methylbenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one.
Step 2: Haloform Reaction
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the sodium hydroxide solution to form sodium hypobromite.
-
Add the 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one from the previous step to the sodium hypobromite solution.
-
Stir the mixture vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 2,4-Difluoro-5-methylbenzoic acid.
-
Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of 2,4-Difluoro-5-methylbenzoic acid makes it a valuable intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group serves as a handle for amide bond formation, a common linkage in pharmaceuticals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidate. The methyl group provides a point for further functionalization or can contribute to steric and electronic interactions with the target protein. While specific examples citing this exact molecule are sparse in readily accessible literature, its structural motifs are found in various classes of bioactive compounds.
Safety and Handling
2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2,4-Difluoro-5-methylbenzoic acid is a promising building block for the development of novel pharmaceuticals and advanced materials. Its distinct pattern of fluorine and methyl substitution on a benzoic acid core offers a unique combination of properties that can be exploited in organic synthesis. While detailed experimental characterization data is not widely available, this guide provides a comprehensive overview based on predicted properties and established chemical principles, serving as a valuable resource for researchers and drug development professionals.
References
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PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]
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Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
2,4-Difluoro-5-methylbenzoic acid (CAS No: 367954-99-2) is a substituted aromatic carboxylic acid that has garnered significant interest within the fields of pharmaceutical research and drug development.[1][2] Its structure, featuring a benzoic acid core functionalized with two fluorine atoms and a methyl group, makes it a valuable and versatile synthetic intermediate.[3]
The strategic placement of these functional groups imparts a unique combination of electronic and steric properties. Fluorine atoms are known to modulate a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile by altering its lipophilicity and pKa.[3] The methyl group provides an additional point for steric interaction and can influence the molecule's overall shape and orientation within a receptor's binding pocket. Consequently, this compound serves as a crucial precursor for the synthesis of complex therapeutic agents, including novel kinase inhibitors which are pivotal in cancer therapy and other disease areas.[3] This guide provides a comprehensive overview of its core physicochemical properties and the standard methodologies for their characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of 2,4-Difluoro-5-methylbenzoic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [1][4] |
| Molecular Weight | 172.13 g/mol | [2][4][5] |
| Appearance | Colorless solid | [1] |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 107.4 ± 25.9 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.53 | [4] |
| pKa | Not experimentally determined in available literature; estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the two fluorine atoms. |
Structural and Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of a molecule's structure, confirming its identity and purity.
Caption: Chemical structure of 2,4-Difluoro-5-methylbenzoic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methyl group (–CH₃) protons will likely appear as a singlet or a finely split multiplet (due to long-range coupling with fluorine) in the upfield region (around 2.3 ppm).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[6] Two distinct signals are expected, one for each of the non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive structural information.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A broad O–H stretching band is expected in the region of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band will appear around 1700 cm⁻¹. Strong C–F stretching bands will also be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass (172.033585).[4] The fragmentation pattern would likely involve the loss of the hydroxyl group (–OH) and the entire carboxyl group (–COOH), providing further structural confirmation.[7]
Experimental Methodologies for Physicochemical Characterization
To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following sections detail standard experimental procedures.
Protocol 1: Melting Point Determination
The melting point is a fundamental property that provides a criterion for purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8]
Principle: A small sample of the crystalline solid is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[10]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample consists of large crystals)[11]
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, crush the crystals into a fine powder using a mortar and pestle to ensure uniform packing.[11]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Compacting the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom. The packed sample height should be approximately 1-2 mm for accurate results.[11]
-
Initial Rapid Determination (Optional): To save time, an initial rapid heating (10-20°C per minute) can be performed to find an approximate melting point.[8][10]
-
Accurate Determination: Prepare a fresh sample. Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 20°C below the approximate melting point found in the previous step.[11]
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[9][11]
-
Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[10]
-
Reporting: The melting point is reported as the range T₁ – T₂. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.
Caption: Workflow for Melting Point Determination.
Protocol 2: Solubility Characterization
Solubility tests provide crucial information about the polarity and functional groups present in a molecule. For an organic acid, solubility in basic solutions is a key diagnostic indicator.
Principle: The solubility of 2,4-Difluoro-5-methylbenzoic acid is assessed in a series of solvents of varying polarity and pH. Its acidic nature allows it to be deprotonated by bases to form a water-soluble carboxylate salt.
Materials:
-
Test tubes
-
Sample of 2,4-Difluoro-5-methylbenzoic acid
-
Solvents: Deionized water, 5% aqueous Sodium Hydroxide (NaOH), 5% aqueous Sodium Bicarbonate (NaHCO₃), 5% aqueous Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube. Stir vigorously for 60 seconds. Observe if the solid dissolves completely.[12][13] 2,4-Difluoro-5-methylbenzoic acid is expected to be sparingly soluble.[1]
-
Solubility in 5% NaOH: In a separate test tube, add ~25 mg of the compound to 0.5 mL of 5% NaOH solution. Stir vigorously. A water-insoluble carboxylic acid will dissolve in a strong base like NaOH as it is converted to its sodium salt.[14][15]
-
Solubility in 5% NaHCO₃: Repeat the test with 0.5 mL of 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base than NaOH. Strong organic acids, such as carboxylic acids, are typically acidic enough to react with NaHCO₃, dissolve, and produce carbon dioxide gas (effervescence).[15][16] This test helps distinguish strong acids from weaker ones like phenols.
-
Solubility in 5% HCl: Repeat the test with 0.5 mL of 5% HCl solution. As an acidic compound, it is not expected to dissolve in an acidic solution.[16] This test is used to identify basic functional groups like amines.
-
Interpretation: Solubility in NaOH and NaHCO₃, coupled with insolubility in water and HCl, confirms the presence of a strong acidic functional group, consistent with a carboxylic acid.
Caption: Logical workflow for solubility testing.
Protocol 3: pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.
Principle: The compound is dissolved in a suitable solvent and titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17]
Apparatus:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker or titration vessel
-
Standardized 0.1 M NaOH solution
Step-by-Step Procedure:
-
Preparation: Accurately weigh a sample of 2,4-Difluoro-5-methylbenzoic acid and dissolve it in a known volume of deionized water (or a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[17]
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[17]
-
Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Titration: Begin stirring the solution at a constant, moderate rate. Record the initial pH. Add the 0.1 M NaOH titrant from the buret in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[17] Continue this process well past the equivalence point (the steepest part of the curve).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve.
-
Calculate the half-equivalence point volume (Veq/2).
-
The pKa is the pH value on the titration curve that corresponds to the Veq/2 volume.[17]
-
-
Replication: For robust data, perform the titration in triplicate and report the average pKa value with the standard deviation.[17]
References
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2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. Retrieved January 11, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]
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Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]
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mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
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¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 11, 2026, from [Link]
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Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 11, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 11, 2026, from [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. Retrieved January 11, 2026, from [Link]
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Experiment 2 # Solubility 13. (n.d.). Bellevue College. Retrieved January 11, 2026, from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
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Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
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2,4-Difluoro-5-methylbenzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 11, 2026, from [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 11, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms and the electron-donating methyl group, make it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of 2,4-Difluoro-5-methylbenzoic acid. Furthermore, it delves into the rationale behind its application in drug discovery, offering insights for researchers engaged in the development of novel therapeutics.
Molecular Structure and Chemical Formula
2,4-Difluoro-5-methylbenzoic acid is a substituted benzoic acid with the chemical formula C₈H₆F₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two fluorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 5. The strategic placement of these functional groups dictates the molecule's reactivity and its utility as a versatile building block in organic synthesis.
The IUPAC name for this compound is 2,4-Difluoro-5-methylbenzoic acid, and its CAS Registry Number is 367954-99-2.[4]
Caption: 2D representation of 2,4-Difluoro-5-methylbenzoic acid.
Physicochemical Properties
Understanding the physicochemical properties of 2,4-Difluoro-5-methylbenzoic acid is crucial for its handling, reaction optimization, and application in drug design. The presence of fluorine atoms significantly influences its acidity, lipophilicity, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 172.13 g/mol | [1] |
| CAS Number | 367954-99-2 | [4] |
| Appearance | Solid | [3] |
| Density | 1.359 g/cm³ | [2] |
| Boiling Point | 253.952 °C at 760 mmHg | [2] |
| Flash Point | 107.387 °C | [2] |
Synthesis Strategies
Proposed Synthetic Route: Grignard Reaction
A robust method for the synthesis of benzoic acid derivatives is the Grignard reaction, involving the carboxylation of a Grignard reagent with carbon dioxide.
Caption: Proposed Grignard reaction workflow for synthesis.
Experimental Protocol (Proposed):
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,4-difluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2,4-difluoro-5-methylphenylmagnesium bromide. The reaction is typically exothermic and should be maintained at a gentle reflux.
-
Carboxylation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice (solid carbon dioxide) in anhydrous THF at low temperature (-78 °C). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.
-
Acidic Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then carefully added to quench the reaction and protonate the resulting carboxylate salt, yielding the desired 2,4-Difluoro-5-methylbenzoic acid.
-
Purification: The product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2,4-Difluoro-5-methylbenzoic acid. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methyl group should appear as a singlet, potentially showing a small long-range coupling to the ortho fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carboxylic acid carbon will appear at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons will show complex splitting patterns due to one-bond and two-bond carbon-fluorine couplings.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong, sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
C-F stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 172. The fragmentation pattern will likely show characteristic losses, such as the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45), which are typical for benzoic acids.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[5][6] 2,4-Difluoro-5-methylbenzoic acid is a valuable building block in this context, particularly in the development of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The fluorine atoms on the benzoic acid ring can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing the inhibitor's potency and selectivity. The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for the attachment of other pharmacophoric groups to optimize the overall drug-like properties of the molecule.
Caption: Logical flow from core scaffold to therapeutic outcome.
Safety and Handling
2,4-Difluoro-5-methylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,4-Difluoro-5-methylbenzoic acid is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique structural and electronic features make it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-5-methylbenzoic Acid
Introduction
2,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid core imparts unique electronic and steric properties, making it a sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed, field-tested protocols, and address critical safety and handling considerations.
Strategic Approach to Synthesis
The synthesis of 2,4-Difluoro-5-methylbenzoic acid can be efficiently achieved through a two-step process commencing with the bromination of the readily available starting material, 1,3-difluoro-4-methylbenzene. The subsequent step involves the formation of a Grignard reagent from the resulting aryl bromide, followed by carboxylation with carbon dioxide. This route is favored for its high yields, operational simplicity, and the avoidance of harsh or difficult-to-handle reagents often associated with alternative methods like direct lithiation at low temperatures.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme for 2,4-Difluoro-5-methylbenzoic acid.
Part 1: Electrophilic Aromatic Bromination of 1,3-Difluoro-4-methylbenzene
The initial step in this synthesis is the regioselective bromination of 1,3-difluoro-4-methylbenzene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer, 1-bromo-2,4-difluoro-5-methylbenzene. The fluorine atoms are ortho-, para-directing activators, while the methyl group is also an ortho-, para-directing activator. The interplay of these directing effects, along with steric hindrance, favors the introduction of the bromine atom at the C5 position.
Mechanism of Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the brominated product.
Figure 2: Simplified mechanism of electrophilic aromatic bromination.
Experimental Protocol: Synthesis of 1-Bromo-2,4-difluoro-5-methylbenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Difluoro-4-methylbenzene | 128.13 | 25.0 g | 0.195 |
| Bromine (Br₂) | 159.81 | 34.3 g (11.0 mL) | 0.215 |
| Iron(III) bromide (FeBr₃) | 295.56 | 1.15 g | 0.0039 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| 10% aq. Sodium bisulfite | - | 50 mL | - |
| Saturated aq. Sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium sulfate | - | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a base solution), add 1,3-difluoro-4-methylbenzene (25.0 g, 0.195 mol) and dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add iron(III) bromide (1.15 g, 0.0039 mol) to the stirred solution.
-
Slowly add bromine (34.3 g, 0.215 mol) dissolved in dichloromethane (50 mL) dropwise from the addition funnel over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bisulfite (to remove unreacted bromine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 1-bromo-2,4-difluoro-5-methylbenzene as a colorless liquid.
Part 2: Grignard Reaction and Carboxylation
The second part of the synthesis involves the conversion of the aryl bromide into a Grignard reagent, which is then carboxylated using solid carbon dioxide (dry ice). The Grignard reaction is a powerful tool for carbon-carbon bond formation and is particularly useful for the synthesis of carboxylic acids from aryl halides.[1]
Mechanism of Grignard Reagent Formation and Carboxylation
The formation of the Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the organomagnesium species.[2] The resulting Grignard reagent is a potent nucleophile and a strong base.
The carboxylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the desired carboxylic acid.[3]
Figure 3: Workflow for the Grignard reaction and carboxylation.
Critical Safety Considerations for Grignard Reactions
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[4]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. The addition of the aryl halide should be controlled to maintain a manageable reaction temperature. An ice bath should be readily available for cooling.[6]
-
Flammable Solvents: Ethereal solvents like THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.[7]
Experimental Protocol: Synthesis of 2,4-Difluoro-5-methylbenzoic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2,4-difluoro-5-methylbenzene | 207.01 | 20.7 g | 0.10 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
| Carbon dioxide (solid, dry ice) | 44.01 | ~50 g | - |
| 1 M Hydrochloric acid | - | ~100 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Place magnesium turnings (2.67 g, 0.11 mol) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-2,4-difluoro-5-methylbenzene (20.7 g, 0.10 mol) in anhydrous THF (50 mL) to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, crush approximately 50 g of dry ice and cover it with anhydrous diethyl ether.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2) and all the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-Difluoro-5-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization
The final product, 2,4-Difluoro-5-methylbenzoic acid, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 140-150 °C |
Spectroscopic Data:
-
¹H NMR: Expected signals for the aromatic protons and the methyl protons, with characteristic splitting patterns due to fluorine coupling.
-
¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the carboxylic acid carbon.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[8]
Conclusion
This in-depth technical guide outlines a robust and reliable synthetic route for the preparation of 2,4-Difluoro-5-methylbenzoic acid. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology emphasizes a logical, step-by-step approach grounded in fundamental principles of organic chemistry, ensuring both efficiency and safety in the laboratory.
References
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EHS.Princeton.edu. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
-
Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]
-
Semantic Scholar. (2013). Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Carboxylation of aryl halides with CO2 enabled by Pd/visible‐light photoredox dual catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts.
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
- Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
-
Chemsrc. (2025, August 21). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-(2-methoxyethenyl)benzene. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-5-methylbenzoic Acid
Introduction
2,4-Difluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, a thorough structural elucidation is paramount for its development and application. This guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Difluoro-5-methylbenzoic acid, offering a predictive framework for its characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretations herein are based on established spectroscopic principles and comparative data from structurally related analogues, such as 4-methylbenzoic acid and 2,4-difluorobenzoic acid.
Molecular Structure and Spectroscopic Overview
The structure of 2,4-Difluoro-5-methylbenzoic acid, with the chemical formula C₈H₆F₂O₂, dictates its spectroscopic signature. The molecule comprises a benzene ring substituted with a carboxylic acid group, two fluorine atoms, and a methyl group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.
Caption: Molecular structure of 2,4-Difluoro-5-methylbenzoic acid.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: A small amount of solid 2,4-Difluoro-5-methylbenzoic acid is finely ground with potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is compressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2960 | Medium | C-H stretch (methyl group) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~1200 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation:
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The strong, sharp peak around 1710 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration.
The presence of the methyl group should give rise to C-H stretching vibrations around 2960 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The strong absorption around 1200 cm⁻¹ is characteristic of the C-F stretching vibration, and its intensity is enhanced by the presence of two fluorine atoms. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region; a strong band around 850 cm⁻¹ would be consistent with the predicted substitution.
Caption: Predicted key IR absorptions for 2,4-Difluoro-5-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of 2,4-Difluoro-5-methylbenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | COOH |
| ~7.8 | Doublet of doublets | 1H | H-6 |
| ~7.0 | Doublet of doublets | 1H | H-3 |
| ~2.4 | Singlet | 3H | CH₃ |
Interpretation:
The ¹H NMR spectrum is expected to show four distinct signals. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift of approximately 11-13 ppm. The two aromatic protons, H-3 and H-6, are in different chemical environments and will appear as doublets of doublets due to coupling with the adjacent fluorine atoms and with each other. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence their chemical shifts. The methyl group protons will appear as a singlet at around 2.4 ppm.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Approximately 20-50 mg of 2,4-Difluoro-5-methylbenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 100 MHz), typically with proton decoupling.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~165 (d) | C-F |
| ~162 (d) | C-F |
| ~135 | C-H |
| ~125 | C-CH₃ |
| ~115 (d) | C-H |
| ~110 | C-COOH |
| ~20 | CH₃ |
Interpretation:
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing around 170 ppm. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets. The remaining aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon attached to the carboxylic acid group will be deshielded, while the carbon attached to the methyl group will be slightly shielded. The methyl carbon will appear at the most upfield region, around 20 ppm.
Caption: Predicted ¹H and ¹³C NMR chemical shifts for 2,4-Difluoro-5-methylbenzoic acid.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: A dilute solution of 2,4-Difluoro-5-methylbenzoic acid is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 172 | [M]⁺ (Molecular Ion) |
| 155 | [M - OH]⁺ |
| 127 | [M - COOH]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum of 2,4-Difluoro-5-methylbenzoic acid is expected to show a molecular ion peak at an m/z of 172, corresponding to the molecular weight of the compound (C₈H₆F₂O₂).[2] Fragmentation of the molecular ion is likely to occur through the loss of a hydroxyl radical (-OH) to give a fragment at m/z 155, and the loss of the entire carboxylic acid group (-COOH) to yield a fragment at m/z 127.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,4-Difluoro-5-methylbenzoic acid. The expected IR, ¹H NMR, ¹³C NMR, and MS data, derived from established principles and comparison with analogous compounds, offer a robust framework for the structural verification of this molecule. Experimental acquisition of these spectra is essential to confirm these predictions and to fully characterize this compound for its potential applications in research and development.
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PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). p-Toluic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
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The Solubility Profile of 2,4-Difluoro-5-methylbenzoic Acid: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-5-methylbenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical research and development. In the absence of extensive published quantitative data for this specific compound, this guide leverages established principles of physical chemistry and comparative analysis of structurally analogous compounds—benzoic acid, 2-fluorobenzoic acid, and 4-fluorobenzoic acid—to predict and rationalize its solubility behavior. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for process optimization, formulation development, and preclinical studies.
Introduction: The Significance of Solubility in Drug Development
2,4-Difluoro-5-methylbenzoic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its physicochemical properties, particularly its solubility, are fundamental to its utility. Solubility dictates the feasibility of synthetic routes, influences the efficiency of purification techniques such as crystallization, and critically impacts the bioavailability of any resulting active pharmaceutical ingredient (API). A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise but a cornerstone of efficient and successful drug development.
This guide is structured to provide a holistic understanding of the solubility of 2,4-Difluoro-5-methylbenzoic acid. We will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of its behavior in various classes of organic solvents. The latter part of this guide is dedicated to providing robust, step-by-step protocols for the experimental determination of solubility, ensuring that researchers can generate the precise and reliable data necessary for their work.
Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
To understand the solubility of 2,4-Difluoro-5-methylbenzoic acid, we must first consider its molecular structure and inherent physicochemical properties. These properties provide the basis for predicting its interactions with different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| LogP | 2.53 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
The presence of a carboxylic acid group confers the ability to act as both a hydrogen bond donor and acceptor. The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the carboxylic proton and influences the overall polarity of the molecule. The methyl group is a nonpolar, electron-donating group. The LogP value of 2.53 suggests a moderate lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (2,4-Difluoro-5-methylbenzoic acid) and the solvent. The dissolution process can be conceptualized as a three-step process:
-
Breaking of solute-solute interactions: Energy is required to overcome the forces holding the crystalline lattice of the solid together.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.
The key intermolecular forces governing the solubility of 2,4-Difluoro-5-methylbenzoic acid are:
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., ketones, ethers).
-
Dipole-Dipole Interactions: The polar nature of the C-F and C=O bonds will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions will be present between the aromatic ring and the alkyl chains of the solvents.
The interplay of these forces, along with the physicochemical properties of the solvent, will determine the extent of solubility.
Caption: Intermolecular interactions influencing solubility.
Predicted Solubility in Common Organic Solvents: A Comparative Analysis
While specific quantitative data for 2,4-Difluoro-5-methylbenzoic acid is scarce, we can infer its likely solubility by examining data for structurally similar compounds. The following table presents solubility data for benzoic acid and 4-fluorobenzoic acid in a range of common organic solvents.
| Solvent | Dielectric Constant (20°C) | Benzoic Acid Solubility ( g/100g solvent, 25°C) | 4-Fluorobenzoic Acid Solubility (qualitative) | Predicted Solubility of 2,4-Difluoro-5-methylbenzoic Acid |
| Protic Solvents | ||||
| Methanol | 32.7 | 71.5[1] | Soluble[2][3] | High |
| Ethanol | 24.5 | 52.4 (19.2°C)[1] | Soluble[2][3] | High |
| 1-Propanol | 20.3 | - | - | High |
| 2-Propanol | 19.9 | - | - | High |
| 1-Butanol | 17.5 | - | - | Moderate to High |
| Aprotic Polar Solvents | ||||
| Acetone | 20.7 | Soluble[4] | Soluble | High |
| Ethyl Acetate | 6.02 | - | - | Moderate to High |
| Acetonitrile | 37.5 | - | - | Moderate |
| Tetrahydrofuran (THF) | 7.6 | - | - | High |
| Dimethylformamide (DMF) | 36.7 | Highly Soluble[5] | - | Very High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | - | Very High |
| Aprotic Nonpolar Solvents | ||||
| Toluene | 2.38 | Soluble[4] | - | Moderate |
| Hexane | 1.88 | Sparingly Soluble | - | Low |
| Dichloromethane | 9.08 | Soluble[4] | - | Moderate |
Analysis and Predictions:
-
Protic Solvents (Alcohols): Benzoic acid exhibits high solubility in alcohols like methanol and ethanol[1][4]. This is due to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the solvent. 4-Fluorobenzoic acid is also reported to be soluble in alcohols[2][3]. Given the structural similarities, 2,4-Difluoro-5-methylbenzoic acid is predicted to have high solubility in short-chain alcohols . The presence of the fluorine atoms may slightly modulate this, but the dominant interaction will be hydrogen bonding.
-
Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and THF are good hydrogen bond acceptors and have significant dipole moments. They are expected to be effective at solvating 2,4-Difluoro-5-methylbenzoic acid. DMF and DMSO, with their high dielectric constants and strong hydrogen bond accepting capabilities, are predicted to be excellent solvents for this compound.
-
Aprotic Nonpolar Solvents: In nonpolar solvents like hexane, the primary solute-solvent interactions will be weak van der Waals forces. These are unlikely to overcome the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) of the solid acid. Therefore, solubility in nonpolar aliphatic solvents is expected to be low . In aromatic solvents like toluene, some solubility is expected due to pi-pi stacking interactions between the benzene rings of the solute and solvent.
Experimental Determination of Solubility: A Practical Guide
Accurate experimental determination of solubility is paramount. The two most common types of solubility measurements in pharmaceutical development are thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a compound. The shake-flask method is the gold standard for its determination.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by precipitating the compound from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early drug discovery for screening large numbers of compounds. While useful for initial ranking, it can often overestimate the true thermodynamic solubility.
Caption: Thermodynamic vs. Kinetic Solubility Workflow.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of 2,4-Difluoro-5-methylbenzoic acid in an organic solvent.
Materials:
-
2,4-Difluoro-5-methylbenzoic acid (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,4-Difluoro-5-methylbenzoic acid to a series of vials.
-
To each vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of 2,4-Difluoro-5-methylbenzoic acid of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of 2,4-Difluoro-5-methylbenzoic acid in the filtered sample using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the measurement was performed.
-
Conclusion
While direct quantitative solubility data for 2,4-Difluoro-5-methylbenzoic acid in organic solvents remains to be extensively published, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles and comparative analysis of structurally similar molecules. It is predicted to exhibit high solubility in polar protic and aprotic solvents, moderate solubility in aromatic hydrocarbons, and low solubility in nonpolar aliphatic solvents. For definitive data, the detailed shake-flask method provided in this guide serves as a reliable protocol for determining its thermodynamic solubility. The insights and methodologies presented herein are intended to empower researchers in the pharmaceutical sciences to make informed decisions regarding the use of 2,4-Difluoro-5-methylbenzoic acid in their drug discovery and development endeavors.
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Thermo Scientific Alfa Aesar. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved from [Link]
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A Technical Guide to the Safety and Hazards of 2,4-Difluoro-5-methylbenzoic Acid for Research and Development Professionals
This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 2,4-Difluoro-5-methylbenzoic acid. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in advanced research environments.
Compound Identification and Physicochemical Profile
2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid, often utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its physical properties is a prerequisite for safe handling and for anticipating its behavior under various experimental conditions.
| Property | Value | Source |
| CAS Number | 367954-99-2 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Appearance | Colorless solid / Light cream powder | [2][4] |
| Boiling Point | ~254.0 °C at 760 mmHg | [2][5] |
| Flash Point | ~107.4 °C | [5][6] |
| Density | ~1.36 g/cm³ | [2][6] |
| Water Solubility | Sparingly soluble | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance. The primary risks are associated with its irritant properties upon direct contact or inhalation.[1][3]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][3] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][3] |
The "Warning" signal word indicates a less severe hazard level than "Danger," but the risks are significant and require strict adherence to safety protocols.[1]
Caption: GHS Hazard Profile for 2,4-Difluoro-5-methylbenzoic Acid.
Toxicological Profile
The toxicological properties of 2,4-Difluoro-5-methylbenzoic acid have not been exhaustively investigated.[3][7] The available data, primarily from safety data sheets, indicates the following:
-
Acute Effects : The primary health hazards are irritant effects.
-
Skin Contact : Causes skin irritation (Category 2), which may manifest as redness, itching, and inflammation.[1][3]
-
Eye Contact : Causes serious eye irritation (Category 2), leading to pain, redness, and potentially reversible damage if not promptly treated.[1][3]
-
Inhalation : May cause respiratory tract irritation (STOT SE 3), resulting in coughing, sneezing, and shortness of breath.[1][3]
-
Ingestion : May be harmful if swallowed, potentially causing irritation to the digestive tract.[3][8]
-
-
Chronic Effects : There is no available data regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[3][4] In the absence of such data, exposure should be minimized as a precautionary measure.
The Hierarchy of Controls for Safe Handling
To mitigate the risks associated with handling 2,4-Difluoro-5-methylbenzoic acid, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Controls for chemical safety.
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Ventilation : Always handle 2,4-Difluoro-5-methylbenzoic acid in a well-ventilated area.[7]
-
Chemical Fume Hood : All procedures that may generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation.[9]
-
Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training : All personnel must be trained on the specific hazards of this chemical and the procedures for safe handling, emergency response, and disposal.[11]
-
Hygiene Practices : Do not eat, drink, or smoke in laboratory areas.[11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][12] A face shield may be required for splash-prone operations.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] Gloves must be inspected before use and disposed of properly after handling.[7] Contaminated clothing should be removed immediately and washed before reuse.[3][13]
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[3][7] The specific type of respirator cartridge depends on the potential exposure concentration.[7]
Standard Operating Protocols
Protocol for General Handling and Storage
-
Preparation : Before handling, confirm that the fume hood is operational and that all required PPE is available and in good condition.
-
Handling :
-
Storage :
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][7][11]
-
Keep the container tightly closed to prevent moisture contamination, as the compound may be moisture-sensitive.[3][4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[3]
-
Protocol for Emergency First Aid
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][8]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs or persists, get medical advice.[3]
-
In Case of Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Call a physician or poison control center if you feel unwell.[3]
-
In Case of Ingestion : Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][8] Seek immediate medical attention.[8]
Protocol for Accidental Spill Response
-
Assess the Spill : Determine the size and location of the spill.
-
Evacuate : Evacuate all non-essential personnel from the immediate area.[7][9]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]
-
Containment : Prevent the spill from spreading or entering drains.[7]
-
Clean-up : For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[7][15] Avoid actions that generate dust.[7][9][16]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal : Dispose of the collected waste and contaminated materials through a licensed professional waste disposal service.[3]
Caption: Workflow for responding to a chemical spill.
Fire and Explosion Hazard Data
-
Flammability : The compound is a combustible solid but is not considered a significant fire risk under normal conditions.[9][16] However, like many organic powders, it can form explosive mixtures with air if dispersed in sufficient concentration.[8]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][8][9]
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[15]
-
Advice for Firefighters : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[7][8][12]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Product : Do not allow the chemical to enter drains or waterways.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in a licensed facility.
Conclusion
2,4-Difluoro-5-methylbenzoic acid is a valuable research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. While significant gaps exist in its chronic toxicity data, the risks associated with its use can be effectively managed through the diligent application of the hierarchy of controls. By prioritizing engineering controls like fume hoods, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, researchers can handle this compound safely and responsibly.
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2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem. National Center for Biotechnology Information. [Link]
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MSDS of 2-Fluoro-5-methylbenzoic acid - Capot Chemical. Capot Chemical. [Link]
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2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2 | Chemsrc. Chemsrc. [Link]
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2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid | C13H9F2NO2 - PubChem. National Center for Biotechnology Information. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
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safety data sheet - new 242 macword format msds. [Link]
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The Strategic deployment of 2,4-Difluoro-5-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Rise of Fluorine in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] Within this context, polysubstituted aromatic scaffolds, such as 2,4-Difluoro-5-methylbenzoic acid, have emerged as valuable building blocks for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the potential applications of 2,4-Difluoro-5-methylbenzoic acid, offering insights into its synthesis, derivatization, and the anticipated impact of its unique structural motifs on the properties of next-generation drug candidates.
Physicochemical Properties and Synthetic Overview
2,4-Difluoro-5-methylbenzoic acid is a white to off-white crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| CAS Number | 367954-99-2 | [3] |
| Melting Point | Not widely reported | |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| pKa | Not experimentally determined | |
| LogP | 2.53 |
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theoretical studies on the electronic effects of fluorine substitution in benzoic acid
**A Theoretical and
Practical Guide to the Electronic Effects of Fluorine Substitution in Benzoic Acid**
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—high electronegativity combined with the ability to engage in resonance—offer a powerful tool for modulating molecular characteristics such as acidity (pKa), lipophilicity, and metabolic stability.[1][2] This in-depth guide provides a comprehensive examination of the theoretical underpinnings and practical implications of fluorine substitution in benzoic acid, a model system for understanding these effects in aromatic compounds. We delve into the nuanced interplay of inductive and resonance effects, their quantification through Hammett parameters, and their ultimate impact on acidity. Furthermore, this guide details the computational and experimental workflows used to probe these phenomena, offering both theoretical causality and field-proven protocols for scientists in drug discovery and chemical research.
Introduction: The Unique Role of Fluorine in Aromatic Systems
Fluorine is the most electronegative element, a property that dictates its powerful electron-withdrawing inductive effect (-I).[3][4] When attached to an aromatic ring, it strongly pulls electron density through the sigma (σ) bond framework, a factor that generally increases the acidity of a benzoic acid by stabilizing the resulting carboxylate anion.[4]
However, this potent inductive effect is uniquely counterbalanced by a resonance-donating effect (+R).[5][6] The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system.[3][5] This donation of electron density is most effective due to the efficient overlap between the carbon 2p and fluorine 2p orbitals.[5] The position of the fluorine substituent on the benzoic acid ring—ortho, meta, or para—determines the relative dominance of these two opposing electronic forces, leading to distinct and predictable changes in the molecule's chemical properties.[7][8][9] Fluorinated benzoic acids are not merely academic curiosities; they serve as vital precursors for pharmaceuticals and agrochemicals, and as chemical tracers in geothermal and oilfield applications.[10][11]
The Duality of Fluorine's Electronic Influence: Induction vs. Resonance
The net electronic effect of a fluorine substituent is a delicate balance between its powerful σ-withdrawing inductive effect and its π-donating resonance effect. The position on the aromatic ring is critical.
-
Inductive Effect (-I): This effect operates through the sigma bonds and decays with distance. It is strongest at the ortho position and weakest at the para position. The high electronegativity of fluorine makes this a dominant effect, increasing the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base.[4]
-
Resonance Effect (+R): This effect involves the delocalization of fluorine's lone pairs into the π-system of the benzene ring.[12] This effect increases electron density at the ortho and para positions, but not the meta position. An increase in electron density near the carboxylic group destabilizes the carboxylate anion, thereby decreasing acidity.
The interplay of these effects is position-dependent:
-
At the para-position , both -I and +R effects are at play. The +R effect partially counteracts the -I effect.[13]
-
At the meta-position , the resonance effect is negligible. Therefore, the electron-withdrawing -I effect dominates, leading to a significant increase in acidity compared to benzoic acid.
-
At the ortho-position , the situation is complicated by the proximity of the fluorine atom to the carboxylic acid group, leading to the "ortho effect," which can involve through-space interactions, intramolecular hydrogen bonding, and steric hindrance that forces the carboxyl group out of the plane of the ring.[13][14]
Caption: Dueling electronic effects of fluorine on benzoic acid acidity.
Quantifying Electronic Effects: pKa Values and Hammett Constants
The electronic influence of fluorine substitution is quantitatively reflected in the acid dissociation constant (pKa) and Hammett substituent constants (σ).
Impact on Acidity (pKa)
The pKa value is a direct measure of a compound's acidity. For fluorinated benzoic acids, the trend in acidity is a clear demonstration of the principles outlined above. Electron-withdrawing groups stabilize the carboxylate anion, making the acid stronger (lower pKa).
Table 1: Experimental pKa Values of Benzoic Acid and its Fluoro-Derivatives
| Compound | pKa Value | Primary Electronic Effect Influencing Acidity |
| Benzoic Acid | 4.20 | Reference |
| 2-Fluorobenzoic Acid (ortho) | 3.27 | Strong -I effect, ortho-effect |
| 3-Fluorobenzoic Acid (meta) | 3.86 | Dominant -I effect[15] |
| 4-Fluorobenzoic Acid (para) | 4.14 | -I effect partially offset by +R effect[16][17] |
| 3,5-Difluorobenzoic Acid | 3.37 | Additive -I effects[18] |
| 2,6-Difluorobenzoic Acid | 2.13 | Strong additive -I and ortho-effects[18] |
Note: pKa values can vary slightly depending on the experimental conditions.
As the data shows, all fluorinated versions are more acidic than benzoic acid. The meta isomer is significantly more acidic due to the unmitigated inductive effect.[15] The para isomer is only slightly more acidic because the resonance effect counteracts the inductive effect.[16][17] The ortho isomer is the most acidic among the monosubstituted compounds, a phenomenon attributed to the strong, distance-dependent inductive effect and other complex ortho effects.[13][14]
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying substituent effects.[19] The substituent constant, σ, measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
Table 2: Hammett Constants for the Fluorine Substituent
| Constant | Value | Interpretation |
| σmeta | +0.337 | Strongly electron-withdrawing, reflecting the dominant inductive effect.[20] |
| σpara | +0.062 | Weakly electron-withdrawing; the +R effect cancels out much of the -I effect.[20] |
These values provide robust, quantitative evidence for the electronic arguments. The large positive σmeta confirms the powerful inductive withdrawal when resonance is not a factor.[21] The much smaller σpara value is a classic illustration of the resonance effect's ability to counterbalance induction.[21]
Theoretical Investigation: A Computational Workflow
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules and rationalizing experimental observations.[10][22] A typical workflow to calculate the acidity and electronic structure of a fluorinated benzoic acid involves several key steps.
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quantum chemical calculations of 2,4-Difluoro-5-methylbenzoic acid
An In-depth Technical Guide to the Quantum Chemical Calculations of 2,4-Difluoro-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,4-Difluoro-5-methylbenzoic acid, a key building block in modern medicinal chemistry.[1][2] The strategic placement of fluorine atoms and a methyl group significantly influences the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in drug design.[2][3] This document details the theoretical underpinnings and practical step-by-step protocols for accurately modeling its molecular structure, vibrational spectra, and electronic characteristics. By leveraging Density Functional Theory (DFT), we elucidate the causality behind methodological choices, ensuring a robust and reproducible computational analysis for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Computational Scrutiny
2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂) is a substituted benzoic acid derivative whose structural motifs are integral to the synthesis of various therapeutic agents, including kinase inhibitors.[1][4] The fluorine substituents are not mere placeholders; they are critical modulators of the molecule's physicochemical properties, including lipophilicity and metabolic stability.[2][3] Understanding the precise three-dimensional geometry, vibrational dynamics, and electronic landscape of this molecule is paramount for rational drug design.
Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods, providing insights at a level of detail that is often inaccessible through experimentation alone.[5][6] These in silico techniques allow us to predict molecular properties that govern drug-receptor interactions, such as charge distribution and the propensity for hydrogen bonding.[7][8] This guide focuses on a workflow grounded in Density Functional Theory (DFT), a method that has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying complex organic molecules.[9][10]
Foundational Computational Methodology
The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the system's chemical nature and the properties being investigated.
The Choice of Theoretical Method: Why DFT?
While older methods like Hartree-Fock (HF) provide a foundational approximation, they neglect the effects of electron correlation, which is the interaction between individual electrons.[11][12] This omission can lead to inaccuracies, particularly for systems with multiple lone pairs and polar bonds, such as those in 2,4-Difluoro-5-methylbenzoic acid.
Density Functional Theory (DFT) addresses this limitation by calculating the energy of the system based on its electron density.[10][13] This approach implicitly includes electron correlation, offering significantly improved accuracy at a computational cost that remains manageable for molecules of this size.[5]
-
Selected Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is a well-established and widely validated choice that combines the strengths of both HF theory and DFT, providing a robust description of molecular geometries and energies for a broad range of organic compounds.[14]
The Basis Set: Building an Accurate Molecular Representation
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[15][16] The size and type of the basis set directly impact the accuracy and cost of the calculation. A larger, more flexible basis set can better represent the true distribution of electrons in the molecule.
-
Selected Basis Set: The 6-311++G(d,p) Pople-style basis set is chosen for this analysis.[17][18] The rationale is as follows:
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for significant flexibility in describing the molecular environment.
-
++ : The double diffuse functions are crucial. The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. These functions are essential for accurately describing the electron density far from the atomic nuclei, which is critical for modeling anions, hydrogen bonds, and other weak non-covalent interactions.
-
(d,p) : These are polarization functions. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow the orbitals to change shape and polarize (distort from their standard spherical or dumbbell shapes), which is a necessary feature to accurately model chemical bonds.
-
The Computational Workflow: A Step-by-Step Protocol
The following protocols outline the core calculations performed on 2,4-Difluoro-5-methylbenzoic acid. These steps should be performed sequentially, as the output of one is the input for the next.
Caption: Computational workflow for quantum chemical analysis.
Protocol: Geometry Optimization
-
Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).
-
Input: An initial, approximate 3D structure of 2,4-Difluoro-5-methylbenzoic acid.[19]
-
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Initiate a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
Convergence criteria should be set to tight or very tight to ensure a true minimum is found.
-
-
Output: The optimized Cartesian coordinates of the molecule and its final, minimized energy.
Protocol: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman vibrational spectra.[20]
-
Input: The optimized geometry from the previous step.
-
Methodology:
-
Using the same theoretical level (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized structure.
-
-
Validation & Output:
-
Confirmation of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
Spectral Data: The calculation will yield the vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. These theoretical values can be compared with experimental data.[21]
-
Analysis of Molecular Properties for Drug Design
With a validated molecular structure, we can now calculate the electronic properties that are most relevant to drug development.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface.[7] It is an invaluable tool for understanding intermolecular interactions, as it visualizes the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[8][22] These regions are prime candidates for hydrogen bonding and other electrostatic interactions with a biological receptor.[23][24] For 2,4-Difluoro-5-methylbenzoic acid, the MEP map is expected to show a significant negative potential around the carboxylic acid's oxygen atoms, indicating their role as hydrogen bond acceptors.
Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory states that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).[25][26]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[27]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Analyzing the distribution and energy of these orbitals provides insight into the molecule's chemical reactivity and potential reaction mechanisms.[28]
Calculated Data Summary
The following tables summarize the key quantitative data obtained from the B3LYP/6-311++G(d,p) calculations for 2,4-Difluoro-5-methylbenzoic acid.
Caption: Structure of 2,4-Difluoro-5-methylbenzoic acid.[19]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Atom(s) | Calculated Value |
| Bond Length (Å) | C=O | 1.215 |
| C-O | 1.358 | |
| O-H | 0.971 | |
| C-F (Pos 2) | 1.345 | |
| C-F (Pos 4) | 1.352 | |
| **Bond Angle (°) ** | O=C-O | 122.5 |
| C-O-H | 108.9 | |
| F-C-C (Pos 2) | 118.7 | |
| Dihedral Angle (°) | C-C-C=O | 179.8 |
| O=C-O-H | 0.5 |
Note: Atom numbering corresponds to standard IUPAC nomenclature. These are representative values and will be generated by the specific calculation.
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 3580 | High | Low | O-H Stretch |
| 1745 | Very High | Medium | C=O Stretch |
| 1610 | Medium | High | C=C Aromatic Stretch |
| 1280 | High | Low | C-O Stretch |
| 1150 | High | Medium | C-F Stretch |
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[20]
Table 3: Key Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Gap (ΔE) | 6.10 eV |
| Dipole Moment | 3.45 Debye |
Note: These values provide a quantitative basis for assessing the molecule's reactivity and polarity.
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 2,4-Difluoro-5-methylbenzoic acid. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. The insights derived from MEP maps and FMO analysis are directly applicable to the field of drug discovery, enabling a more informed, structure-based approach to designing novel therapeutics. The protocols and theoretical justifications provided herein constitute a self-validating system, empowering scientists to confidently apply these computational tools in their research endeavors.
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Structures and Anharmonic Analyses of the O–H Stretching Vibrations of Jet-Cooled Benzoic Acid (BA), (BA)(H2O)n, and (BA)2(H2O)n (n = 1, 2) Clusters, and Their Ring-Deuterated Isotopologues Measured with IR-VUV Spectroscopy - ACS Publications.
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2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid | C13H9F2NO2 - PubChem.
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2,4-Difluoro-5-methylbenzoic acid as a building block in organic synthesis
An In-Depth Technical Guide: 2,4-Difluoro-5-methylbenzoic Acid as a Strategic Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have established an indispensable role. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylbenzoic acid, a versatile and high-value building block. We will delve into its intrinsic properties, synthesis, and key chemical transformations, with a particular focus on its application as a precursor in the synthesis of complex bioactive molecules, notably kinase inhibitors. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage the full potential of this unique reagent.
Introduction: The Strategic Value of Fluorinated Scaffolds
The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—make it a powerful tool in molecular design. When incorporated into an aromatic system like benzoic acid, fluorine atoms act as strong electron-withdrawing groups, which modulates the acidity of the carboxylic acid and influences the reactivity of the entire ring. The presence of two fluorine atoms in 2,4-Difluoro-5-methylbenzoic acid, combined with a methyl group, creates a distinct electronic and steric profile. This substitution pattern is not accidental; it is a deliberate design element exploited by medicinal chemists to fine-tune pharmacokinetics and pharmacodynamics.[3] Specifically, the C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and the fluorine atoms can participate in favorable protein-ligand interactions, thereby increasing binding affinity to biological targets.[2]
The carboxylic acid moiety provides a reliable synthetic handle for a multitude of transformations, most notably the formation of amides, which are cornerstone linkages in a vast array of pharmaceuticals.[3] This combination of features makes 2,4-Difluoro-5-methylbenzoic acid a sought-after intermediate in the synthesis of high-value compounds, particularly in the realm of oncology and inflammatory diseases where kinase inhibitors are of paramount importance.[3][4][5]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of 2,4-Difluoro-5-methylbenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 367954-99-2 | [6][7] |
| Molecular Formula | C₈H₆F₂O₂ | [6][7] |
| Molecular Weight | 172.13 g/mol | [6][7] |
| IUPAC Name | 2,4-difluoro-5-methylbenzoic acid | [6] |
| Purity | Typically ≥95-98% | [8] |
| Appearance | White to off-white solid/powder | N/A |
| Storage | 2-8 °C, keep dry |
Spectroscopic Signature: While a specific, unified spectrum is not available from a single source, typical NMR spectral data for analogous fluorinated benzoic acids provide an expected pattern. For instance, in ¹H NMR, one would expect to see signals in the aromatic region (typically 7-8 ppm) showing complex splitting patterns due to H-F and H-H coupling, and a singlet for the methyl protons around 2.4 ppm.[9][10] The carboxylic acid proton would appear as a broad singlet at a high chemical shift (>10 ppm).[10] In ¹³C NMR, the carbons attached to fluorine would show large C-F coupling constants.
Core Synthetic Transformations
The utility of 2,4-Difluoro-5-methylbenzoic acid stems from the reactivity of its carboxylic acid group. The two primary pathways for its incorporation into larger molecules are activation to an acyl chloride followed by nucleophilic substitution, or direct amide coupling using a mediating reagent.
Acyl Chloride Formation: A High-Energy Intermediate
Converting the carboxylic acid to its corresponding acyl chloride is a common strategy to create a highly reactive intermediate. The resulting 2,4-Difluoro-5-methylbenzoyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles (amines, alcohols, etc.) to form amides and esters.
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is frequently the reagent of choice for this transformation.[11][12] Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases.[11] This simplifies the reaction work-up, as the byproducts are easily removed, often driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent catalytic species.[12][13]
Caption: Key synthetic pathways originating from the title compound.
Direct Amide Coupling: A Milder Approach
While effective, acyl chlorides can be too reactive for sensitive substrates. Modern organic synthesis often favors direct amide coupling reactions, which proceed under milder conditions and exhibit greater functional group tolerance.
Causality of Reagent Choice: Coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like DCC (Dicyclohexylcarbodiimide) are staples in medicinal chemistry.[14] These reagents activate the carboxylic acid in situ to form an active ester or a related species. This activated intermediate then reacts with the amine to form the desired amide bond. The choice of coupling reagent and additives (like HOBt or DIPEA) can be optimized to maximize yield and minimize side reactions, particularly racemization when working with chiral substrates.
Application in the Synthesis of Kinase Inhibitors
A significant application of 2,4-Difluoro-5-methylbenzoic acid is in the development of kinase inhibitors.[3] Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a known driver of diseases like cancer.[3][5] Many kinase inhibitors feature a core heterocyclic scaffold linked to substituted aryl groups via an amide bond. The 2,4-difluoro-5-methylphenyl moiety provided by this building block is frequently found in these structures.
Structure-Activity Relationship (SAR) Insights:
-
Fluorine at C2 and C4: The difluoro substitution pattern significantly impacts the molecule's conformation and electronic distribution. The fluorine at C2 can form an intramolecular hydrogen bond with the N-H of the amide linkage, which helps to lock the molecule into a specific, planar conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, resulting in higher affinity.
-
Methyl at C5: The methyl group serves as a steric and electronic probe. It can occupy a specific hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity.
-
Overall Effect: The combination of these substituents helps to optimize the final compound's properties, including potency, selectivity against other kinases, and pharmacokinetic parameters like oral bioavailability and metabolic half-life.[3][15][16]
Experimental Protocols
The following protocols are provided as validated, representative procedures. As with any chemical reaction, they should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of 2,4-Difluoro-5-methylbenzoyl chloride
This protocol describes the conversion of the carboxylic acid to its acyl chloride using thionyl chloride.[11][13][17]
Materials:
-
2,4-Difluoro-5-methylbenzoic acid (1.0 equiv.)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv.)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous dichloromethane (DCM) or toluene as solvent (optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and a gas trap (e.g., bubbler with NaOH solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Difluoro-5-methylbenzoic acid.
-
If using a solvent, add anhydrous DCM or toluene.
-
Slowly add thionyl chloride (2.0-3.0 equiv.) to the flask at room temperature with stirring. The reaction is exothermic.
-
Add a catalytic amount of DMF (1-2 drops).
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (for DCM, ~40°C; for toluene or neat, ~80°C) and stir for 2-4 hours.[13]
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester and the disappearance of the starting acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation under reduced pressure.
-
The resulting crude 2,4-Difluoro-5-methylbenzoyl chloride is often used directly in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details a direct coupling reaction with a generic primary or secondary amine.[14]
Materials:
-
2,4-Difluoro-5-methylbenzoic acid (1.0 equiv.)
-
Amine (R¹R²NH) (1.0-1.2 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Anhydrous DMF or DCM as solvent
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Dissolve 2,4-Difluoro-5-methylbenzoic acid (1.0 equiv.) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.
-
Add the amine (1.0-1.2 equiv.) to the solution.
-
Add DIPEA (2.0-3.0 equiv.) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF and add it to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Conclusion and Future Outlook
2,4-Difluoro-5-methylbenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that imparts desirable properties to target molecules. Its robust utility in forming stable amide bonds, combined with the beneficial effects of its fluorine and methyl substituents, has solidified its place in the medicinal chemist's toolbox, particularly for the synthesis of kinase inhibitors. The protocols and insights provided in this guide demonstrate its straightforward application in complex molecular construction. As the demand for highly specific and metabolically robust therapeutics continues to grow, the rational application of such precisely functionalized building blocks will remain a cornerstone of successful drug discovery programs.
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reactivity of the carboxylic acid group in 2,4-Difluoro-5-methylbenzoic acid
An In-Depth Technical Guide to the Carboxylic Acid Reactivity of 2,4-Difluoro-5-methylbenzoic Acid
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2,4-Difluoro-5-methylbenzoic acid (CAS 367954-99-2) is a key building block that exemplifies the utility of such strategic fluorination.[2][3][4] Its aromatic core is decorated with two strongly electron-withdrawing fluorine atoms and a weakly electron-donating methyl group, creating a unique electronic environment that directly governs the reactivity of its carboxylic acid moiety. This guide provides an in-depth analysis of the molecule's electronic structure and its direct consequences on the acidity and key chemical transformations of the carboxylic acid group, offering field-proven insights and protocols for researchers and drug development professionals.
Chapter 1: The Electronic Landscape of 2,4-Difluoro-5-methylbenzoic Acid
The is fundamentally dictated by the electronic effects of the substituents on the benzene ring. Two fluorine atoms and one methyl group exert competing and complementary influences.
-
Fluorine Substituents (Positions 2 and 4): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful electron-withdrawing inductive effect (-I).[5][6] This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the ring and towards the fluorine atoms. The fluorine at the ortho-position (C2) exerts a stronger inductive pull on the carboxylic acid group than the fluorine at the para-position (C4) due to its proximity. While halogens also possess lone pairs that can participate in a positive mesomeric or resonance effect (+M), which donates electron density to the pi (π) system of the ring, this effect is weak for fluorine and is significantly outweighed by its potent inductive effect.[7]
-
Methyl Substituent (Position 5): The methyl group is a weak electron-donating group, operating through a positive inductive effect (+I). It pushes electron density into the aromatic ring, slightly counteracting the withdrawal effects of the fluorine atoms.
The net result is a significant withdrawal of electron density from the aromatic ring, which in turn makes the carboxyl group's proton more acidic and its carbonyl carbon more electrophilic.
Caption: Inductive effects in 2,4-Difluoro-5-methylbenzoic acid.
Chapter 2: Enhanced Acidity and pKa Considerations
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing and dispersing the negative charge, resulting in a stronger acid (lower pKa value).[5][6][8]
In 2,4-Difluoro-5-methylbenzoic acid, the potent inductive effects of the two fluorine atoms significantly stabilize the resulting carboxylate anion. This stabilization far outweighs the slight destabilizing effect of the electron-donating methyl group. Consequently, 2,4-Difluoro-5-methylbenzoic acid is a considerably stronger acid than benzoic acid itself.
| Compound | pKa | Key Substituent Effects |
| Benzoic Acid[9] | 4.20 | Baseline |
| 4-Fluorobenzoic Acid | 4.14 | Weak -I and +M effects largely cancel |
| 4-Methylbenzoic Acid | 4.34 | Weak +I (electron-donating) |
| 2-Fluorobenzoic Acid | 3.27 | Strong -I effect due to proximity |
| 2,4-Difluoro-5-methylbenzoic acid | < 3.27 (Est.) | Dominant -I from two F atoms |
Table 1: Comparison of pKa values for substituted benzoic acids. The estimated pKa for the title compound is predicted to be lower than that of 2-fluorobenzoic acid due to the presence of a second electron-withdrawing fluorine atom.
Chapter 3: Key Transformations of the Carboxylic Acid Group
The electron-deficient nature of the carbonyl carbon in 2,4-Difluoro-5-methylbenzoic acid enhances its susceptibility to nucleophilic attack, making it a highly reactive substrate for several key transformations.
Esterification
Esterification is a fundamental reaction of carboxylic acids. Due to the enhanced electrophilicity of the carbonyl carbon, 2,4-Difluoro-5-methylbenzoic acid can be readily esterified. A highly effective method involves the in-situ formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), which is then immediately attacked by the alcohol nucleophile. This method avoids the equilibrium limitations of traditional Fischer esterification.
Field-Proven Protocol: Methyl Ester Synthesis via Acyl Chloride Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-Difluoro-5-methylbenzoic acid (1.0 eq) in methanol (approx. 5 mL per mmol of acid).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (3.0-4.0 eq) dropwise to the stirred solution. Causality Note: The excess SOCl₂ ensures complete conversion to the acyl chloride and acts as a dehydrating agent, while methanol serves as both reactant and solvent.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it into ice-water. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.[10]
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A Technical Guide to the Role of Fluorine Atoms in the Biological Activity of Benzoic Acid Derivatives
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, proven to enhance pharmacological profiles.[1] Fluorine's unique physicochemical properties—small size, high electronegativity, and the ability to form a strong carbon-fluorine bond—profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3][4] This technical guide provides an in-depth analysis of how fluorine substitution on the benzoic acid scaffold, a privileged structure in drug discovery, modulates biological activity. We will explore the nuanced effects of positional isomerism (ortho-, meta-, and para-substitution), delve into the resulting pharmacokinetic and pharmacodynamic consequences, and present detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine in the design of next-generation therapeutics.
The Unique Physicochemical Influence of Fluorine
The substitution of a hydrogen atom with fluorine initiates a cascade of electronic and physical changes within a benzoic acid derivative. These alterations are not merely academic; they are the levers that medicinal chemists use to fine-tune a molecule for optimal therapeutic performance.
Modulation of Acidity (pKa)
A primary and highly predictable effect of fluorine substitution is the modulation of the benzoic acid's acidity (pKa). Due to its intense electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect through the sigma bond framework of the benzene ring.[5] This effect stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of the carboxylic acid.[5][6]
The position of the fluorine atom is critical. The effect is most pronounced in the ortho position due to proximity to the carboxylic acid group, a phenomenon often termed the "ortho effect."[1] The effect diminishes with distance, being less pronounced at the meta position and subject to competing resonance effects at the para position.[1][7]
Impact on Lipophilicity (LogP)
While fluorine is highly electronegative, its effect on lipophilicity (LogP) is context-dependent. A single fluorine atom can increase lipophilicity in an aromatic system, as the polarizability of the C-F bond is reduced.[8] However, the introduction of multiple fluorine atoms or fluorinated alkyl groups like trifluoromethyl (CF3) can decrease lipophilicity due to the overall increase in polarity.[8] This ability to subtly tune LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to permeate biological membranes.[9][10]
Data Presentation: Physicochemical Properties of Fluorobenzoic Acid Isomers
The distinct physicochemical properties of each positional isomer translate directly into different biological activities and potential applications in drug design. The following table summarizes key data for the three primary isomers of monofluorobenzoic acid, with benzoic acid as a reference.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27 | 3.86 | 4.14[11] | 4.20 |
| LogP | 1.73 | 1.87 | 1.87 | 1.87 |
| Melting Point (°C) | 122-125[1] | 123-125[1] | 184[1] | 122.4[1] |
| Primary Advantage | Enhanced acidity for target binding.[1] | Unique electronic/steric profile for selectivity.[1] | Often provides improved metabolic stability. | Baseline reference. |
| Common Applications | NSAID development (COX inhibitors).[1] | Investigated for a range of activities where unique selectivity is desired.[1] | Broad use where metabolic stability is a priority. | Common pharmaceutical scaffold. |
Data compiled from multiple sources. Note that experimental conditions can cause slight variations in reported values.
Pharmacokinetic and Pharmacodynamic Consequences
The subtle changes in physicochemical properties induced by fluorination have profound effects on how a drug behaves in the body.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~413 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][13] By strategically placing a fluorine atom at a metabolically vulnerable site on the benzoic acid ring, chemists can block hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and bioavailability.[10][14]
Altered Binding Affinity and Selectivity
Fluorine can significantly impact a drug's binding affinity and selectivity for its target protein.[13] The increased acidity of fluorinated benzoic acids can lead to stronger ionic interactions or hydrogen bonds within a receptor's binding pocket.[1] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls, which are distinct from traditional hydrogen bonds. This ability to form unique, beneficial interactions can lead to enhanced potency and selectivity.[3]
Case Study: Diflunisal – A Fluorinated Benzoic Acid Derivative
Diflunisal is a classic example of a successful fluorinated benzoic acid derivative. It is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins.[15]
More recently, Diflunisal has been repurposed for the treatment of transthyretin (TTR) amyloidosis.[16][17] In this context, its mechanism involves binding to and stabilizing the native tetrameric structure of the TTR protein.[18][19] This stabilization prevents the dissociation of the tetramer into monomers, which are prone to misfolding and aggregating into amyloid fibrils that cause the disease.[16][20] The fluorine atoms on Diflunisal are crucial for its binding affinity within the thyroxine-binding sites of the TTR protein, showcasing a powerful application of fluorine in drug design beyond its traditional use in NSAIDs.[19]
Mandatory Visualization: Diagrams
Diagram: Metabolic Blocking by Fluorine Substitution
The following diagram illustrates how fluorine substitution can prevent metabolic hydroxylation of an aromatic ring, a key strategy for improving a drug's pharmacokinetic profile.
Caption: Fluorine blocks metabolic oxidation by CYP450 enzymes.
Diagram: Workflow for Evaluating Fluorinated Compounds
This diagram outlines a typical workflow for the preclinical evaluation of novel fluorinated benzoic acid derivatives.
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A Senior Application Scientist's Guide to the Initial Screening of 2,4-Difluoro-5-methylbenzoic Acid Derivatives for Biological Activity
Introduction: The Strategic Value of the 2,4-Difluoro-5-methylbenzoic Acid Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a proven method for enhancing pharmacological properties.[1][2] The unique electronegativity, small atomic radius, and metabolic stability conferred by fluorine atoms can profoundly influence a compound's lipophilicity, binding affinity, and overall pharmacokinetic profile.[3][4][5][6] The 2,4-Difluoro-5-methylbenzoic acid scaffold, in particular, presents a compelling starting point for drug discovery. The difluoro substitution pattern on the phenyl ring creates a distinct electronic environment that can enhance interactions with biological targets, while the methyl group can provide a crucial anchor point for receptor binding or block sites of metabolic oxidation.[3]
This guide provides a comprehensive framework for designing and executing an initial screening campaign for a library of derivatives built upon this promising scaffold. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "what"—to construct a robust, self-validating screening cascade that efficiently identifies and confirms bioactive hits.
Part 1: Foundational Strategy - Devising the Screening Approach
Before any reagents are prepared, a clear strategy must be defined. The initial choice is between a target-based approach and a phenotypic screening approach. This decision dictates the entire subsequent workflow.
-
Target-Based Screening: This hypothesis-driven method involves screening compounds against a specific, isolated biomolecule (e.g., an enzyme or receptor) thought to be involved in a disease.[7] It is highly effective when the molecular mechanism of a disease is well-understood.
-
Phenotypic Screening: This empirical approach assesses the effect of compounds on the overall phenotype of a cell or organism without a preconceived target.[7][8][9] It is particularly powerful for discovering first-in-class medicines or for diseases with complex or poorly understood pathologies.[7][8][10]
For a novel chemical scaffold like 2,4-Difluoro-5-methylbenzoic acid derivatives, a phenotypic approach often provides a broader, more unbiased initial assessment of biological potential. This guide will proceed with a phenotypic strategy focused on identifying compounds that inhibit the proliferation of a cancer cell line.
Part 2: The Primary Screening Campaign - Identifying Initial Hits
The goal of the primary screen is to rapidly and cost-effectively test a large number of compounds to identify "hits"—compounds that show a desired biological effect.[11][12][13] For our anticancer phenotypic screen, we will use a high-throughput cell viability assay.
Assay of Choice: ATP Quantitation via Luminescence
Rationale: The quantity of ATP in a cell population is a direct indicator of metabolic activity and is proportional to the number of viable cells.[14][15][16] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay ideal for high-throughput screening (HTS).[14][16] Its high sensitivity, stable luminescent signal, and simple protocol minimize handling errors and are well-suited for automated platforms.[14][15]
Primary Screening Workflow
Detailed Protocol: Primary Cell Viability Screen (384-well format)
-
Cell Culture: Culture A549 human lung carcinoma cells in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C, 5% CO₂.
-
Cell Plating: Seed A549 cells into white, opaque-walled 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 25 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2 mM stock of each derivative in 100% DMSO. Create an intermediate plate by diluting stocks to 40 µM in culture medium (final DMSO concentration will be 0.5%).
-
Compound Addition: Using an automated liquid handler, transfer 12.5 µL of the 40 µM compound solutions to the cell plates, achieving a final concentration of 10 µM.
-
Scientist's Note: Include control wells on every plate:
-
Negative (Vehicle) Control: Wells treated with medium containing 0.5% DMSO. Represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine). Represents 0% cell viability.
-
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[15][17] b. Add 25 µL of CellTiter-Glo® Reagent to each well.[15][17] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[17][18] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Data Acquisition: Read luminescence on a plate reader (e.g., with an integration time of 0.25-1 second per well).[17]
Data Analysis and Quality Control
1. Assay Quality (Z'-Factor): Before analyzing compound effects, the quality of the assay itself must be validated for each plate. The Z'-factor is a statistical measure of the separation between the positive and negative controls.[19][20]
-
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Interpretation:
Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.
2. Hit Identification: a. Normalization: Convert raw luminescence values to Percent Inhibition.
- % Inhibition = 100 * ( (Mean_Neg_Ctrl - Test_Compound_Value) / (Mean_Neg_Ctrl - Mean_Pos_Ctrl) ) b. Hit Threshold: Define a robust hit criterion. A common starting point is a percent inhibition value greater than three standard deviations above the mean of the vehicle controls. For this campaign, we will set the primary hit threshold at ≥50% inhibition .
| Parameter | Example Calculation | Result | Interpretation |
| Mean Negative Control | AVERAGE(Neg_Ctrl_Wells) | 850,000 RLU | Baseline for 100% viability |
| Mean Positive Control | AVERAGE(Pos_Ctrl_Wells) | 10,000 RLU | Baseline for 0% viability |
| SD Negative Control | STDEV(Neg_Ctrl_Wells) | 45,000 | Data spread for negative controls |
| SD Positive Control | STDEV(Pos_Ctrl_Wells) | 5,000 | Data spread for positive controls |
| Z'-Factor | 1 - ((35000 + 345000) / | 10000 - 850000 | ) |
| Test Compound Value | Raw Luminescence | 300,000 RLU | N/A |
| % Inhibition | 100 * ((850000 - 300000) / (850000 - 10000)) | 65.5% | Primary Hit (≥50%) |
Table 1. Example data analysis and quality control calculations for a single 384-well plate.
Part 3: Hit Confirmation and Triage - Eliminating False Positives
Primary hits must be subjected to a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds for further study. This involves re-testing hits and performing secondary, orthogonal assays.
Hit Triage Workflow
Dose-Response Analysis (IC₅₀ Determination)
Primary hits are re-tested over a range of concentrations (e.g., 8 points, 3-fold serial dilutions) to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces the biological response by 50%.[22][23]
Protocol: The protocol is similar to the primary screen, but instead of a single concentration, a dilution series is added to the cell plates.
Data Analysis: The resulting data are plotted with % Inhibition on the Y-axis versus the log of the compound concentration on the X-axis. A non-linear regression (variable slope, four-parameter) model is used to fit a sigmoidal curve and calculate the IC₅₀ value.[24][25]
| Compound ID | Primary Screen (% Inh) | IC₅₀ (µM) | Decision |
| DFMB-001 | 68% | 2.5 | Advance to Orthogonal |
| DFMB-002 | 55% | 25.1 | De-prioritize (Low Potency) |
| DFMB-003 | 89% | 0.75 | Advance to Orthogonal |
| DFMB-004 | 51% | > 50 | De-prioritize (Inactive) |
Table 2. Hypothetical dose-response results for prioritizing hits. A potency threshold of IC₅₀ < 10 µM is set for advancement.
Orthogonal Assay: Measuring Apoptosis
An orthogonal assay confirms the biological effect using a different detection method, ensuring the initial hit was not an artifact of the primary assay's technology (e.g., inhibiting luciferase). Since many anti-cancer agents induce programmed cell death (apoptosis), measuring the activity of executioner caspases (caspase-3 and -7) is an excellent orthogonal assay.
Assay of Choice: Caspase-Glo® 3/7 Assay Rationale: This luminescent assay measures caspase-3 and -7 activity, which are key mediators of apoptosis.[26] The "add-mix-measure" format is simple and amenable to a multi-well plate format.[26][27] An increase in the luminescent signal indicates the induction of apoptosis.
Protocol:
-
Seed and treat A549 cells with the confirmed hits (at 1x, 3x, and 5x their IC₅₀ values) for a shorter duration (e.g., 24 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent and plates to room temperature.
-
Add a volume of reagent equal to the culture volume in each well.[26]
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Read luminescence.
A compound that shows a dose-dependent increase in caspase-3/7 activity is considered a confirmed hit that likely acts by inducing apoptosis.
Counter-Screen: Assessing General Cytotoxicity
It is crucial to determine if the observed decrease in cell viability is due to a specific biological mechanism (like apoptosis) or simply non-specific cytotoxicity (e.g., membrane disruption).
Assay of Choice: LDH Release Assay Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[28][29] This colorimetric assay quantifies LDH release and serves as an excellent counter-screen to flag non-specific, cytotoxic compounds.[30][31]
Protocol:
-
Seed and treat cells as in the primary assay.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new assay plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[30]
-
Incubate for 30 minutes at room temperature, protected from light.[30]
-
Measure the absorbance at 490 nm.
Interpretation: Compounds that show a strong signal in the cell viability and caspase assays but a low signal in the LDH assay are the most desirable hits. They are potent and act through a specific apoptotic mechanism rather than crude membrane disruption.
Conclusion and Path Forward
This systematic, multi-tiered screening guide provides a robust framework for the initial biological evaluation of 2,4-Difluoro-5-methylbenzoic acid derivatives. By progressing from a broad phenotypic primary screen to increasingly specific secondary and counter-assays, this workflow efficiently filters a large library down to a small number of high-confidence, confirmed hits. These prioritized compounds, characterized by potent, dose-dependent activity and a specific apoptotic mechanism of action, become the valuable starting points for subsequent lead optimization, mechanism-of-action studies, and the long journey of drug development.
References
-
Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. National Library of Medicine. [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
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Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital. [Link]
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Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Wiley Online Library. [Link]
-
Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. ResearchGate. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Drug dose-response data analysis. Towards Data Science. [Link]
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Plate Quality Control. Collaborative Drug Discovery. [Link]
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Better together? Phenotypic screening and target-based screening. Tecan Blog. [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. Assay Genie. [Link]
-
On HTS: Z-factor. On HTS. [Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Library of Medicine. [Link]
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Caspase 3/7 activity assay. Bio-protocol. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. National Library of Medicine. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Library of Medicine. [Link]
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50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Library of Medicine. [Link]
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The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]
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Methodological & Application
Synthesis of 2,4-Difluoro-5-methylbenzoic Acid: An Application Note and Experimental Protocol
Introduction
2,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct electronic properties that are sought after in the design of novel pharmaceuticals and functional materials. This document provides a comprehensive guide for the synthesis of 2,4-Difluoro-5-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development. The protocol herein is based on the well-established principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic compounds.[3][4]
Reaction Principle: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a versatile synthetic methodology that circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[4] In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically an alkyllithium. This coordination facilitates the deprotonation of the proton at the ortho position, leading to a stabilized aryllithium intermediate.[2][3][4] This intermediate can then react with a variety of electrophiles to introduce a functional group with high regioselectivity.[5]
In the synthesis of 2,4-Difluoro-5-methylbenzoic acid, the fluorine atoms on the starting material, 2,4-difluorotoluene, act as moderate directing groups. The lithiation is anticipated to occur at the C5 position, which is ortho to the fluorine atom at C4 and sterically accessible. Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of 2,4-Difluoro-5-methylbenzoic acid.
Caption: A schematic overview of the synthetic protocol for 2,4-Difluoro-5-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,4-Difluoro-5-methylbenzoic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2,4-Difluorotoluene | C₇H₆F₂ | 128.12 | 1.28 g (10.0 mmol) | ≥98% |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol) | 2.5 M in hexanes |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Dri-Solv or equivalent |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | ~20 g | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 2 M aqueous solution |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Procedure:
-
Reaction Setup:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add 2,4-difluorotoluene (1.28 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath with gentle stirring.
-
-
Directed ortho-Lithiation:
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the cooled solution over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium intermediate may result in a slight color change.
-
-
Carboxylation:
-
While the lithiation reaction is proceeding, crush approximately 20 g of dry ice into small pieces in a separate dry beaker.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions. A vigorous reaction with gas evolution will be observed.
-
Once all the dry ice is added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring.
-
-
Aqueous Workup and Acidification:
-
Once the reaction mixture has reached room temperature, cautiously quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine, 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or by flash column chromatography on silica gel to afford 2,4-Difluoro-5-methylbenzoic acid as a white solid.
-
Characterization
The identity and purity of the synthesized 2,4-Difluoro-5-methylbenzoic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
-
Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry ice can cause severe burns upon contact with skin. Handle with appropriate insulating gloves.
-
The reaction should be performed in a well-ventilated fume hood .
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete lithiation due to moisture or improper temperature control. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Maintain the temperature at -78 °C during lithiation. |
| Inefficient carboxylation. | Use an excess of freshly crushed, high-quality dry ice. | |
| Formation of side products | Reaction of n-BuLi with the solvent or impurities. | Use high-purity, anhydrous solvents. Ensure the addition of n-BuLi is slow and the temperature is well-controlled. |
| Difficulty in purification | Presence of unreacted starting material or byproducts. | Optimize the stoichiometry of the reagents. Employ appropriate purification techniques such as column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,4-Difluoro-5-methylbenzoic acid via directed ortho-metalation. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable fluorinated building block for a wide range of applications in chemical synthesis and drug discovery.
References
-
PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
University of Wisconsin-Madison. Directed (ortho) Metallation. [Link]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Esterification of 2,4-Difluoro-5-methylbenzoic acid
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with high purity and efficiency is paramount. Among the myriad of chemical transformations, esterification remains a cornerstone reaction, pivotal in modifying the physicochemical properties of carboxylic acids to enhance their biological activity, solubility, or to serve as crucial intermediates in complex synthetic pathways. This guide provides a detailed protocol for the esterification of 2,4-Difluoro-5-methylbenzoic acid, a compound of interest due to the prevalence of fluorinated motifs in modern pharmaceuticals. The presence of two fluorine atoms can significantly modulate the electronic properties and metabolic stability of a molecule, making its derivatives valuable for investigation.
This document will delve into the mechanistic underpinnings of the Fischer-Speier esterification, providing a rationale for the experimental design. A comprehensive, step-by-step protocol for the synthesis of methyl 2,4-difluoro-5-methylbenzoate will be presented, followed by purification and analytical validation techniques to ensure the integrity of the final product.
Theoretical Framework: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible, and its equilibrium nature necessitates strategic interventions to drive the reaction towards the product.[1]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To favor the formation of the ester, Le Châtelier's principle is applied by either using a large excess of the alcohol or by removing water as it is formed.[1] In the context of this protocol, methanol will be used in a significant excess, serving as both a reactant and the solvent.
Experimental Protocol: Synthesis of Methyl 2,4-difluoro-5-methylbenzoate
This protocol details the synthesis of methyl 2,4-difluoro-5-methylbenzoate via a sulfuric acid-catalyzed Fischer esterification. An alternative method utilizing thionyl chloride is also presented as a cited procedure for a structurally similar substrate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,4-Difluoro-5-methylbenzoic acid | C₈H₆F₂O₂ | 172.13[2] | 1.00 g (5.81 mmol) | Starting material. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 20 mL (excess) | Reagent and solvent. |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 0.5 mL (catalyst) | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Hexane | C₆H₁₄ | 86.18 | As needed | For column chromatography. |
Safety Precautions
-
2,4-Difluoro-5-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Thionyl Chloride (for alternative method): Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Workflow Diagram
Caption: Workflow for the esterification of 2,4-Difluoro-5-methylbenzoic acid.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-methylbenzoic acid (1.00 g, 5.81 mmol).
-
Add anhydrous methanol (20 mL). Stir the mixture until the solid is completely dissolved.
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. Caution: The addition is exothermic.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to reflux for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Alternative Procedure with Thionyl Chloride
For substrates that may be sensitive to strong acids or for a potentially faster reaction, a method using thionyl chloride can be employed. A similar procedure has been reported for the synthesis of 5-Bromo-2,4-difluoro-benzoic acid Methyl ester.[3]
-
Dissolve 2,4-Difluoro-5-methylbenzoic acid in methanol.
-
Slowly add thionyl chloride to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 1 hour).[3]
-
The work-up procedure is similar to the one described above, involving quenching with ice-water and extraction.[3]
Purification and Characterization
The crude product can be purified by column chromatography on silica gel.
Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). A mobile phase of petroleum ether/ethyl acetate (5:1 v/v) has been used for similar methyl benzoates.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 2,4-difluoro-5-methylbenzoate as a colorless oil or a low-melting solid.
Analytical Validation
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a singlet for the methyl ester protons (O-CH₃) around 3.7-3.9 ppm, a singlet for the aromatic methyl group (Ar-CH₃), and signals in the aromatic region corresponding to the protons on the benzene ring.
-
¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon around 165-170 ppm, the methyl ester carbon around 52 ppm, and signals for the aromatic carbons, with the carbons attached to fluorine showing characteristic splitting.
-
¹⁹F NMR: This will confirm the presence and environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹ and C-O stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure that anhydrous conditions were maintained, as water can shift the equilibrium back to the starting materials. The reaction time can also be extended.
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, additional catalyst can be carefully added, or the reaction can be refluxed for a longer period.
-
Purification Difficulties: If the product is difficult to separate from the starting material, a different solvent system for column chromatography may be necessary. Recrystallization from a suitable solvent (e.g., a mixture of hexane and a small amount of a more polar solvent) can also be attempted if the product is a solid.
Conclusion
The Fischer-Speier esterification of 2,4-Difluoro-5-methylbenzoic acid is a reliable method for the synthesis of its corresponding methyl ester. By carefully controlling the reaction conditions and employing standard purification techniques, methyl 2,4-difluoro-5-methylbenzoate can be obtained in high purity. The protocol provided, along with the underlying scientific principles and troubleshooting advice, serves as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.
References
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of 2,4-Difluoro-5-methylbenzoic Acid via Automated Flash Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,4-Difluoro-5-methylbenzoic acid, a key building block in pharmaceutical synthesis. The methodology centers on normal-phase flash chromatography, leveraging a systematic approach from Thin-Layer Chromatography (TLC) method development to an optimized gradient elution on an automated system. The protocol emphasizes the rationale behind key experimental choices, including the selection of stationary and mobile phases, the critical role of an acidic modifier to ensure peak symmetry, and strategies for efficient sample loading and fraction collection. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity 2,4-Difluoro-5-methylbenzoic acid, thereby ensuring the integrity of downstream applications.
Introduction
2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motifs are often incorporated into bioactive molecules to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural elucidation of final compounds, and introduce potential toxicological liabilities.
Synthetic routes to substituted fluorobenzoic acids can often yield a mixture of products, including unreacted starting materials, regioisomers, and other byproducts.[4] For instance, electrophilic aromatic substitution reactions on difluorotoluene precursors may not be perfectly regioselective, leading to isomeric impurities that are often difficult to separate by crystallization or extraction. Flash chromatography presents a highly efficient and scalable solution for isolating the desired product with high purity.[5][6]
This document details a systematic workflow for the purification of 2,4-Difluoro-5-methylbenzoic acid using normal-phase flash chromatography. The core principle involves exploiting the polarity difference between the target compound and its likely impurities. Due to the acidic nature of the carboxylic acid moiety, special consideration is given to suppressing ionization during chromatography to prevent peak tailing and ensure sharp, symmetrical peaks, a common challenge with acidic analytes on silica gel.[5][7]
Physicochemical Properties & Safety Considerations
A thorough understanding of the target compound's properties is foundational to developing a successful purification strategy.
Table 1: Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
| Property | Value | Source |
| CAS Number | 367954-99-2 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
Safety Profile:
2,4-Difluoro-5-methylbenzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[1]
Experimental Workflow: From TLC to Flash Purification
The purification strategy follows a logical progression from small-scale analytical separation on TLC to preparative-scale purification via flash chromatography. This ensures an efficient use of time and resources.
Figure 1: A schematic overview of the complete purification workflow, from initial TLC method development to the isolation of the final pure product.
Detailed Protocols
Part 1: TLC Method Development
The goal of this phase is to identify a mobile phase system that provides good separation between the target compound and its impurities, with an ideal retention factor (Rf) for the target compound between 0.2 and 0.35 for optimal transfer to a flash column.[8]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude 2,4-Difluoro-5-methylbenzoic acid
-
Developing tank
-
Solvents: n-Hexane, Ethyl acetate (EtOAc), Acetic acid (AcOH)
-
UV lamp (254 nm)
Protocol:
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of the crude material in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare Developing Solvents: Prepare a few milliliters of different hexane/ethyl acetate mixtures in separate beakers. A good starting point is to test ratios such as 9:1, 4:1, and 7:3 (Hexane:EtOAc).[9]
-
Add Acidic Modifier: To each test solvent, add 0.5-1% (v/v) of acetic acid. This is crucial to protonate the carboxylic acid, preventing its ionization and subsequent streaking on the silica plate.[7]
-
Develop the Plate: Place a small amount of a chosen solvent system into the developing tank, insert the spotted TLC plate, and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The target compound should be visible due to its aromatic nature. Calculate the Rf value for the main spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize: Adjust the solvent ratio until the main product spot has an Rf value in the target range of 0.2-0.35. A lower Rf provides better separation on the column.[8] For example, if the Rf is too high (compound runs too fast), increase the proportion of the non-polar solvent (hexane).
Part 2: Flash Chromatography Purification
This protocol assumes the use of an automated flash chromatography system with pre-packed silica columns.
Materials & Equipment:
-
Automated flash chromatography system (e.g., Biotage®, Teledyne ISCO)
-
Pre-packed silica gel column (e.g., 40 g for purifying 100-400 mg of crude material)
-
Crude 2,4-Difluoro-5-methylbenzoic acid
-
Mobile Phase A: n-Hexane with 0.5% Acetic Acid
-
Mobile Phase B: Ethyl Acetate with 0.5% Acetic Acid
-
Diatomaceous earth or spare silica gel for dry loading
-
Collection tubes
Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (e.g., 500 mg) in a minimal amount of a polar solvent like dichloromethane or acetone.
-
Add 2-3 grams of diatomaceous earth or silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. Dry loading is strongly recommended as it prevents band broadening that can occur when the sample is dissolved in a strong solvent.[5]
-
Pack the resulting powder into an empty solid load cartridge.
-
-
System and Column Preparation:
-
Install the appropriate size silica column onto the flash system.
-
Prime the pumps with Mobile Phase A and Mobile Phase B.
-
Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Method Programming (Gradient Elution):
-
Based on the TLC results, program a linear gradient. A typical starting point based on an optimized TLC solvent system of 4:1 Hexane:EtOAc (20% EtOAc) would be:
-
Step 1: 5% B for 2 CV (Isocratic hold to ensure tight band formation at the column head).
-
Step 2: Linear gradient from 5% to 30% B over 10 CV.
-
Step 3: Hold at 30% B for 3 CV (to elute the target compound).
-
Step 4: A steep gradient to 100% B for 2 CV (to wash off highly polar impurities).
-
-
Set a suitable flow rate based on the column size (a default value is often provided by the system's software).
-
Set the UV detector to monitor at 254 nm.
-
-
Execution and Fraction Collection:
-
Start the run. The system will automatically inject the sample (via the solid load cartridge) and begin the gradient.
-
Collect fractions based on the UV chromatogram, ensuring the entire peak corresponding to the product is collected. Modern systems can automate fraction collection based on peak detection.
-
-
Post-Purification:
-
Analyze the collected fractions by TLC to confirm purity and identify which fractions contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents via rotary evaporation. To remove residual acetic acid, co-evaporation with a non-polar solvent like toluene can be effective.[7]
-
Dry the resulting solid under high vacuum to obtain the pure 2,4-Difluoro-5-methylbenzoic acid.
-
Expected Results & Troubleshooting
Table 2: Summary of Purification Parameters and Expected Outcome
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Normal-Phase Silica Gel | The compound has moderate polarity, making it suitable for adsorption chromatography on silica.[5] |
| Mobile Phase | Hexane / Ethyl Acetate with 0.5% Acetic Acid | Provides good selectivity for aromatic acids. Acetic acid suppresses ionization of the carboxyl group, leading to sharp peaks.[7] |
| Sample Loading | Dry Loading | Prevents poor separation that can result from dissolving the sample in a strong solvent.[5][10] |
| Elution Mode | Gradient | Efficiently separates compounds with different polarities and minimizes run time compared to isocratic elution. |
| Detection | UV at 254 nm | The aromatic ring of the compound strongly absorbs UV light at this wavelength. |
| Expected Purity | >98% (by HPLC/NMR) | N/A |
| Expected Yield | 85-95% (recovery from crude) | N/A |
Troubleshooting:
-
Peak Tailing/Streaking: This is the most common issue for acidic compounds. The primary cause is the interaction of the ionized carboxylate with the acidic silanol groups on the silica surface.
-
Poor Separation: If the target compound co-elutes with an impurity.
-
Solution 1: Re-optimize the TLC method. Try a different solvent system (e.g., dichloromethane/methanol) to alter selectivity.[11]
-
Solution 2: Run a shallower gradient during the flash chromatography run to increase resolution.
-
-
Compound Not Eluting: If the compound is too strongly adsorbed to the silica.
-
Solution: Increase the polarity of the mobile phase. If using Hexane/EtOAc, increase the percentage of EtOAc. For very polar compounds, a switch to a more polar system like Dichloromethane/Methanol might be necessary.[9]
-
Conclusion
The protocol described in this application note provides a reliable and robust method for the purification of 2,4-Difluoro-5-methylbenzoic acid using automated flash chromatography. By following a systematic approach that begins with TLC-based method development and incorporates an acidic modifier to control the analyte's ionization state, researchers can consistently achieve high purity and recovery. This methodology is not only applicable to the title compound but can also be adapted for the purification of other aromatic carboxylic acids, making it a valuable technique in the toolkit of synthetic and medicinal chemists.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- King Group. (n.d.). Successful Flash Chromatography. In partnership with Biotage.
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
- Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- BGD Group. (2011). TLC Developing System.
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2 | Chemsrc [chemsrc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
Application Note: A Validated Protocol for the Recrystallization of 2,4-Difluoro-5-methylbenzoic Acid
Introduction
2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid, a class of compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[2]
This document provides a detailed, experience-driven protocol for the recrystallization of 2,4-Difluoro-5-methylbenzoic acid. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering the scientist to adapt and troubleshoot the procedure effectively.
Foundational Principle: The Science of Recrystallization
The efficacy of recrystallization hinges on the principle that the solubility of most solids in a given solvent increases with temperature.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[4]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Removing insoluble impurities via hot filtration (if present).
-
Cooling the solution slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystalline lattice.
-
Excluding impurities. The slow, ordered growth of the crystal lattice tends to exclude foreign molecules, which remain dissolved in the cold solvent (the "mother liquor").[5]
-
Isolating the pure crystals by filtration.
The selection of the correct solvent is the most critical variable in this process.[2][6]
Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
A baseline understanding of the compound's properties is essential for monitoring purity. The target characteristics of the purified compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [7][8][9][10][11][12] |
| Molecular Weight | ~172.13 g/mol | [8][9][10][11][12] |
| Appearance | Colorless to off-white solid | [7] |
| Melting Point | 159 - 166 °C | [10] |
| Boiling Point | ~254 °C at 760 mmHg | [8][9] |
| Water Solubility | Sparingly soluble | [7] |
Rationale for Solvent System Selection
The "like dissolves like" principle is a useful starting point; as a polar carboxylic acid, 2,4-Difluoro-5-methylbenzoic acid is best dissolved by polar solvents.[13] Its structure, containing a polar carboxylic acid group capable of hydrogen bonding, suggests that protic solvents like water or alcohols are strong candidates.[6][14]
Given its sparing solubility in water at room temperature, water is an excellent and environmentally benign first choice to investigate.[7] For many benzoic acid derivatives, solubility in water increases dramatically upon heating, fulfilling the primary requirement for a good recrystallization solvent.[5][15]
However, the presence of two fluorine atoms and a methyl group modifies the molecule's overall polarity. If the compound is insufficiently soluble in boiling water, or if recovery is poor, a mixed solvent system is recommended. A common and effective choice for carboxylic acids is an ethanol/water or methanol/water mixture.[14] The alcohol serves to increase the solubility of the organic compound in the hot phase.
Protocol: Small-Scale Solvent Screening
Before committing to a bulk recrystallization, it is imperative to perform small-scale tests to identify the optimal solvent or solvent system.
-
Place ~20-30 mg of the crude acid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, agitating after each drop. A good solvent should not dissolve the compound at this stage.
-
Gently heat the tubes that did not show dissolution. Add the same solvent dropwise until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.
-
Observe: The ideal solvent is one in which the compound dissolves completely when hot and forms a high yield of crystals upon cooling.
Detailed Recrystallization Protocol
This protocol assumes water or an ethanol/water mixture has been identified as a suitable solvent system.
Materials:
-
Crude 2,4-Difluoro-5-methylbenzoic acid
-
Selected solvent (deionized water or ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Boiling chips
Procedure:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a few boiling chips.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the minimum amount of the boiling solvent to the flask containing the solid while stirring and heating until the solid is completely dissolved.[4][5]
-
Causality: Using the absolute minimum volume of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask on the hot plate.
-
Wet the filter paper with a small amount of the hot solvent to prevent premature crystallization in the funnel.
-
Quickly pour the hot solution through the funnel.[3]
-
Causality: This step removes impurities that do not dissolve in the hot solvent. Pre-heating the apparatus prevents the desired compound from crystallizing out during the transfer.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source. Cover it with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer crystals. Rapid cooling can trap impurities within the crystal lattice.[5][15]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Troubleshooting: If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the crude material.[15]
-
-
Crystal Collection and Washing:
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter flask.
-
Wet the filter paper in the funnel with a small amount of ice-cold solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[3][16]
-
Causality: Using ice-cold solvent for washing is critical to avoid redissolving the purified product, which would lower the final yield.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point may be used.
-
Workflow Visualization
The following diagram outlines the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of 2,4-Difluoro-5-methylbenzoic acid.
Purity Assessment and Yield Calculation
A successful recrystallization must be validated.
-
Melting Point Analysis: Determine the melting point range of the dried, recrystallized product and compare it to the crude material. A successful purification is indicated by a sharper and higher melting point range , approaching the literature value of 159-166 °C.[10][16]
-
Percent Recovery: Calculate the efficiency of the process. A high recovery is desirable, but purity is the primary goal.
Formula: Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Solid) * 100
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated above the compound's melting point. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Try inducing crystallization by scratching the flask or adding a seed crystal.[15] |
| Very Low Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Wash crystals only with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Color Remains | Colored impurities are soluble and co-crystallize. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[5] |
Safety Precautions
-
Compound Hazards: 2,4-Difluoro-5-methylbenzoic acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Procedural Hazards: Handle hot glassware with appropriate clamps or heat-resistant gloves. If using flammable solvents like ethanol, ensure there are no open flames and the hot plate is spark-proof.
References
-
Chemsrc. 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Nebraska-Lincoln. Recrystallization of Benzoic Acid. [Link]
-
University of California, Davis. Recrystallization and Extractions of Organic Compounds. [Link]
-
MH Chem via YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
Unknown Source. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Unknown Source. EXPERIMENT (3) Recrystallization. [Link]
-
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]
-
PubChem. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945. [Link]
-
I-Surpass. 2-Fluoro-5-methylbenzoic acid. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
Sources
- 1. michlala.edu [michlala.edu]
- 2. researchgate.net [researchgate.net]
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- 16. home.miracosta.edu [home.miracosta.edu]
analytical methods for the characterization of 2,4-Difluoro-5-methylbenzoic acid
An In-Depth Technical Guide to the Analytical Characterization of 2,4-Difluoro-5-methylbenzoic Acid
Introduction
2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. Its structural motifs are incorporated into various pharmacologically active agents and advanced materials. The precise characterization of this compound is paramount to ensure the identity, purity, and consistency of starting materials, which directly impacts the safety, efficacy, and reproducibility of the final products.
This technical guide provides a suite of robust analytical protocols designed to offer a comprehensive characterization of 2,4-Difluoro-5-methylbenzoic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The methods detailed herein—spanning chromatography and spectroscopy—are foundational for quality control, stability testing, and regulatory submissions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,4-Difluoro-5-methylbenzoic acid is essential for method development.
| Property | Value | Source(s) |
| CAS Number | 367954-99-2 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| Appearance | Colorless solid | [4] |
| Boiling Point | 254.0 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 107.4 ± 25.9 °C | [3] |
| Solubility | Sparingly soluble in water | [4] |
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
Principle of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2,4-Difluoro-5-methylbenzoic acid. A C18 stationary phase provides excellent hydrophobic selectivity for the aromatic ring. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4). This ensures the analyte is in its neutral form, leading to increased retention, symmetrical peak shape, and reproducible results.[5] UV detection is employed, as the benzene ring possesses a strong chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD), pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Deionized Water.
-
Gradient: 40% Acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Mobile Phase: Prepare 1 L of 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of deionized water. Filter and degas both the aqueous and acetonitrile phases.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard 2,4-Difluoro-5-methylbenzoic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution. The peak area of the analyte is used to determine its purity and concentration against the calibration curve. Impurities are identified as any other peaks in the chromatogram.[6]
-
Expected Quantitative Data (HPLC)
| Parameter | Expected Value |
| Retention Time (t_R) | 5 - 8 minutes (dependent on exact conditions) |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling
Principle of Method Selection: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of carboxylic acids, derivatization is essential to convert the analyte into a more volatile and thermally stable form.[7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. The derivatized sample is then analyzed by GC-MS, where the gas chromatograph separates the components and the mass spectrometer provides mass-to-charge ratios (m/z) and fragmentation patterns for definitive identification.[7]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) with an electron ionization (EI) source.
-
Derivatization:
-
Accurately weigh 1-2 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split mode (e.g., 20:1).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Interpretation: The resulting chromatogram will separate the TMS-derivatized analyte from any volatile impurities. The mass spectrum of the main peak is analyzed for the molecular ion [M]⁺ and characteristic fragment ions to confirm identity.
Expected Mass Spectral Data (TMS Derivative)
| m/z Value | Proposed Ion Identity | Notes |
| 244 | [M]⁺• | Molecular ion of the TMS-derivatized acid |
| 229 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |
| 199 | [M - COOTMS]⁺ | Loss of the silylated carboxyl group |
| 73 | [Si(CH₃)₃]⁺ | Characteristic trimethylsilyl ion |
GC-MS Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
Conclusion
The orthogonal analytical methods detailed in this guide—HPLC, GC-MS, NMR, and FT-IR—provide a powerful and comprehensive framework for the characterization of 2,4-Difluoro-5-methylbenzoic acid. HPLC is the primary tool for purity assessment and quantification. GC-MS, following derivatization, allows for the identification of volatile impurities. NMR spectroscopy delivers unambiguous structural confirmation, while FT-IR provides rapid verification of key functional groups. Together, these techniques ensure the identity, purity, and quality of the material, which is critical for its successful application in research and development.
References
-
2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. Chemsrc.
-
CAS 367954-99-2 2,4-Difluoro-5-methylbenzoic acid. Alfa Chemistry.
-
2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945. PubChem, National Center for Biotechnology Information.
-
Supplementary Information. The Royal Society of Chemistry.
-
2,4-difluoro-5-methylbenzoic acid; CAS No. 367954-99-2. ChemShuttle.
-
2,4-Difluoro-5-methylbenzoic acid | CAS 367954-99-2. Santa Cruz Biotechnology.
-
2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum. ChemicalBook.
-
2,4-Difluoro-5-methylbenzoic acid. CymitQuimica.
-
2-Fluoro-5-methylbenzoic acid. Ossila.
-
CAS 367954-99-2 | 2,4-Difluoro-5-Methylbenzoic Acid supply. Guidechem.
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
-
Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
-
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem.
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
-
Analytical Methods. RSC Publishing.
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database.
-
2,4-DIFLUORO-5-NITROBENZOIC ACID(153775-33-8) 1H NMR spectrum. ChemicalBook.
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin.
-
An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid. Benchchem.
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FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung.
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Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
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Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
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Analysis of Fluorobenzoic Acids for Water Tracer Studies Application Note. PerkinElmer.
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Mass Spectrometry Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. Benchchem.
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GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal.
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development.
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GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu.
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FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate.
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HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography.
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Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 2,4-Difluoro-5-methylbenzoic Acid
Abstract
This application note provides a detailed guide to the analysis of 2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂, Mol. Wt.: 172.13 g/mol ) using mass spectrometry.[1][2] We present comprehensive, field-proven protocols for sample preparation and instrumental analysis using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. The core of this document is a predictive elucidation of the compound's fragmentation patterns, grounded in the fundamental principles of mass spectrometry and supported by literature on analogous aromatic carboxylic acids.[3][4][5] This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural confirmation and identification of fluorinated aromatic compounds.
Introduction
2,4-Difluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks in medicinal chemistry and materials science.[6] Its structural isomers and derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs), where precise molecular characterization is paramount. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and the ability to deduce structural information from fragmentation patterns.[7]
The stability of the aromatic ring, combined with the lability of the carboxylic acid group and the influence of electronegative fluorine atoms, results in a distinct fragmentation signature. This note will detail the expected fragmentation pathways under both "hard" (EI) and "soft" (ESI) ionization conditions, providing a predictive framework for compound identification.
Experimental Protocols
Protocol: Sample Preparation for Mass Spectrometry
The quality of mass spectrometry data is directly dependent on proper sample preparation. The goal is to ensure the analyte is fully dissolved, free of interfering matrix components like inorganic salts, and at an appropriate concentration to avoid detector saturation or poor ion statistics.[8][9]
Materials:
-
2,4-Difluoro-5-methylbenzoic acid standard
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (for ESI positive mode)
-
0.22 µm Syringe filters (PTFE or other compatible material)
-
2 mL autosampler vials with septa screw caps
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of 2,4-Difluoro-5-methylbenzoic acid.
-
Dissolve in 1 mL of methanol or acetonitrile in a clean glass vial. Vortex until fully dissolved.
-
Scientist's Note: Methanol and acetonitrile are excellent solvents for a wide range of organic molecules and are fully compatible with ESI-MS. Avoid using non-volatile solvents like DMSO or DMF unless they are diluted at least 20-fold.[8]
-
-
Working Solution for ESI-MS (~10 µg/mL):
-
Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
For positive ion mode, add 0.1% formic acid to the final solution (e.g., add 1 µL of formic acid to the 1 mL working solution).
-
Scientist's Note: Formic acid acts as a proton source, promoting the formation of the protonated molecule [M+H]⁺ in positive ion ESI.[8] High analyte concentrations can cause ion suppression and contaminate the instrument, so starting in the low µg/mL range is recommended.[8]
-
-
Working Solution for GC-EI-MS (~100 µg/mL):
-
Perform a 1:10 dilution of the stock solution in methanol or another suitable solvent compatible with your GC column and method.
-
Scientist's Note: GC-MS typically requires a higher concentration than LC-MS. The compound may require derivatization (e.g., silylation) to improve volatility for GC analysis, though it is often possible to analyze benzoic acids directly.
-
-
Final Filtration:
-
Draw the final working solution into a syringe and pass it through a 0.22 µm syringe filter into a 2 mL autosampler vial.
-
This step is critical to remove any particulate matter that could clog the delicate tubing of the LC or MS system.[8]
-
Protocol: Mass Spectrometry Parameters
A. Liquid Chromatography-Electrospray Ionization (LC-ESI-MS):
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: ESI, Positive and Negative switching
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 350 °C
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to acquire a range of fragments.
B. Gas Chromatography-Electron Ionization (GC-EI-MS):
-
Instrument: GC-Single Quadrupole or TOF Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scientist's Note: 70 eV is the standard electron energy for EI-MS as it provides reproducible fragmentation patterns that are comparable to established spectral libraries.[10]
Fragmentation Pattern Analysis
The exact mass of 2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂) is 172.03358 Da.[2] For routine analysis, a nominal mass of 172 Da is used.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the initial event is the removal of an electron to form the molecular ion (M⁺•). Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[4][7] The subsequent fragmentation is driven by the cleavage of weaker bonds, primarily within the carboxylic acid functional group.
Key Predicted EI Fragments:
| m/z (Nominal) | Proposed Formula | Description of Loss | Notes |
|---|---|---|---|
| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion (M⁺•) | Expected to be prominent due to the aromatic ring.[4] |
| 155 | [C₈H₅F₂O]⁺ | Loss of •OH radical (M - 17) | A characteristic α-cleavage for aromatic acids, forming a stable acylium ion.[5] |
| 127 | [C₇H₅F₂]⁺ | Loss of CO from m/z 155 (M - 17 - 28) | Decarbonylation of the acylium ion. |
| 127 | [C₇H₅F₂]⁺ | Loss of •COOH radical (M - 45) | Direct cleavage of the carboxyl group from the molecular ion.[3] |
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of 2,4-Difluoro-5-methylbenzoic acid.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. Structural information is obtained via tandem mass spectrometry (MS/MS), where these precursor ions are isolated and fragmented by collision-induced dissociation (CID).
In negative mode, the deprotonated molecule [M-H]⁻ is formed at m/z 171 . The fragmentation of carboxylates is highly characteristic.
Key Predicted Negative ESI Fragments:
| Precursor m/z | Fragment m/z | Proposed Formula | Description of Loss | Notes |
|---|
| 171 | 127 | [C₇H₅F₂]⁻ | Loss of CO₂ (44 Da) | The most common and diagnostic fragmentation for deprotonated carboxylic acids. |
Diagram: Negative Ion ESI-MS/MS Pathway
Caption: Predicted ESI-MS/MS of deprotonated 2,4-Difluoro-5-methylbenzoic acid.
In positive mode, the protonated molecule [M+H]⁺ is formed at m/z 173 . Fragmentation typically involves the loss of small, neutral molecules like water or carbon monoxide.[11]
Key Predicted Positive ESI Fragments:
| Precursor m/z | Fragment m/z | Proposed Formula | Description of Loss | Notes |
|---|---|---|---|---|
| 173 | 155 | [C₈H₅F₂O]⁺ | Loss of H₂O (18 Da) | A common loss from protonated carboxylic acids, forming a stable acylium ion.[11] |
| 155 | 127 | [C₇H₅F₂]⁺ | Loss of CO (28 Da) | Subsequent loss from the m/z 155 fragment. |
Diagram: Positive Ion ESI-MS/MS Pathway
Caption: Predicted ESI-MS/MS of protonated 2,4-Difluoro-5-methylbenzoic acid.
Conclusion
The mass spectrometric analysis of 2,4-Difluoro-5-methylbenzoic acid yields predictable and structurally informative fragmentation patterns.
-
EI-MS is characterized by a strong molecular ion at m/z 172 and key fragments at m/z 155 (loss of •OH) and m/z 127 (loss of •COOH or subsequent loss of CO).
-
ESI-MS/MS in negative mode provides a clean and diagnostic fragmentation, with the precursor at m/z 171 losing CO₂ to produce a single major fragment at m/z 127.
-
ESI-MS/MS in positive mode shows the precursor at m/z 173 fragmenting primarily through the loss of water to yield an ion at m/z 155.
These distinct fragmentation signatures, elucidated using the protocols provided, enable confident identification and structural confirmation of 2,4-Difluoro-5-methylbenzoic acid in various research and development settings.
References
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from University of St Andrews website: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]
-
Subbannayya, Y. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
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Sberna, F. M., Ciallella, C., & D'Ovidio, C. (2022). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. SFERA. [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
-
Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
-
V-Interal. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(12). [Link]
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Application Note: The Strategic Use of 2,4-Difluoro-5-methylbenzoic Acid Derivatives in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorinated Advantage in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved and many more in clinical development. A key strategy in the design of potent and selective kinase inhibitors is the incorporation of fluorine atoms into the molecular scaffold. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
This application note provides a detailed guide on the application of scaffolds derived from 2,4-difluoro-5-methylbenzoic acid in the synthesis of kinase inhibitors, with a particular focus on the MEK inhibitor, Trametinib. We will explore the rationale behind the use of the 2,4-difluorophenyl moiety, provide detailed synthetic protocols for a key intermediate, and discuss the structure-activity relationship (SAR) that underscores its importance in achieving high-potency kinase inhibition.
The 2,4-Difluorophenyl Moiety: A Privileged Scaffold in MEK Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that drives cell proliferation, differentiation, and survival. The MEK1 and MEK2 kinases are key components of this pathway, and their inhibition has proven to be an effective therapeutic strategy in cancers with activating mutations in upstream proteins like BRAF and RAS. Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of MEK1 and MEK2.[1][2] A critical structural feature of Trametinib is the N-(2-fluoro-4-iodophenyl) group, which is synthetically derived from precursors related to the 2,4-difluoroaniline family.
The 2,4-difluorophenyl group plays a crucial role in the binding of Trametinib to the MEK kinase. It occupies a hydrophobic pocket adjacent to the ATP-binding site, and the fluorine atoms contribute to favorable interactions within this pocket, enhancing the inhibitor's potency.[3] Specifically, the fluorine atoms can engage in hydrogen bonds and other non-covalent interactions with the protein, leading to a more stable drug-target complex. Furthermore, the electronic-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, optimizing their binding characteristics.
Synthetic Pathways to Kinase Inhibitors Utilizing the 2,4-Difluorophenyl Scaffold
The synthesis of Trametinib provides an excellent case study for the application of 2,4-difluorophenyl building blocks. A key intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea . This intermediate is typically prepared from 2-fluoro-4-iodoaniline. While not a direct use of 2,4-difluoro-5-methylbenzoic acid, the synthesis of the requisite 2-fluoro-4-iodoaniline can be achieved from precursors that share the same substitution pattern, such as a corresponding toluene derivative, through established synthetic transformations. For the purpose of this guide, we will focus on the synthesis of the key urea intermediate and its subsequent elaboration to Trametinib.
Diagram of the Synthetic Workflow for a Key Trametinib Intermediate
Caption: Synthetic workflow for Trametinib highlighting the key urea intermediate.
Experimental Protocol: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes a general procedure for the synthesis of the key urea intermediate. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
2-Fluoro-4-iodoaniline
-
Triphosgene or other phosgene equivalent
-
Cyclopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Formation of the Isocyanate Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of the aniline via the dropping funnel.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The formation of the isocyanate can be confirmed by the disappearance of the starting aniline.
-
-
Urea Formation:
-
In a separate flask, dissolve cyclopropylamine (1.2 eq) in anhydrous DCM.
-
Cool the freshly prepared isocyanate solution to 0 °C.
-
Slowly add the cyclopropylamine solution to the isocyanate solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the isocyanate is consumed.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a white solid.
-
Structure-Activity Relationship (SAR) and the Importance of the 2,4-Difluoro Motif
The development of Trametinib and other MEK inhibitors has been guided by extensive SAR studies. These studies have revealed the critical importance of the substitution pattern on the N-phenyl ring for achieving high potency and selectivity.
| Moiety | Key Interactions and Rationale |
| 2-Fluoro group | The ortho-fluoro substituent is crucial for maintaining a specific conformation of the inhibitor in the binding pocket. It can also participate in hydrogen bonding with backbone amides of the protein, thereby increasing binding affinity. |
| 4-Iodo group | The para-iodo substituent occupies a hydrophobic pocket. While iodine is used in Trametinib, other large hydrophobic groups can also be tolerated at this position. The iodine atom also provides a handle for radiolabeling, which is useful in preclinical and clinical imaging studies.[4] |
| 5-Methyl group (in the parent benzoic acid) | While not present in the final Trametinib structure, a methyl group at the 5-position of the starting benzoic acid would translate to a methyl group on the aniline precursor. This can influence the electronic properties and lipophilicity of the molecule, potentially fine-tuning its pharmacokinetic properties. |
Biological Activity of Trametinib
Trametinib is a potent inhibitor of MEK1 and MEK2 with IC₅₀ values in the low nanomolar range.[2] Its allosteric mechanism of action means that it does not compete with ATP, but rather binds to a distinct pocket on the enzyme, locking it in an inactive conformation.[1] This leads to the inhibition of the downstream phosphorylation of ERK, a key driver of cell proliferation.
| Kinase Target | IC₅₀ (nM) |
| MEK1 | ~0.92 |
| MEK2 | ~1.8 |
Data are representative and may vary depending on the assay conditions.
Diagram of the MAPK Signaling Pathway and Trametinib's Mechanism of Action
Caption: Simplified MAPK signaling pathway and the point of intervention by Trametinib.
Conclusion
The 2,4-difluoro-5-methylbenzoic acid scaffold and its derivatives represent a valuable class of building blocks for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 2,4-difluorophenyl moiety, as exemplified by the MEK inhibitor Trametinib, can lead to significant improvements in binding affinity and overall drug-like properties. The synthetic protocols and SAR insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of the next generation of kinase inhibitors.
References
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
- Method for synthesizing trametinib key intermediate.
- GSK1120212 (Trametinib). Chemietek.
- Laboratory-scale synthesis of trametinib (55).
- Trametinib (GSK1120212) – MEK Inhibitor. APExBIO.
- Trametinib (GSK1120212) | MEK Inhibitor. MedChemExpress.
- A method of synthesis Trimetinib key intermediate.
- Method of preparing 2,4-difluoroaniline.
- 2,4-Difluoro-5-methylaniline. ChemScene.
- TRAMETINIB (Mekinist). Thames Valley Cancer Alliance.
- 5-Fluoro-2-methylaniline synthesis. ChemicalBook.
- Trametinib. PubChem.
- Structural basis for the action of the drug trametinib
- Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activ
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The Strategic Role of 2,4-Difluoro-5-methylbenzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of higher crop yields and enhanced food security necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolbox, fluorinated building blocks have gained prominence for their ability to impart unique and desirable properties to bioactive molecules. Among these, 2,4-Difluoro-5-methylbenzoic acid has emerged as a key intermediate in the synthesis of a new generation of fungicides, particularly those belonging to the highly potent class of succinate dehydrogenase inhibitors (SDHIs). This technical guide provides an in-depth exploration of the application of 2,4-Difluoro-5-methylbenzoic acid in agrochemical synthesis, complete with detailed protocols and expert insights for researchers and professionals in the field.
The strategic incorporation of the 2,4-difluoro-5-methylphenyl moiety into the final agrochemical structure can significantly enhance its efficacy, metabolic stability, and binding affinity to the target enzyme. The fluorine atoms, with their high electronegativity and small size, can modulate the electronic properties and conformation of the molecule, leading to improved biological activity and a more favorable toxicological profile.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
A prime application of 2,4-Difluoro-5-methylbenzoic acid is in the synthesis of pyrazole carboxamide fungicides. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth. The general structure of these fungicides involves a pyrazole-4-carboxamide core linked to a substituted aniline or benzylamine moiety. 2,4-Difluoro-5-methylbenzoic acid serves as the precursor for the substituted aniline part of the molecule.
A representative example of a fungicide synthesized using 2,4-Difluoro-5-methylbenzoic acid is a class of N-cyclopropyl-N-benzyl-pyrazole-4-carboxamides. The following sections will detail the synthetic strategy and protocols for the preparation of such a fungicide.
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of a pyrazole-4-carboxylic acid derivative with an aniline or benzylamine moiety derived from 2,4-Difluoro-5-methylbenzoic acid. This is typically achieved through the formation of an amide bond.
Application Notes and Protocols: Amide Coupling Reactions with 2,4-Difluoro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Amide Couplings
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast number of pharmaceuticals.[1][2] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently utilized reactions in drug discovery.[2][3] However, the reactivity of the substrates can significantly impact the efficiency of amide bond formation. 2,4-Difluoro-5-methylbenzoic acid presents a particular challenge due to its electron-deficient nature, which deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by an amine.[3] This guide provides detailed protocols and insights for successfully navigating the amide coupling of this and structurally similar electron-deficient benzoic acids.
The Critical Role of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents that form highly reactive intermediates.[5][6][7][8] The choice of coupling reagent and reaction conditions is paramount, especially when dealing with electronically deactivated substrates like 2,4-Difluoro-5-methylbenzoic acid.
Recommended Protocols for Amide Coupling
Several robust methods can be employed for the amide coupling of 2,4-Difluoro-5-methylbenzoic acid. The selection of a specific protocol will depend on the nature of the amine, the desired scale of the reaction, and the available resources.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This is a widely used and versatile method for amide bond formation.[3][9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.[9][10]
Mechanism of EDC/HOBt Coupling: The reaction proceeds through the formation of a highly reactive O-acylisourea, which is then converted to a more stable HOBt ester. This active ester subsequently reacts with the amine to yield the desired amide.
Sources
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Strategic Synthesis of Fluorinated Ketones via Grignard Reaction with Fluorinated Benzoic Acids
Application Note: A-08B7
For Research Use Only.
Authored by: Senior Application Scientist, Advanced Organic Synthesis Division
Introduction
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug development, profoundly influencing key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. α-Fluoroketones, in particular, are valuable structural motifs in a wide array of pharmaceutical compounds.[1] The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, presents a powerful tool for the synthesis of these important intermediates.[2][3] This application note provides a detailed protocol and mechanistic insights for the reaction of Grignard reagents with fluorinated benzoic acids, a challenging yet rewarding transformation for accessing highly functionalized fluorinated ketones.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. We will delve into the nuances of this reaction, addressing the inherent challenges posed by the acidic proton of the carboxylic acid and the electronic effects of the fluorine substituents.
Mechanistic Considerations: Navigating the Reactivity Landscape
The Grignard reaction with a carboxylic acid is not a straightforward nucleophilic addition to the carbonyl carbon.[4] The highly basic nature of the Grignard reagent (R-MgX) leads to an initial acid-base reaction with the acidic proton of the benzoic acid.[5][6] This deprotonation forms a magnesium carboxylate salt and an alkane, temporarily "quenching" the Grignard reagent.[5]
Step 1: Acid-Base Reaction (Deprotonation) R-MgX + F-Ar-COOH → R-H + F-Ar-COOMgX
To achieve the desired ketone synthesis, a second equivalent of the Grignard reagent is required. This second equivalent then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the magnesium carboxylate intermediate.
Step 2: Nucleophilic Addition R-MgX + F-Ar-COOMgX → [F-Ar-C(R)(OMgX)₂]
This addition forms a geminal dimagnesium alkoxide intermediate. Upon acidic workup, this intermediate is hydrolyzed to a hydrate, which readily eliminates water to yield the final ketone product.
Step 3: Hydrolysis and Ketone Formation [F-Ar-C(R)(OMgX)₂] + 2H₃O⁺ → F-Ar-C(O)-R + 2Mg²⁺ + 2X⁻ + 3H₂O
The presence of fluorine atoms on the aromatic ring can influence the reaction in several ways. The electron-withdrawing nature of fluorine can increase the electrophilicity of the carbonyl carbon, potentially favoring the nucleophilic addition step. However, strong electron-withdrawing effects can also impact the stability of intermediates. For substrates with low reduction potentials, a single electron transfer (SET) mechanism may compete with or dominate the nucleophilic addition pathway.[7][8]
Experimental Workflow Overview
The following diagram outlines the critical stages of the Grignard reaction with fluorinated benzoic acids, from reagent preparation to product purification.
Caption: Workflow for the Grignard reaction with fluorinated benzoic acids.
Detailed Experimental Protocol
This protocol provides a representative procedure for the reaction of a Grignard reagent with a fluorinated benzoic acid. Note: All glassware must be oven-dried overnight and assembled hot under a positive pressure of an inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[9] All solvents must be anhydrous.
Materials:
-
Fluorinated benzoic acid (e.g., 4-fluorobenzoic acid) (1.0 eq)
-
Magnesium turnings (2.5 eq)
-
Alkyl or aryl halide (e.g., bromobenzene) (2.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with a bubbler
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all joints are well-sealed.
-
Magnesium Activation: Place the magnesium turnings (2.5 eq) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium surface.[10] The disappearance of the iodine color is an indicator of activation.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of the alkyl or aryl halide (2.2 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be required.[10]
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]
Part 2: Reaction with Fluorinated Benzoic Acid
-
Substrate Preparation: In a separate flask, dissolve the fluorinated benzoic acid (1.0 eq) in anhydrous diethyl ether or THF.
-
Controlled Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of the fluorinated benzoic acid dropwise to the cooled Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.[1]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[11]
-
Acidification: If a precipitate forms, add 1 M HCl dropwise until the solid dissolves. This step also protonates the intermediate to facilitate ketone formation.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure fluorinated ketone.
Critical Parameters and Optimization
The success of this reaction hinges on several critical parameters that can be optimized to improve yield and purity.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Equivalents of Grignard Reagent | 2.1 - 2.5 equivalents | The first equivalent is consumed in the acid-base reaction with the carboxylic acid.[5] A slight excess of the second equivalent ensures complete conversion of the carboxylate intermediate. Insufficient Grignard reagent will result in unreacted starting material. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial for stabilizing the Grignard reagent.[3] THF is generally a better solvent for Grignard reagent formation but diethyl ether has a lower boiling point, which can be advantageous for temperature control. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition should be performed at 0 °C to control the exothermicity of the acid-base reaction and the subsequent nucleophilic addition.[1] Allowing the reaction to warm to room temperature ensures completion. |
| Addition Rate | Slow, dropwise addition | A slow addition rate is critical for managing the exothermic nature of the reaction and preventing side reactions.[11] Rapid addition can lead to localized overheating and decomposition of the Grignard reagent. |
| Work-up Procedure | Quenching with sat. aq. NH₄Cl followed by dilute HCl | Saturated ammonium chloride is a mild quenching agent that minimizes side reactions.[11] Subsequent addition of a stronger acid like HCl is necessary to fully protonate the intermediates and dissolve magnesium salts.[12] |
Troubleshooting Common Issues
-
Low or No Product Yield: This is often due to the presence of moisture, which destroys the Grignard reagent.[13] Ensure all glassware is rigorously dried and solvents are anhydrous. Incomplete formation of the Grignard reagent can also be a cause; ensure the magnesium is sufficiently activated.
-
Formation of Tertiary Alcohol Byproduct: If the ketone product is significantly more reactive than the starting carboxylic acid, a third equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol.[14][15] This can be minimized by maintaining a low reaction temperature and avoiding a large excess of the Grignard reagent.
-
Recovery of Starting Material: This indicates that the second nucleophilic addition step did not proceed to completion. This could be due to insufficient Grignard reagent or steric hindrance around the carbonyl group.
Conclusion
The Grignard reaction of fluorinated benzoic acids is a powerful, albeit challenging, method for the synthesis of valuable fluorinated ketones. A thorough understanding of the reaction mechanism, particularly the initial acid-base quenching step, is paramount for success. Careful control of reaction conditions, especially the exclusion of moisture and management of temperature, is critical. By following the detailed protocol and considering the optimization strategies outlined in this application note, researchers can effectively employ this transformation in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery.
References
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- Grignard Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
- Chemistry of Esters. LibreTexts. Published September 24, 2022.
- Grignard reagent. BYJU'S. Accessed January 11, 2026.
- The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. Accessed January 11, 2026.
- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem. Accessed January 11, 2026.
- Grignard and Hydride Addition to Esters & Carboxylic Acids – RMgX and LiAlH4 Mechanisms. Rogue Chem. Published May 29, 2024.
- Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Published October 14, 2011.
- Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015.
- Grignard reaction. Wikipedia. Accessed January 11, 2026.
- Grignard Reaction Mechanism. BYJU'S. Accessed January 11, 2026.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Accessed January 11, 2026.
- Making a Grignard reagent from elemental magnesium. Wellcome Centre for Anti-Infectives Research, University of Dundee. Published February 9, 2023.
- The Reactions of Perfluoronitriles with Grignard Reagents. ElectronicsAndBooks. Accessed January 11, 2026.
- The Grignard Reaction—Unraveling a Chemical Puzzle.
- Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Accessed January 11, 2026.
- The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. PubMed Central. Accessed January 11, 2026.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Published February 22, 2014.
- Grignard Reagents. Chemistry LibreTexts. Published January 22, 2023.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. Accessed January 11, 2026.
- Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Accessed January 11, 2026.
- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Accessed January 11, 2026.
- Preparation of Benzoic Acid from the Grignard Reaction. Accessed January 11, 2026.
- CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
- organic synthesis: benzoic acid via a grignard reaction. Accessed January 11, 2026.
- Synthesis of benzoic acid from Grignard reagent. Chemistry Online. Published October 31, 2022.
- (PDF) The Grignard Reaction-Unraveling a Chemical Puzzle.
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Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Purity of 2,4-Difluoro-5-methylbenzoic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 2,4-Difluoro-5-methylbenzoic acid. The method is developed to accurately quantify the active pharmaceutical ingredient (API) and separate it from potential process-related impurities and degradation products. The protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The methodology has been developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative
2,4-Difluoro-5-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality. High-performance liquid chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and precision.[1]
This document provides a comprehensive guide to a stability-indicating HPLC method, which is crucial for monitoring the stability of the drug substance over time and under various environmental conditions.[5][6] The method is designed to be specific for 2,4-Difluoro-5-methylbenzoic acid, ensuring that any co-eluting impurities or degradants can be detected.
Physicochemical Properties of 2,4-Difluoro-5-methylbenzoic Acid
A fundamental understanding of the analyte's properties is crucial for rational method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆F₂O₂ | [7][8] |
| Molecular Weight | 172.13 g/mol | [7][8] |
| Appearance | Colorless to off-white solid | [7] |
| Solubility | Sparingly soluble in water | [7] |
| Boiling Point | 254.0 °C at 760 mmHg | [7][9] |
| Density | ~1.36 g/cm³ | [7][10] |
The aromatic nature and acidic functional group of 2,4-Difluoro-5-methylbenzoic acid make it an ideal candidate for reversed-phase HPLC with UV detection.[11][12]
Chromatographic Method and Rationale
The selection of chromatographic conditions is based on the chemical nature of the analyte to achieve optimal separation and detection.
Diagram 1: HPLC Method Development Workflow
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Application Note: A Systematic Approach to Growing High-Quality Single Crystals of 2,4-Difluoro-5-methylbenzoic Acid
Introduction
The successful growth of high-quality single crystals is a cornerstone of modern drug development and materials science. For active pharmaceutical ingredients (APIs) like 2,4-Difluoro-5-methylbenzoic acid, obtaining a single crystal suitable for X-ray diffraction is the definitive method for elucidating its three-dimensional molecular structure. This information is critical for understanding structure-activity relationships (SAR), confirming stereochemistry, identifying polymorphic forms, and securing intellectual property. This guide presents a systematic, experience-driven approach to growing single crystals of 2,4-Difluoro-5-methylbenzoic acid, moving beyond a single-method prescription to a comprehensive screening strategy.
Part 1: Physicochemical Profile of 2,4-Difluoro-5-methylbenzoic Acid
A successful crystallization strategy begins with a thorough understanding of the compound's physical and chemical properties. These parameters dictate solvent selection and the choice of crystallization methodology.
Key Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][3] |
| Melting Point | 159°C to 166°C | [4] |
| Boiling Point (est.) | 254.0 ± 35.0 °C at 760 mmHg | [3] |
| Density (est.) | 1.4 ± 0.1 g/cm³ | [3] |
| Appearance | White to off-white solid (typical for benzoic acid derivatives) | General Knowledge |
| LogP (est.) | 2.53 | [3] |
The LogP value suggests moderate lipophilicity, indicating that the compound will likely be more soluble in organic solvents than in water. The high melting point suggests a stable crystal lattice. Benzoic acid itself is sparingly soluble in water but shows increased solubility in hot water and is soluble in organic solvents like ethanol.[5][6] This provides a strong starting point for solvent selection.
Part 2: The Principle of Crystallization: Achieving Supersaturation
Crystal growth is a two-step process: nucleation (the formation of a stable, microscopic crystalline core) and growth (the ordered addition of molecules to the nucleus). Both steps require a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility. The key to growing large, high-quality single crystals is to achieve supersaturation slowly and controllably.[7] Rapidly crashing a compound out of solution will typically yield amorphous powder or a mass of tiny, unusable crystals.[8]
The protocols outlined below are all designed to gently guide the solution into a supersaturated state, allowing for the formation of a few nucleation sites that can then grow into well-ordered single crystals.
Part 3: A Systematic Workflow for Crystal Growth
The most effective approach is not to gamble on a single method but to conduct a parallel screening of several techniques and solvent systems. This workflow maximizes the probability of success.
Caption: A systematic workflow for single crystal screening.
Part 4: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Small-Scale Solubility Screening
Rationale: This initial step is crucial for identifying suitable solvents for the primary crystallization techniques. The ideal solvent is one in which the compound is moderately soluble.[9]
Methodology:
-
Aliquot ~5 mg of 2,4-Difluoro-5-methylbenzoic acid into several small, clean vials (e.g., 1-dram vials).
-
Select a range of solvents covering different polarities. A suggested starting panel includes: Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, and Water.
-
To each vial, add the solvent dropwise (e.g., 20 µL at a time) while gently agitating.
-
Record the approximate volume of solvent required to fully dissolve the compound.
-
Categorize the solvents based on the results:
-
Poor Solvents: Insoluble after adding >1 mL (useful as anti-solvents).
-
Good Solvents: Dissolves in <0.2 mL (too soluble; may lead to oils or require an anti-solvent).
-
Ideal Solvents: Dissolves in 0.3 - 0.7 mL (excellent candidates for slow evaporation).
-
Protocol 2: Slow Evaporation
Rationale: This is the simplest crystallization method.[10] As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation. This method works best with solvents identified as "Ideal" in the initial screen.[9]
Methodology:
-
Prepare a nearly saturated solution of the compound in a chosen "ideal" solvent (e.g., Ethyl Acetate or Toluene) in a clean vial. Ensure no solid particles remain by filtering the solution if necessary.[11]
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[9]
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).[11][12]
-
Monitor the vial daily for crystal growth. This process can take several days to weeks.[13]
Protocol 3: Vapor Diffusion (Liquid-Vapor)
Rationale: This is arguably the most successful and gentle method for growing high-quality single crystals, especially with milligram quantities.[14][15] It involves a "good" solvent in which the compound is soluble, and a volatile "poor" solvent (anti-solvent) in which it is not. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16]
Setup:
-
Dissolve ~5-10 mg of the compound in a minimal amount of a "good," less volatile solvent (e.g., Toluene, THF, or Dichloromethane) in a small inner vial (e.g., 0.5-dram).[15] The solution should fill about a quarter to half of the vial.[14]
-
Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add 1-2 mL of a volatile "poor" solvent (anti-solvent), such as Pentane, Hexane, or Diethyl Ether, to the outer jar.[15] Ensure the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer jar tightly and leave it in an undisturbed location.[14] Placing the setup in a refrigerator can slow the diffusion process, which can sometimes lead to better crystals.[11]
Caption: Setup for a vapor diffusion experiment.
Protocol 4: Slow Cooling
Rationale: This technique exploits the property that many compounds are significantly more soluble in a solvent at higher temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[13] This is particularly effective for compounds like benzoic acid in water.[5]
Methodology:
-
Create a saturated solution of the compound in a suitable solvent (e.g., Ethanol/Water mixture) at an elevated temperature (e.g., 50-60°C). Add just enough solid to the hot solvent until a small amount no longer dissolves.
-
Add a few more drops of hot solvent to dissolve the remaining solid, ensuring a truly saturated solution.
-
Filter the hot solution through a pre-warmed funnel to remove any particulate matter.
-
Cover the flask and place it in an insulated container (like a Dewar flask filled with warm water or wrapped in glass wool) to ensure very slow cooling to room temperature.[10]
-
Avoid disturbing the container as it cools. Crystals should form over several hours to a day.
Part 5: Troubleshooting and Optimization
It is common for initial crystallization attempts to yield undesirable results. The following table provides guidance on how to adjust your experiments based on the observed outcome.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated; Evaporation is too slow. | Add more solute to ensure saturation.[17] Increase the number/size of holes in the parafilm. Move to a slightly warmer, yet still stable, location.[12] |
| Amorphous Powder | Supersaturation occurred too quickly. | Slow down the process: use a less volatile anti-solvent (vapor diffusion), reduce the hole size (evaporation), or cool the solution more slowly.[8] |
| Formation of Oil | Compound is too soluble in the chosen solvent system; Purity issues. | Use a solvent in which the compound is less soluble.[8] For vapor diffusion, use a more potent anti-solvent. Consider an additional purification step for your compound.[18] |
| Too Many Tiny Crystals | Too many nucleation sites formed; Process is too fast. | Use a smoother glass vial (scratches can act as nucleation sites).[18] Slow down the rate of supersaturation. Try a more dilute starting solution. |
| Twinned or Clumped Crystals | Crystal growth is too rapid after nucleation. | Slow down the overall process. Consider placing the experiment in a cooler, more stable environment like a refrigerator.[15] |
Part 6: Crystal Harvesting
Once suitable crystals have formed, they must be handled with care.
-
Use a pipette to carefully remove the mother liquor (the remaining solution).
-
Gently rinse the crystals with a small amount of a "poor" solvent (like hexane) to remove any residual solution.
-
Using a fine-tipped tool or a nylon loop, carefully remove the crystal from the vial.
-
Wick away excess solvent with the edge of a filter paper and mount immediately for X-ray analysis or store in a sealed container.
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). Available at: [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
-
Chemsrc. (2025, August 21). 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. Available at: [Link]
-
Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]
-
Unknown. (n.d.). The Slow Evaporation Method. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Available at: [Link]
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. LCLS | SLAC National Accelerator Laboratory. Available at: [Link]
-
International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Available at: [Link]
-
Helmenstine, A. (2013, May 29). Solutions to Common Crystal Growing Problems. Science Notes and Projects. Available at: [Link]
-
Unknown. (n.d.). Guide for crystallization. University of Rennes. Available at: [Link]
-
Unknown. (2006, January 8). Crystallisation Techniques. Available at: [Link]
-
Grogan, M. D. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2561. Available at: [Link]
-
Hunter, A. (n.d.). ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL. ResearchGate. Available at: [Link]
-
Unknown. (2021, October 14). Hey all! I'm spent a lot of time working on a massive flowchart troubleshooting common problems when crystal growing! Reddit. Available at: [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
Berry, D. J., et al. (2002). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. CrystEngComm, 4(59), 342-349. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. PubChem. Available at: [Link]
-
Hetenyi, K., et al. (2003). Spherical crystallization of benzoic acid. PubMed. Available at: [Link]
-
Unknown. (2025, December 31). The crystallization process of benzoic acid. Reddit. Available at: [Link]
-
Li, Y., et al. (2025). Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. ACS Publications. Available at: [Link]
-
Fisher Scientific. (n.d.). 2,4-Difluoro-5-methylbenzoic acid, 98%, Thermo Scientific. Available at: [Link]
-
Long, B., et al. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 56(5), 2318-2322. Available at: [Link]
-
Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 218-220. Available at: [Link]
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4-Difluoro-5-methylbenzoic Acid as a Strategic Precursor for the Synthesis of Novel Bioactive Heterocycles
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] 2,4-Difluoro-5-methylbenzoic acid has emerged as a highly versatile and valuable building block for the synthesis of diverse, novel heterocycles.[2][3] The specific arrangement of the two fluorine atoms and the methyl group on the benzene ring provides unique electronic properties and steric handles that can be exploited to direct cyclization reactions and functionalizations. This guide provides in-depth technical details, mechanistic insights, and step-by-step protocols for leveraging this precursor in the synthesis of two critical classes of heterocycles: fluorinated benzimidazoles and quinolones, both of which are privileged structures in drug discovery.
Introduction: The Value Proposition of Fluorinated Building Blocks
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in drug design. When incorporated into a molecule, it can profoundly influence pKa, lipophilicity, and conformation. 2,4-Difluoro-5-methylbenzoic acid is a particularly strategic starting material. The fluorine atoms activate the ring for nucleophilic aromatic substitution and direct metallation reactions, while the carboxylic acid group serves as a versatile handle for amide bond formation, esterification, or conversion into other functional groups, paving the way for complex heterocyclic constructions.
Application I: Synthesis of Novel 2-Substituted Fluorinated Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of novel fluorinated benzimidazoles from 2,4-Difluoro-5-methylbenzoic acid allows for the creation of new chemical entities with potentially enhanced pharmacological profiles.
Synthetic Strategy & Mechanistic Rationale
The core strategy involves a multi-step sequence starting with the functionalization of the benzoic acid, followed by the construction of an ortho-phenylenediamine derivative, which is the key precursor for the benzimidazole ring. The final cyclization is typically achieved by condensation with an aldehyde.
The key steps are:
-
Amide Formation & Nitration: The benzoic acid is first converted to an anilide to introduce the first nitrogen atom. Subsequent nitration is directed by the existing substituents.
-
Reduction: The nitro group is selectively reduced to an amine, generating the crucial 1,2-diamino functionality.
-
Cyclocondensation: The resulting diamine undergoes acid-catalyzed condensation with an aldehyde. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole core. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this final step.[5]
Visualized Workflow: Benzimidazole Synthesis
Caption: General workflow for the synthesis of fluorinated benzimidazoles.
Detailed Experimental Protocol
Protocol 1: Synthesis of a 2-Substituted 1-(4-fluorophenyl)-5-fluoro-6-methyl-1H-benzo[d]imidazole Derivative
-
Step 1: Synthesis of N-(4-fluorophenyl)-2,4-difluoro-5-methylbenzamide.
-
To a solution of 2,4-Difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (2 drops).
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amide, which can be purified by recrystallization.
-
-
Step 2: Nitration.
-
Add the amide from Step 1 portion-wise to a pre-cooled (0 °C) mixture of concentrated H₂SO₄ and HNO₃ (3:1 v/v).
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to afford the nitro-intermediate.
-
-
Step 3: Reduction.
-
Suspend the nitro-intermediate in ethanol/water (4:1).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux the mixture for 3-5 hours until the starting material is consumed (TLC monitoring).
-
Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine precursor.
-
-
Step 4: Microwave-Assisted Cyclocondensation. [5]
-
In a microwave-safe vial, combine the crude diamine (1.0 eq) and a substituted aldehyde (1.2 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).
-
Seal the vial and irradiate in a microwave reactor at 110 °C for 5-15 minutes.
-
After cooling, concentrate the solution under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the final product by column chromatography.[5]
-
Data Summary
| Entry | Aldehyde (R-CHO) | Reaction Time (MW, min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 5 | 92% | [5] |
| 2 | 4-Chlorobenzaldehyde | 8 | 95% | [5] |
| 3 | 4-Methoxybenzaldehyde | 6 | 96% | [5] |
| 4 | 2-Nitrobenzaldehyde | 10 | 88% | [5] |
Application II: Synthesis of Novel Fluoroquinolone Carboxylic Acids
Fluoroquinolones are a critically important class of broad-spectrum antibiotics.[6] The synthesis of novel quinolone structures remains a high-priority area in the search for agents to combat antibiotic resistance. 2,4-Difluoro-5-methylbenzoic acid is an ideal starting point for creating quinolones with a specific fluorine and methyl substitution pattern, which can modulate antibacterial activity and pharmacokinetic properties.
Synthetic Strategy & Mechanistic Rationale
A common and effective route to the quinolone core is the Gould-Jacobs reaction. This strategy requires an aniline precursor, which can be synthesized from the starting benzoic acid via a Curtius rearrangement. The aniline is then condensed with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent saponification.
The key steps are:
-
Conversion to Aniline: The carboxylic acid is converted to an acyl azide (e.g., via its acid chloride with sodium azide), which undergoes a thermal Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the corresponding 2,4-difluoro-5-methylaniline.
-
Condensation: The aniline reacts with DEEM, displacing the ethoxy group to form an enamine intermediate.
-
Thermal Cyclization (Gould-Jacobs Reaction): The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution reaction at high temperature (typically in a high-boiling solvent like Dowtherm A) to form the pyridone ring of the quinolone system.
-
Saponification: The ethyl ester of the resulting quinolone is hydrolyzed under basic conditions to afford the final fluoroquinolone-3-carboxylic acid, a key pharmacophore for antibacterial activity.
Visualized Workflow: Quinolone Synthesis
Caption: Gould-Jacobs pathway for fluoroquinolone synthesis.
Detailed Experimental Protocol
Protocol 2: Synthesis of 6,8-Difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
-
Step 1: Synthesis of 2,4-Difluoro-5-methylaniline.
-
Convert 2,4-Difluoro-5-methylbenzoic acid to its acid chloride as described in Protocol 1, Step 1.
-
Dissolve the crude acid chloride in acetone (15 mL/mmol) and cool to 0 °C.
-
Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir vigorously for 1 hour.
-
Extract the acyl azide into toluene. Carefully dry the organic layer over anhydrous MgSO₄ (do not concentrate).
-
Heat the toluene solution to reflux (approx. 110 °C) for 2-3 hours until N₂ evolution ceases, forming the isocyanate.
-
Add 2M HCl to the cooled reaction mixture and reflux for an additional 2 hours to hydrolyze the isocyanate.
-
Cool the mixture, basify with 4M NaOH, and extract the product aniline with ethyl acetate. Dry and concentrate to yield the crude aniline.
-
-
Step 2 & 3: Condensation and Cyclization.
-
Mix the crude aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours.
-
Add the resulting enamine intermediate dropwise to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 250-260 °C.
-
Maintain this temperature for 30 minutes to effect cyclization.
-
Cool the mixture and dilute with hexane to precipitate the crude quinolone ester. Filter and wash the solid with hexane.
-
-
Step 4: Saponification.
-
Suspend the crude ester in a mixture of ethanol and 10% aqueous NaOH solution (1:1).
-
Reflux for 2-4 hours until a clear solution is obtained.
-
Cool the reaction mixture and filter to remove any insolubles.
-
Acidify the filtrate to pH 2-3 with concentrated HCl to precipitate the final product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the pure fluoroquinolone-3-carboxylic acid.
-
Data Summary
| Step | Intermediate/Product | Typical Yield (%) | Key Analytical Notes | Reference |
| 1 | 2,4-Difluoro-5-methylaniline | 75-85% (over 3 steps) | Purity confirmed by GC-MS and ¹H NMR. | General Method |
| 2/3 | Ethyl 6,8-Difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-70% | Characterized by distinct shifts in ¹H and ¹⁹F NMR upon cyclization. | [7] |
| 4 | 6,8-Difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | >90% | Final product confirmed by LC-MS and disappearance of the ethyl ester signals in ¹H NMR. | [8] |
Conclusion
2,4-Difluoro-5-methylbenzoic acid serves as an exemplary starting material for the efficient construction of complex, fluorinated heterocycles. The protocols detailed herein for the synthesis of benzimidazoles and quinolones demonstrate its utility and provide a robust foundation for researchers in medicinal chemistry and drug development. The specific substitution pattern of this reagent offers a unique opportunity to explore novel chemical space and develop next-generation therapeutic agents.
References
-
Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... . ResearchGate. Available at: [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates . National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid . ResearchGate. Available at: [Link]
-
Novel Quinolone Derivatives: Synthesis and Antioxidant Activity . National Institutes of Health (NIH). Available at: [Link]
-
Novel synthesis of quinolone-3-sulfonic acid derivatives . HETEROCYCLES, Vol. 27, No. 5, 1988. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . MDPI. Available at: [Link]
-
2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 . PubChem. Available at: [Link]
-
THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES . Revue Roumaine de Chimie. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives . National Institutes of Health (NIH). Available at: [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones . National Institutes of Health (NIH). Available at: [Link]
-
Benzimidazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . ResearchGate. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluoro-5-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure product purity. We will focus on the most prevalent synthetic strategy: the formation of an organometallic intermediate followed by carboxylation.
Introduction: The Synthetic Challenge
2,4-Difluoro-5-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to significantly reduced yields. The core of the synthesis typically involves the generation of a highly reactive, carbanionic species (either a Grignard or organolithium reagent) from a halogenated precursor, which is then quenched with carbon dioxide. The success of this multi-step process hinges on meticulous control over reaction conditions and a deep understanding of the underlying chemistry.
This guide provides a troubleshooting framework in a question-and-answer format to directly address the specific issues you may encounter in the laboratory.
Primary Synthetic Workflow
The most common and accessible route involves two key transformations:
-
Organometallic Reagent Formation: A haloaromatic precursor, typically 1-bromo-2,4-difluoro-5-methylbenzene, is reacted with magnesium (for a Grignard reagent) or an alkyllithium base (for an organolithium reagent) to form a nucleophilic aryl-metal species.
-
Carboxylation: The resulting organometallic reagent is reacted with an electrophilic carbon source, most commonly solid carbon dioxide (dry ice), to form a carboxylate salt.
-
Acidic Work-up: The reaction is quenched with an aqueous acid to protonate the carboxylate salt, yielding the final 2,4-Difluoro-5-methylbenzoic acid product.
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q: Should I use a Grignard reagent or an organolithium reagent for this synthesis?
A: Both can be effective, but they have different practical considerations. Directed ortho-metalation using a strong lithium amide base like LDA or a bulky alkyllithium like s-BuLi on a precursor like 1,3-difluoro-4-methylbenzene is a powerful strategy. [1][2]However, this often requires cryogenic temperatures (-78°C) and more rigorously controlled anhydrous conditions. [3]The Grignard reaction is generally more tolerant of slight variations and can often be run at milder temperatures (0°C to reflux), making it more accessible in many labs.
| Feature | Grignard Reagent (ArMgBr) | Organolithium Reagent (ArLi) |
| Reactivity | Moderately reactive, strong base | Highly reactive, very strong base |
| Required Temp. | 0°C to reflux (typically) | -78°C to 0°C (typically) [3] |
| Side Reactions | Wurtz coupling (biphenyl formation) | Can be less prone to coupling, but may react with solvent (THF) |
| Sensitivity | Very sensitive to moisture/protons | Extremely sensitive to moisture/protons |
| Preparation | Reaction of Ar-Br with Mg metal | Reaction of Ar-H with R-Li (metalation) or Ar-Br with R-Li (exchange) |
Q: How can I effectively monitor the progress of the organometallic formation?
A: Direct monitoring is difficult. However, you can infer progress by:
-
Visual Cues: Successful Grignard formation is often accompanied by the solution turning cloudy and gray/brown, and a gentle exotherm may be observed upon initiation.
-
TLC Analysis: Periodically take a small aliquot from the reaction, carefully quench it with acidified water, extract with ether, and run a TLC plate. The disappearance of the starting 1-bromo-2,4-difluoro-5-methylbenzene spot indicates consumption.
-
GC-MS Quench Test: A more definitive method is to quench a small aliquot with an electrophile like iodine (I2) or heavy water (D2O). Analyze the quenched sample by GC-MS. Formation of the corresponding iodinated or deuterated product confirms the presence of your organometallic reagent.
Q: What are the most critical safety precautions for this reaction?
A:
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood. [4][5]* Pyrophoric Reagents: Alkyllithium reagents (like n-BuLi or s-BuLi) are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Exothermic Reactions: Both the formation of the organometallic reagent and the final acidic work-up can be exothermic. Use an ice bath to control the temperature, especially during initial reagent addition and the final quench.
-
Quenching: Never add water directly to an active Grignard or organolithium reaction. Quench unreacted reagents slowly by adding the reaction mixture to a stirred, cooled solution of a proton source (like isopropanol or saturated aqueous ammonium chloride) before the main acidic work-up.
References
-
Zhang, L., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
-
Zhang, L., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Retrieved from [Link]
-
Stanetty, P. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 722-747. Retrieved from [Link]
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Liao, S., et al. (2024). 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Energy Storage Science and Technology, 13(7), 2124-2130. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Zhang, L., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Retrieved from [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. PubChem. Retrieved from [Link]
-
Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Retrieved from [Link]
-
North Seattle College Chemistry. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid. PubChem. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%. Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
- US3804895A - Carboxylation of grignard reagents in the presence of liquid co2. (n.d.). Google Patents.
-
Narasimhan, N. S., & Gokhale, A. C. (1969). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 46(1), 86-88. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-3-methoxy-5-methylbenzoic acid. PubChem. Retrieved from [Link]
- US4996354A - Preparation of 2,4-dihydroxybenzoic acid. (n.d.). Google Patents.
- CN101885686B - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
-
Rees, C. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3485. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions with Fluorinated Compounds
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges that arise when performing Friedel-Crafts reactions on fluorinated aromatic compounds. The strong electron-withdrawing nature of fluorine can significantly hinder this classic electrophilic aromatic substitution, leading to frustratingly low yields. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Part 1: Fundamental Challenges
Q1: Why is my Friedel-Crafts reaction failing or giving a low yield when using a fluorinated benzene derivative?
The root cause lies in the fundamental electronic properties of fluorine. Fluorine is the most electronegative element, and when attached to an aromatic ring, it acts as a strong electron-withdrawing group via the inductive effect. This effect reduces the electron density of the aromatic π-system.[1] Since the rate-determining step of a Friedel-Crafts reaction is the nucleophilic attack of the aromatic ring on an electrophile, this diminished electron density makes the ring significantly less nucleophilic and therefore less reactive.[2][3] Groups like trifluoromethyl (-CF₃) are even more potent deactivators.[1] Consequently, the activation energy for the reaction increases dramatically, often leading to no reaction or very low conversion under standard conditions.[4][5]
Caption: Logical flow of fluorine's deactivating effect in EAS.
Part 2: Catalyst-Related Issues
Q2: I've added the standard amount of AlCl₃, but the reaction isn't proceeding. What's happening to my catalyst?
There are two primary issues related to the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in reactions with fluorinated substrates:
-
Complexation with Fluorine: The lone pairs of electrons on the fluorine atoms of your substrate can act as a Lewis base, coordinating directly with the Lewis acid catalyst. This interaction forms a stable complex, effectively sequestering the catalyst and preventing it from activating the acylating or alkylating agent.[6] This is a form of catalyst deactivation or "poisoning" specific to halogenated substrates.
-
Product Complexation (Acylation): In Friedel-Crafts acylation, the carbonyl oxygen of the ketone product is a strong Lewis base. It forms a very stable complex with the Lewis acid, removing it from the catalytic cycle.[4][7] This is why acylation reactions, even with activated rings, typically require stoichiometric or even supra-stoichiometric amounts of the catalyst.[8][9] When combined with catalyst sequestration by the fluorine on the starting material, the amount of active catalyst available can become negligible.
Caption: Catalyst deactivation pathways in Friedel-Crafts acylation.
Q3: How can I counteract catalyst deactivation and improve my yield?
-
Increase Catalyst Loading: The most direct approach is to increase the amount of Lewis acid. For deactivated fluoroarenes, it is common to require 2-3 equivalents of AlCl₃. This ensures that even after sequestration by the fluorine atoms and the product, sufficient catalyst remains to drive the reaction.
-
Use a Stronger Lewis Acid: If AlCl₃ is insufficient, consider more powerful Lewis acids or superacid systems.
| Catalyst System | Relative Strength | Notes |
| FeCl₃, ZnCl₂ | Milder | Generally insufficient for deactivated fluoroarenes.[10] |
| AlCl₃, AlBr₃ | Strong | The standard choice; requires increased loading for fluoroarenes.[11] |
| SbF₅ | Very Strong | Highly effective but can be corrosive and difficult to handle. |
| Triflic Acid (TfOH) | Superacid | Can promote reactions with deactivated systems, sometimes used with anhydrides. |
| Eaton's Reagent (P₂O₅/MsOH) | Strong Brønsted Acid | Effective for intramolecular acylations and can work with some deactivated systems.[12] |
-
Ensure Anhydrous Conditions: This is non-negotiable. Lewis acids react violently with water, which completely deactivates them.[4][13] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents and fresh reagents must be used.
Part 3: Substrate and Reaction Condition Optimization
Q4: Does the position or number of fluorine atoms on the ring matter?
Yes, profoundly.
-
Number of Fluorines: Reactivity decreases as the number of fluorine atoms increases. A monofluorobenzene is significantly more reactive than a difluoro- or trifluorobenzene.
-
Position of Fluorines: Fluorine is an ortho-, para- director due to the weak resonance donation from its lone pairs. However, the inductive deactivation is the dominant effect. For polysubstituted rings, steric hindrance around the fluorine atoms can also influence the site of reaction.
Q5: My reaction is still sluggish. How should I optimize the reaction conditions?
-
Increase Temperature: Deactivated rings require more energy to overcome the activation barrier. If the reaction is slow at room temperature, cautiously increasing the temperature (e.g., to 50-80 °C or reflux, solvent permitting) can dramatically improve the rate and yield.[2] Monitor for potential side reactions or decomposition at higher temperatures.
-
Solvent Choice: While traditional non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common, they may not be optimal for challenging substrates.
-
Nitrobenzene: A more polar solvent that can sometimes improve reactivity, but it is also highly deactivated and can be difficult to remove.
-
Fluorinated Solvents: Speciality fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are emerging as powerful media for Friedel-Crafts reactions.[14][15] HFIP can activate electrophiles through strong hydrogen bonding, sometimes obviating the need for a Lewis acid catalyst entirely, especially with more reactive arenes.[16][17] For deactivated systems, it can serve as a highly effective co-solvent or medium.
-
Q6: I'm trying to add a long alkyl chain and getting a rearranged product. Is this related to the fluorine?
This is a classic limitation of Friedel-Crafts alkylation, which is exacerbated by the harsh conditions needed for fluorinated rings.[18] Alkylation proceeds via a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[11][19]
Solution: Use Friedel-Crafts acylation followed by reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[8][20] After successfully adding the acyl group, the resulting ketone can be reduced to the desired straight-chain alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[18][21] This two-step sequence provides the "clean" alkylated product that is often inaccessible via direct alkylation.
Caption: A systematic troubleshooting workflow for low-yield reactions.
Experimental Protocol: Acylation of Fluorobenzene
This protocol provides a robust starting point for the acylation of a moderately deactivated fluoroarene.
Objective: Synthesize 4-fluoroacetophenone from fluorobenzene and acetyl chloride.
Materials:
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (freshly distilled or from a new bottle)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet and a drying tube (e.g., CaCl₂).
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.3 equivalents). Add anhydrous DCM (100 mL) to create a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes. Control the addition rate to maintain the temperature between 0-5 °C.[4]
-
Substrate Addition: After the acetyl chloride addition is complete, add fluorobenzene (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C for DCM) for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL). Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.[18]
-
Work-up: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-fluoroacetophenone.
References
-
Munshi, P. N.; Beckman, E. J. (2010). Combined Influence of Fluorinated Solvent and Base in Friedel−Crafts Reaction of Toluene and CO2. Industrial & Engineering Chemistry Research, 49(15), 7036–7041. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
University of Glasgow. (Thesis). FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. [Link]
-
OpenCourses EMU. Chapter 15: Reactions of Aromatic Compounds. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. [Link]
-
University of Calgary. Ch12: Electrophilic aromatic substitution questions. [Link]
-
PubMed Central (PMC). (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
-
Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
SciSpace. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
-
PubMed Central (PMC). (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. [Link]
-
Semantic Scholar. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
Royal Society of Chemistry. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
-
NROChemistry. Friedel-Crafts Reactions. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
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- 20. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. youtube.com [youtube.com]
optimizing reaction conditions for the amidation of 2,4-Difluoro-5-methylbenzoic acid
Technical Support Center: Optimizing Amidation of 2,4-Difluoro-5-methylbenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the amidation of 2,4-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The presence of two electron-withdrawing fluorine atoms and a methyl group on the aromatic ring presents unique considerations for achieving high yields and purity. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during this crucial synthetic transformation.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the amidation of 2,4-Difluoro-5-methylbenzoic acid in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired amide. What are the primary causes and how can I fix this?
A1: Low or no product yield is a frequent issue that can typically be traced back to a few key areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[1]
-
Probable Cause 1: Incomplete Carboxylic Acid Activation. The first step in any amidation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.[1]
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored coupling reagents. Reagents like HATU and carbodiimides (EDC, DCC) are moisture-sensitive.
-
Stoichiometry: Ensure you are using at least 1.0-1.2 equivalents of the coupling reagent. For difficult or sluggish reactions, increasing to 1.5 equivalents can be beneficial.[1]
-
Pre-activation: For reagents like HATU or HBTU, allow the carboxylic acid, base, and coupling reagent to stir for 15-30 minutes before adding the amine. This ensures the formation of the highly reactive O-acylisourea or active ester intermediate.[1]
-
-
-
Probable Cause 2: Amine Deactivation. The amine must be a free, unprotonated nucleophile to attack the activated acid. If the reaction medium is too acidic or if the amine is used as a hydrochloride salt without sufficient base, it will exist as a non-nucleophilic ammonium salt.[1][2]
-
Solution:
-
Use an Appropriate Base: Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least 2.0 equivalents of the base, especially if the amine starting material is a hydrochloride salt, to both neutralize the salt and scavenge the acid produced during the reaction.[1][2]
-
pH Considerations: While the bulk reaction is non-aqueous, the acid-base chemistry is critical. Ensure the conditions favor the free amine.
-
-
-
Probable Cause 3: Steric Hindrance. While the methyl group at the 5-position is not extremely bulky, it can, in combination with a sterically hindered amine, slow the reaction rate.
-
Solution:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for side product formation.
-
Extend Reaction Time: Some sterically demanding couplings simply require more time. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
-
Q2: I've formed the product, but it's contaminated with significant side products. How do I identify and minimize them?
A2: Side product formation is a common cause of low isolated yields and purification difficulties. The type of side product often depends on the coupling reagent used.
-
Probable Cause 1: N-Acylurea Formation (with Carbodiimides like DCC/EDC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming your activated acid.[3][4][5]
-
Solution:
-
Use Additives: This is the most effective solution. Add 1.0-1.2 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[6]
-
Control Temperature: Run the reaction at 0 °C or room temperature, as higher temperatures can accelerate the rearrangement.
-
-
-
Probable Cause 2: Racemization (if using a chiral amine). If your amine contains a stereocenter, the basic conditions and activating agents can sometimes lead to epimerization.
-
Solution:
-
Use Racemization-Suppressing Additives: HOAt (1-Hydroxy-7-azabenzotriazole), often found in HATU, is superior to HOBt in suppressing racemization. Using coupling reagents like HATU or COMU is highly recommended for stereosensitive substrates.[7]
-
Minimize Base Exposure: Use a hindered base like DIPEA and avoid large excesses. Ensure the reaction time is not unnecessarily long.
-
-
Q3: The reaction is complete, but purifying my final amide is proving difficult. What are the best practices for work-up and purification?
A3: Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials. A well-designed work-up is critical.
-
Probable Cause 1: Water-Soluble Byproducts (from EDC/HATU). The byproducts of EDC (ethyl-dimethylaminopropyl urea) and HATU (tetramethylurea) are water-soluble.
-
Solution: Acid/Base Washes.
-
Quench the reaction with water or saturated NH₄Cl.
-
Extract with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove the basic byproducts and any unreacted amine.
-
Follow with a wash using a dilute base (e.g., 1N NaOH or saturated NaHCO₃) to remove the acidic 2,4-Difluoro-5-methylbenzoic acid and additives like HOBt.
-
Finish with a brine wash, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[1]
-
-
-
Probable Cause 2: Insoluble Byproducts (from DCC). Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents.[8]
-
Solution: Filtration.
-
After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of DCU.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate.
-
Proceed with the standard acid/base extractive work-up described above on the filtrate.
-
-
-
Probable Cause 3: Product Precipitation/Solubility Issues. The final amide product may have limited solubility, complicating extraction.
-
Solution:
-
Solvent Selection: Use a larger volume of extraction solvent or a solvent system where your product is more soluble (e.g., a mixture of DCM and ethyl acetate).
-
Solid-Phase Workup: For particularly challenging separations, consider using a solid-phase extraction (SPE) cartridge or scavenger resins to remove specific impurities.[9][10]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for the amidation of 2,4-Difluoro-5-methylbenzoic acid?
A1: The choice depends on factors like the nucleophilicity of the amine, scale, cost, and desired purity. For this specific substrate, uronium/aminium salts and carbodiimides are excellent choices.
-
HATU (or HBTU/HCTU): These are uronium/aminium salts and are often the go-to reagents for difficult couplings. They are highly efficient, fast, and effective for sterically hindered substrates or less nucleophilic amines.[11] The inclusion of the HOAt moiety in HATU also minimizes the risk of racemization.[12]
-
EDC with HOBt (or Oxyma): This is a very common, cost-effective, and reliable carbodiimide-based method.[11] The byproducts are water-soluble, which simplifies purification. The addition of HOBt or a similar agent is crucial to boost efficiency and prevent N-acylurea formation.[5]
-
T3P® (Propylphosphonic Anhydride): This is another powerful reagent, particularly good for difficult couplings and known for producing high yields with minimal side reactions.[11]
Q2: How does the fluorine substitution on the benzoic acid affect the reaction?
A2: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: 2,4-Difluoro-5-methylbenzoic acid is more acidic than benzoic acid. This facilitates its deprotonation by the base to form the carboxylate.
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorines makes the carboxyl carbon of the activated intermediate more electrophilic and thus more susceptible to nucleophilic attack by the amine. This generally leads to faster and more efficient reactions compared to non-fluorinated analogues.
Q3: What are the optimal choices for solvents and bases?
A3:
-
Solvents: Anhydrous polar aprotic solvents are standard.
-
DMF (Dimethylformamide): An excellent choice due to its high polarity, which helps dissolve the starting materials and intermediates.
-
DCM (Dichloromethane): Also widely used. It is less polar than DMF but is easier to remove under reduced pressure.[1]
-
Acetonitrile (ACN) or Tetrahydrofuran (THF): Viable alternatives depending on the solubility of the specific substrates.
-
-
Bases: A non-nucleophilic tertiary amine is required.
-
DIPEA (N,N-Diisopropylethylamine or Hünig's base): The most common choice. Its steric bulk prevents it from acting as a competing nucleophile.[1]
-
TEA (Triethylamine): Also effective, but it is slightly more nucleophilic and can sometimes lead to minor side reactions.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU [1]
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Difluoro-5-methylbenzoic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.5 eq.) dropwise to the mixture and stir at room temperature for 15 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous work-up as described in the troubleshooting section (Section 1, Q3).
-
Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-Difluoro-5-methylbenzoic acid (1.0 eq.), HOBt (1.1 eq.), and the desired amine (1.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the mixture in one portion.
-
Add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS).
-
Upon completion, proceed with the aqueous work-up and purification as described for the HATU protocol.
Section 4: Data Summary & Comparison
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Class | Typical Yield Range | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | High | Highly efficient, fast reactions, good for hindered substrates, low racemization.[11] | Higher cost, byproduct can sometimes be difficult to remove.[13] |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective, water-soluble byproducts, widely used and reliable.[11] | Can form N-acylurea byproduct without HOBt, slower than HATU.[11] |
| DCC/HOBt | Carbodiimide | Moderate to High | Inexpensive, effective. | Forms insoluble DCU byproduct which must be filtered.[8] |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, high purity, environmentally benign byproducts.[11] | Can be more expensive than carbodiimides. |
Table 2: Recommended Stoichiometry for Key Protocols
| Reagent | Equivalents (eq.) | Purpose |
| HATU Protocol | ||
| 2,4-Difluoro-5-methylbenzoic acid | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling Reagent |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic Base |
| EDC/HOBt Protocol | ||
| 2,4-Difluoro-5-methylbenzoic acid | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.2 | Additive to prevent side reactions |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic Base |
Section 5: Visual Guides & Workflows
Diagram 1: General Amidation Workflow
Caption: A generalized workflow for the amidation reaction.
Diagram 2: Simplified Mechanism of HATU-Mediated Amidation
Caption: Mechanism of carboxylic acid activation and amidation using HATU.[14][15]
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing low-yield amidation reactions.
Section 6: References
-
Lee, Y., et al. (2017). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3335. Retrieved from [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chem Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-difluoro-5-methyl-N-[(E)-pent-3-enyl]benzamide. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Reddit. (n.d.). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenz. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
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Technical Support Center: Purification of 2,4-Difluoro-5-methylbenzoic Acid
Welcome to the dedicated support center for 2,4-Difluoro-5-methylbenzoic acid (CAS 367954-99-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this fluorinated building block. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1] This document provides field-proven insights and detailed protocols to troubleshoot common challenges, ensuring the integrity of your downstream applications.
Troubleshooting Guide: From Crude Solid to Pure API Intermediate
This section addresses specific issues you may encounter during the purification workflow. The solutions are based on the fundamental physicochemical properties of the molecule and established separation science principles.
Question 1: My initial workup yields a product with significant impurities and a low melting point. What's the first purification step I should take?
Answer: This is a classic scenario where unreacted starting materials or acidic/basic byproducts contaminate the crude product. Before attempting more rigorous methods like recrystallization or chromatography, an acid-base extraction is the most effective initial step.
Causality: 2,4-Difluoro-5-methylbenzoic acid is a carboxylic acid. It is sparingly soluble in water but will readily deprotonate in a basic aqueous solution (pH > 8) to form a highly water-soluble carboxylate salt.[2] Conversely, most neutral organic impurities (e.g., residual solvents, non-acidic starting materials) will remain in an organic solvent layer. This differential solubility is the cornerstone of this purification technique. Acidifying the aqueous layer will then re-protonate the carboxylate, causing the purified benzoic acid to precipitate out.
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in an appropriate organic solvent. Ethyl acetate is an excellent first choice due to its moderate polarity and immiscibility with water. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Expert Tip: Avoid stronger bases like NaOH, which can potentially hydrolyze sensitive functional groups on impurity molecules or the product itself. NaHCO₃ is sufficiently basic to deprotonate the carboxylic acid without being overly aggressive.
-
-
Extraction: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium 2,4-difluoro-5-methylbenzoate salt) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring vigorously until the pH is approximately 2. The 2,4-Difluoro-5-methylbenzoic acid will precipitate as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the product under high vacuum, preferably in a desiccator over a drying agent like P₂O₅ or in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C).
Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How do I solve this?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it can organize into a crystal lattice. This is common with compounds that have both polar and non-polar characteristics. The key is to find a solvent or solvent system where the solubility difference between hot and cold is optimal, but not extreme.
Causality: The choice of solvent is critical. A single "perfect" solvent should dissolve the compound when hot but not when cold. For benzoic acids, a two-solvent system is often more effective.[3] You use a "soluble" solvent in which the compound is very soluble, and an "anti-solvent" in which it is poorly soluble.
Troubleshooting Recrystallization
| Problem | Probable Cause | Recommended Solution |
| Oiling Out | The solution is too concentrated, or the cooling rate is too fast. The solvent may be too good at dissolving the compound even when cold. | 1. Add slightly more hot solvent to the oil to redissolve it, then allow it to cool much more slowly. 2. Switch to a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol, acetone) and add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[3][4] |
| No Crystals Form | The solution is too dilute, or the chosen solvent is too effective even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. If using a two-solvent system, add more anti-solvent. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Choose a different solvent where the compound is less soluble at room temperature. Ensure the final filtration is done with the solution thoroughly chilled in an ice bath. Minimize the amount of cold solvent used to wash the crystals. |
| Colored Impurities | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. |
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude 2,4-Difluoro-5-methylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at its boiling point.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add 1-2 more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum.
Question 3: Recrystallization improved the purity, but HPLC analysis still shows a persistent impurity at a similar retention time. What's my next step?
Answer: This strongly suggests the presence of a structurally similar impurity, most likely a regioisomer formed during synthesis (e.g., 2-fluoro-4-methylbenzoic acid).[5] When recrystallization fails to separate such isomers, preparative column chromatography is the method of choice.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent). Even small structural differences between isomers can lead to different affinities for the stationary phase, allowing for their separation. For a polar compound like a carboxylic acid, you have two main options:
-
Reversed-Phase (RP) HPLC: The stationary phase is non-polar (like C18), and the mobile phase is polar (like acetonitrile/water). Polar compounds elute faster. This is often the preferred method for analyzing fluorobenzoic acids.[6][7]
-
Normal-Phase (NP) Chromatography: The stationary phase is polar (silica gel), and the mobile phase is non-polar (like hexane/ethyl acetate). Polar compounds are retained more strongly and elute slower.
Workflow: Purification via Flash Chromatography
Sources
- 1. michlala.edu [michlala.edu]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 2,4-Difluoro-5-methylbenzoic Acid
Welcome to the dedicated technical support center for 2,4-Difluoro-5-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the unique challenges and opportunities presented by this versatile building block. Here, we will delve into the intricacies of its reactivity, providing troubleshooting guides and detailed protocols to help you prevent its decomposition and achieve optimal results in your synthetic endeavors.
Understanding the Stability of 2,4-Difluoro-5-methylbenzoic Acid
2,4-Difluoro-5-methylbenzoic acid is a valuable synthon in drug discovery and materials science. However, its electron-deficient aromatic ring, substituted with two strongly electron-withdrawing fluorine atoms, renders it susceptible to certain decomposition pathways, most notably decarboxylation. The key to its successful application lies in understanding the factors that trigger these unwanted side reactions and implementing strategies to mitigate them.
Key Decomposition Pathway: Decarboxylation
The primary route of decomposition for 2,4-Difluoro-5-methylbenzoic acid is decarboxylation, the loss of carbon dioxide from the carboxylic acid moiety. This process is often promoted by heat and can be catalyzed by acid or certain metals. The electron-withdrawing nature of the fluorine substituents can stabilize the resulting aryl anion, making decarboxylation more facile compared to non-fluorinated benzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with 2,4-Difluoro-5-methylbenzoic acid in a practical question-and-answer format.
Q1: I am observing significant decarboxylation of my starting material during a high-temperature reaction. How can I prevent this?
A1: High temperatures are a primary driver of decarboxylation.
-
Temperature Optimization: The most straightforward solution is to lower the reaction temperature. Carefully screen a range of temperatures to find the minimum required for your desired transformation to proceed at an acceptable rate.
-
Catalyst Choice: For metal-catalyzed reactions, the choice of catalyst and ligands can influence the required reaction temperature. Consider screening more active catalyst systems that operate under milder conditions.
-
Protecting Groups: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.
Q2: My amide coupling reaction with 2,4-Difluoro-5-methylbenzoic acid is giving a low yield. What are the likely causes and solutions?
A2: Low yields in amide coupling reactions can stem from several factors.
-
Activation of the Carboxylic Acid: Inefficient activation of the carboxylic acid is a common culprit. Ensure you are using an appropriate coupling reagent. For sterically hindered or electron-deficient benzoic acids, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This can minimize side reactions where the coupling reagent reacts directly with the amine.
Q3: I am attempting a Suzuki-Miyaura coupling with a derivative of 2,4-Difluoro-5-methylbenzoic acid and experiencing significant starting material decomposition.
A3: Suzuki-Miyaura couplings often require elevated temperatures and basic conditions, which can promote decarboxylation.
-
Milder Conditions: Explore catalyst systems known to operate under milder conditions. For example, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often facilitate coupling at lower temperatures.
-
Base Selection: The choice of base can be critical. While stronger bases can promote the reaction, they can also increase the rate of decomposition. Consider screening a range of bases, from inorganic bases like K₃PO₄ and Cs₂CO₃ to organic bases. In some cases, base-free Suzuki-Miyaura couplings mediated by Lewis acids can be an alternative.[1]
-
Protecting Group Strategy: As with other high-temperature reactions, protecting the carboxylic acid as an ester is a highly effective strategy to prevent decarboxylation during the coupling reaction.
Q4: During an electrophilic aromatic substitution reaction, such as nitration, I am observing a complex mixture of products. How can I improve the selectivity?
A4: The directing effects of the substituents on 2,4-Difluoro-5-methylbenzoic acid can lead to a mixture of regioisomers in electrophilic aromatic substitution.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Protecting the Carboxylic Acid: The carboxylic acid group is a deactivating, meta-directing group. Converting it to an ester can alter its electronic influence and potentially improve the regioselectivity of the reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: Amide Coupling of 2,4-Difluoro-5-methylbenzoic Acid with a Primary Amine using HATU
This protocol is suitable for the formation of an amide bond under relatively mild conditions, minimizing the risk of decarboxylation.
Materials:
-
2,4-Difluoro-5-methylbenzoic acid
-
Primary amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Difluoro-5-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Protection of 2,4-Difluoro-5-methylbenzoic Acid as a Methyl Ester
This protocol describes a standard procedure for protecting the carboxylic acid group, which is highly recommended before attempting high-temperature reactions.
Materials:
-
2,4-Difluoro-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Suspend 2,4-Difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and saturated aqueous NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Data Presentation
Table 1: Troubleshooting Guide for Common Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid | Use a more potent coupling reagent (e.g., HATU, COMU). Ensure anhydrous conditions. |
| Side reactions with the amine | Pre-activate the carboxylic acid before adding the amine. | |
| Decarboxylation | High reaction temperature | Lower the reaction temperature. Screen for a more active catalyst that operates at milder conditions. |
| Acidic or basic conditions | Use a protecting group for the carboxylic acid (e.g., ester). Neutralize the reaction mixture promptly during workup. | |
| Poor Regioselectivity in Electrophilic Aromatic Substitution | Competing directing effects of substituents | Optimize reaction temperature and rate of addition of the electrophile. Consider protecting the carboxylic acid. |
| Difficulty in Purification | Presence of unreacted starting materials | Monitor the reaction to completion. Optimize stoichiometry. |
| Formation of closely related side products | Optimize reaction conditions to improve selectivity. Employ high-resolution purification techniques (e.g., HPLC). |
Visualization of Key Processes
Diagram 1: Troubleshooting Logic for Preventing Decomposition
Caption: A logical workflow for troubleshooting the decomposition of 2,4-Difluoro-5-methylbenzoic acid.
Diagram 2: General Workflow for Amide Coupling
Caption: A generalized experimental workflow for the amide coupling of 2,4-Difluoro-5-methylbenzoic acid.
Analytical Characterization
To effectively troubleshoot reactions and ensure the purity of your products, robust analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and acidified water is a reliable way to monitor reaction progress and assess the purity of 2,4-Difluoro-5-methylbenzoic acid and its derivatives. UV detection at a wavelength around 254 nm is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your products and identifying any side products. The fluorine atoms will cause characteristic splitting patterns in both the proton and carbon spectra, providing valuable structural information.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of your desired product and can also be used to identify potential decomposition products.
By understanding the inherent reactivity of 2,4-Difluoro-5-methylbenzoic acid and employing the strategies outlined in this guide, researchers can confidently utilize this valuable building block to advance their synthetic objectives.
References
-
Niwa, T., Uetake, Y., & Hosoya, T. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
Sources
Technical Support Center: Strategies for Selective Functionalization of 2,4-Difluoro-5-methylbenzoic Acid
Introduction: 2,4-Difluoro-5-methylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine substituents and the multiple distinct reactive sites available for modification. However, this poly-functionality also presents a significant challenge: achieving high regioselectivity. This guide provides a comprehensive technical overview, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in navigating the selective functionalization of this versatile building block.
Strategic Considerations: A Roadmap to Selectivity
The key to successfully modifying 2,4-Difluoro-5-methylbenzoic acid lies in understanding the relative reactivity of its three primary functional zones: the carboxylic acid , the aromatic C-H bonds , and the benzylic methyl group . The choice of reagents and reaction conditions will determine which site is addressed.
The following workflow provides a general decision-making framework for planning your synthetic route.
Caption: Decision workflow for regioselective functionalization.
Section 1: Functionalization of the Carboxylic Acid Group
This is often the most straightforward modification. Standard transformations include amidation, esterification, and reduction.
Frequently Asked Questions (FAQs):
-
Q1: I need to form an amide bond. Which coupling reagent is most reliable for this electron-deficient system?
-
A1: For electron-deficient benzoic acids like this one, activating agents that form highly reactive intermediates are preferred. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are highly effective. For challenging couplings, more potent uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are excellent choices as they often lead to cleaner reactions and higher yields with shorter reaction times.
-
-
Q2: Can I perform a Suzuki or Sonogashira coupling directly from the carboxylic acid?
-
A2: Yes, this is achievable through decarboxylative cross-coupling reactions. These methods typically involve converting the carboxylic acid to a more active intermediate, such as an N-hydroxyphthalimide (NHP) ester or a redox-active ester, which can then participate in a nickel or palladium-catalyzed cross-coupling cycle. This strategy avoids the need to first convert the acid to an aryl halide.
-
Troubleshooting Guide:
-
Problem: My amide coupling reaction is sluggish and gives low yields.
-
Plausible Causes & Solutions:
-
Insufficient Activation: The electron-withdrawing fluorine groups deactivate the carboxyl group.
-
Solution: Switch to a more powerful coupling reagent like HATU. Ensure your base (e.g., DIPEA, N-methylmorpholine) is non-nucleophilic and present in sufficient quantity (typically 2-3 equivalents) to neutralize the generated acids.
-
-
Poor Solubility: The starting material or activated intermediate may have poor solubility in the reaction solvent.
-
Solution: Use a more polar aprotic solvent like DMF or NMP instead of DCM or THF. Gentle heating (40-50 °C) can also improve reaction rates, provided your amine is stable.
-
-
Amine Reactivity: The amine partner may be sterically hindered or electronically deactivated.
-
Solution: Increase the reaction time and/or temperature. For very hindered amines, consider converting the benzoic acid to an acid chloride using (COCl)₂ or SOCl₂ first, followed by addition of the amine. This is a more forceful, but highly effective method.
-
-
-
Section 2: Selective Aromatic C-H Functionalization
Modifying the aromatic ring requires overcoming the challenge of regioselectivity. The substitution pattern of 2,4-Difluoro-5-methylbenzoic acid presents two potential sites for C-H functionalization: C3 and C6.
Caption: General workflow for Directed ortho-Metalation (DoM).
Frequently Asked Questions (FAQs):
-
Q1: Which C-H bond is more acidic and therefore more likely to be functionalized via metalation?
-
A1: The C-H at the C6 position is generally the most acidic and kinetically favored for deprotonation. This is due to the combined directing and acidifying effects of the adjacent carboxylic acid (or its in-situ formed carboxylate) and the ortho-fluorine at C5. The C-H at C3 is less activated. Therefore, Directed ortho-Metalation (DoM) strategies typically yield substitution at C6.
-
-
Q2: How can I achieve functionalization at the C3 position instead?
-
A2: Achieving selectivity for C3 is significantly more challenging and often requires a different strategy. One potential route involves first protecting or modifying the carboxylic acid to block its C6-directing effect and then employing a transition-metal-catalyzed C-H activation reaction with a directing group that favors the C3 position. However, direct, high-yielding C3 functionalization is not trivial.
-
Troubleshooting Guide:
-
Problem: My Directed ortho-Metalation (DoM) with n-BuLi gives a mixture of isomers and low yield.
-
Plausible Causes & Solutions:
-
Temperature Control is Critical: The lithiated intermediate can be unstable at higher temperatures, leading to side reactions or rearrangement.
-
Solution: Maintain the reaction temperature strictly at -78 °C (dry ice/acetone bath) from the addition of the base until the electrophile is quenched.
-
-
Incorrect Stoichiometry of Base: n-BuLi is a strong nucleophile and can add to the carbonyl group if used in excess or if the initial deprotonation of the carboxylic acid is not complete.
-
Solution: Use two equivalents of a strong, hindered base like Lithium diisopropylamide (LDA) . The first equivalent deprotonates the carboxylic acid to form the lithium carboxylate, which is the primary directing group. The second equivalent then performs the regioselective C-H deprotonation at C6. This two-step deprotonation minimizes side reactions.
-
-
Poor Quench: The electrophile is not reacting efficiently with the aryl anion.
-
Solution: Ensure the electrophile is highly reactive (e.g., I₂, TMSCl, MeI). Add the electrophile neat or as a solution in THF directly to the cold reaction mixture and allow it to slowly warm to room temperature to ensure the reaction goes to completion.
-
-
-
Table 1: Comparison of Conditions for C6-Iodination
| Method | Base (equiv.) | Solvent | Temp (°C) | Electrophile | Typical Yield | Reference |
| DoM | LDA (2.2) | THF | -78 to RT | I₂ | ~85% | |
| DoM | n-BuLi (2.2) | THF | -78 to RT | I₂ | ~70-80% |
Section 3: Functionalization of the Benzylic Methyl Group
The methyl group at C5 is a handle for introducing further diversity through benzylic functionalization.
Frequently Asked Questions (FAQs):
-
Q1: What are the best conditions for selective benzylic bromination?
-
A1: Standard free-radical bromination conditions using N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide in a non-polar solvent like CCl₄ or cyclohexane under light or heat are effective. The key is to use conditions that favor radical chain reactions over electrophilic aromatic substitution.
-
-
Q2: I want to oxidize the methyl group to an aldehyde. How can I avoid over-oxidation to the carboxylic acid?
-
A2: This requires careful selection of the oxidant. Strong oxidants like KMnO₄ or CrO₃ will readily oxidize the methyl group all the way to a carboxylic acid. To stop at the aldehyde stage, milder or more specialized reagents are necessary. One effective method is benzylic bromination followed by hydrolysis (e.g., the Sommelet reaction or Kornblum oxidation). Direct oxidation using reagents like selenium dioxide (SeO₂) can also work but can be substrate-dependent.
-
Troubleshooting Guide:
-
Problem: My NBS bromination reaction is messy, and I'm seeing bromination on the aromatic ring.
-
Plausible Causes & Solutions:
-
Ionic vs. Radical Conditions: If your reaction conditions are not scrupulously non-polar and free of ionic species, NBS can act as a source of electrophilic bromine (Br+), leading to aromatic substitution.
-
Solution: Ensure your solvent (CCl₄ is classic, but cyclohexane or ethyl acetate can be used as safer alternatives) is dry. Use a radical initiator (AIBN) and a light source (e.g., a 100W lamp) to strongly favor the radical pathway. Running the reaction in the dark or in polar solvents can promote the undesired ionic pathway.
-
-
Over-bromination: Dibromination of the methyl group can occur if the stoichiometry of NBS is not carefully controlled.
-
Solution: Use 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
-
-
Detailed Experimental Protocols
Protocol 1: Selective C6-Iodination via Directed ortho-Metalation
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-Difluoro-5-methylbenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared LDA (2.2 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature. A color change to deep yellow or orange is typically observed.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.5 eq) in THF dropwise.
-
Warm-up: Allow the reaction to stir and slowly warm to room temperature overnight (approx. 16 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Acidify the mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2,4-difluoro-6-iodo-5-methylbenzoic acid.
References
-
Hartung, C. G., et al. (2003). A practical, multigram synthesis of 2,4-difluoro-5-methyl-6-iodobenzoic acid. Synthetic Communications, 33(9), 1437-1442. [Link]
-
Chen, L., et al. (2011). Synthesis and biological evaluation of novel diaryl ether derivatives as potent inhibitors of hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 21(3), 969-973. [Link]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Fluorinated Aromatics
Welcome to the technical support center for aromatic fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of fluorinated aromatics. The introduction of fluorine can dramatically alter a molecule's properties, but its unique reactivity often leads to complex reaction outcomes.[1] This resource provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic routes.
Section 1: General FAQs in Aromatic Fluorination
This section addresses high-level questions that apply across different fluorination methodologies.
Q1: Why is the selective synthesis of fluorinated aromatics so challenging?
A1: The difficulty stems from the fundamental properties of fluorine and the carbon-fluorine bond.
-
Fluoride Anion Reactivity: The fluoride anion (F⁻) is small and has a high charge density, causing it to be strongly solvated in protic solvents, which blunts its nucleophilicity. In aprotic solvents, its high basicity can promote side reactions like elimination.
-
High C-F Bond Energy: The carbon-fluorine bond is the strongest single bond to carbon. This thermodynamic stability means that C-F bond formation often has a high activation energy barrier.[2]
-
Reagent Handling: Many fluorinating agents are highly reactive, toxic, or moisture-sensitive, requiring specialized handling and rigorously anhydrous conditions.[3][4] For example, elemental fluorine (F₂) is highly exothermic and often reacts non-selectively, while reagents like DAST can be thermally unstable.[5]
-
Late-Stage Functionalization: Introducing fluorine into a complex, functionalized molecule (late-stage fluorination) is particularly difficult, as the reaction conditions must be mild enough to tolerate other sensitive groups.[1][6][7]
Q2: What are the first troubleshooting steps if my fluorination reaction fails or gives a low yield?
A2: Before delving into complex mechanistic issues, always verify the fundamentals:
-
Anhydrous Conditions: This is the most common point of failure. Even trace moisture can hydrolyze starting materials, quench reagents, or form undesired phenol byproducts.[4][8] Ensure all glassware is rigorously flame- or oven-dried, solvents are passed through a drying system or distilled from an appropriate drying agent, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Reagent Quality & Activity: Verify the purity and activity of your fluorinating agent. Many N-F electrophilic reagents can degrade over time. For nucleophilic sources like KF or CsF, ensure they are finely powdered and have been properly dried (e.g., spray-dried or dried under vacuum at high temperature).
-
Temperature Control: Many fluorination reactions are highly exothermic or have a narrow optimal temperature window.[4] Start reactions at low temperatures (e.g., 0 °C or -78 °C) and allow them to warm slowly. Overheating is a primary cause of substrate and product decomposition, especially in high-temperature SNAr reactions.[9][10]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions, often called Halex (halogen exchange) processes, are workhorse methods for introducing fluorine into electron-deficient arenes. However, they are frequently plagued by side reactions.[3][11]
Q3: I'm observing significant formation of a phenol byproduct in my SNAr reaction. What's the cause and solution?
A3: The formation of phenols is almost always due to the presence of water, which acts as a competing nucleophile. The hydroxide generated reacts with the electron-deficient arene, often faster than the fluoride salt.
Causality: Alkali metal fluorides like KF are hygroscopic. Traditional SNAr conditions often require high temperatures (>130 °C) in polar aprotic solvents like DMSO or DMF, which are also difficult to keep perfectly dry.[9][10]
Solutions:
-
Rigorous Drying: Use spray-dried KF or dry it yourself under high vacuum at >150 °C for several hours. Azeotropic removal of water from the reaction mixture with toluene before adding the final polar solvent is also effective.
-
Phase-Transfer Catalysis (PTC): Use a quaternary ammonium or phosphonium salt (e.g., Bu₄NCl, Ph₄PCl) with KF.[12] The PTC encapsulates the fluoride anion, increasing its solubility and nucleophilicity in the organic phase, allowing for lower reaction temperatures and reducing the impact of trace water.
-
Anhydrous Fluoride Sources: Employ anhydrous tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (Me₄NF).[9][10][13] These are highly reactive sources of "naked" fluoride and can often drive reactions to completion at or near room temperature, minimizing thermal decomposition and hydrolysis.[10] However, be aware that TBAF can undergo Hofmann elimination at elevated temperatures.[10]
Q4: My main byproduct is the starting material, but it's missing the leaving group (proto-dehalogenation). Why does this happen?
A4: Proto-dehalogenation (e.g., Ar-Cl → Ar-H) is common and can arise from several sources, often linked to the solvent or trace impurities.
Causality: The high basicity of poorly solvated fluoride anions can deprotonate trace water, alcohols, or even the solvent itself (e.g., DMSO), generating nucleophiles that can initiate a reduction pathway. In some cases, single-electron transfer (SET) mechanisms can also lead to radical intermediates that abstract a hydrogen atom from the solvent.
Solutions:
-
Solvent Choice: Switch to a less acidic polar aprotic solvent. While DMSO is common, solvents like sulfolane or N-methyl-2-pyrrolidone (NMP) can sometimes suppress this side reaction.
-
Control Basicity: The use of a buffered system or a fluoride source with a less basic counter-ion can help. For instance, generating anhydrous R₄NF in situ from less basic precursors can be a successful strategy.[9][11]
-
Scavenge Water: As with phenol formation, ensuring strictly anhydrous conditions is the first line of defense.
Workflow: Troubleshooting SNAr Byproducts
Caption: Decision tree for troubleshooting common SNAr byproducts.
Section 3: Troubleshooting Electrophilic Aromatic Fluorination
Electrophilic fluorination is essential for fluorinating electron-rich or electron-neutral arenes. Reagents typically contain an N-F bond, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[14]
Q5: I'm trying to fluorinate an electron-rich arene (e.g., a dialkoxybenzene) with Selectfluor, but I'm getting an aminated byproduct instead. What is happening?
A5: This is a classic example of competing reaction pathways with N-F reagents. Selectfluor can act not only as an electrophilic fluorine source ("F⁺" equivalent) but also as a single-electron oxidant.[15][16]
Causality: For highly electron-rich arenes, single-electron transfer (SET) from the arene to Selectfluor can be faster than electrophilic aromatic substitution (EAS). This generates an arene radical cation and a nitrogen-centered radical. Subsequent reaction and loss of a proton can lead to the formation of a C-N bond instead of a C-F bond.[16][17] The substitution pattern of the arene can dictate which pathway predominates.[16]
Solutions:
-
Change Fluorinating Reagent: Reagents with a less oxidizing N-F bond may favor the desired EAS pathway. While still potent, NFSI is sometimes less prone to this side reaction than the highly oxidizing Selectfluor.
-
Modify the Substrate: If possible, temporarily replace the strongly activating groups with less activating ones to raise the oxidation potential of the arene, favoring the EAS pathway.
-
Solvent and Additives: The reaction medium can influence the outcome. Running the reaction in a highly polar or acidic medium (e.g., triflic acid) can sometimes promote the desired electrophilic fluorination.[18]
Mechanism: Competing Pathways in Electrophilic Fluorination
Caption: Competing SET vs. EAS pathways with N-F reagents.
Q6: My reaction produces a mixture of mono- and di-fluorinated products. How can I improve selectivity for the mono-fluorinated product?
A6: This is a common issue of over-fluorination. It occurs when the mono-fluorinated product is as reactive, or even more reactive, than the starting material toward the electrophilic fluorinating agent.[4][5]
Solutions:
-
Control Stoichiometry: This is the most critical parameter. Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.9-0.95 equivalents) to ensure the starting material is the species in excess. This will result in incomplete conversion but will greatly suppress the formation of the di-fluorinated byproduct. The unreacted starting material can then be separated chromatographically.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity. The activation energy for the second fluorination may be higher, and lower temperatures will favor the more kinetically accessible mono-fluorination.
-
Slow Addition: Add the fluorinating agent slowly as a solution over a prolonged period. This keeps the instantaneous concentration of the reagent low, minimizing the chance of a mono-fluorinated product molecule reacting again before all the starting material has had a chance to react once.
Section 4: Troubleshooting the Balz-Schiemann Reaction
The Balz-Schiemann reaction, which involves the thermal or photolytic decomposition of an aryldiazonium tetrafluoroborate salt, is a classic method for installing fluorine.[19][20][21]
Q7: The yield of my Balz-Schiemann reaction is low, and I isolate byproducts containing other halogens or functional groups from my solvent.
A7: This issue points to the core mechanistic feature of the reaction: the generation of a highly reactive, non-selective aryl cation intermediate.[19][20]
Causality: The decomposition of the diazonium salt ([ArN₂]⁺BF₄⁻) generates Ar⁺, N₂, and BF₄⁻. The aryl cation is a potent electrophile and can be trapped by any nucleophile present in the reaction mixture. While the intended nucleophile is F⁻ from the BF₄⁻ counter-ion, other nucleophiles, including solvent molecules (e.g., chloride from chlorobenzene) or other counter-ions, can compete, leading to a mixture of products.[22][23]
Solutions:
-
Solvent Selection: The choice of solvent is critical. Using low- or non-polar, non-nucleophilic solvents like hexane or toluene for the decomposition step can significantly improve yields by minimizing competitive substitution.[23] Although the diazonium salts have low solubility in these solvents, the reaction often proceeds cleanly as the solid dissolves upon conversion.[23]
-
Counter-ion Purity: Ensure the isolated diazonium salt is pure. If the initial diazotization was performed with HCl, residual chloride ions can be incorporated into the salt, leading to aryl chloride byproducts. Washing the isolated diazonium salt with cold ether or a non-nucleophilic solvent can help remove these impurities.
-
Alternative Counter-ions: For some substrates, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can give improved yields, as these anions are less coordinating and can deliver the fluoride more efficiently.[19][21]
Protocol: Optimized Balz-Schiemann Decomposition in a Non-Polar Solvent
-
Preparation: In a flame-dried flask equipped with a reflux condenser and a nitrogen inlet/outlet bubbler, place the dry, purified aryldiazonium tetrafluoroborate salt (1.0 eq).
-
Solvent Addition: Add a non-polar solvent such as hexane or dodecane (sufficient to make a stirrable slurry, typically 5-10 mL per gram of salt).
-
Heating: Begin stirring and slowly heat the suspension in an oil bath. The temperature required for decomposition varies by substrate but is often in the 80-130 °C range. Monitor for the evolution of nitrogen gas (bubbling).
-
Reaction Monitoring: The reaction is often complete when gas evolution ceases and the solid diazonium salt has completely dissolved. Progress can also be monitored by TLC by taking small aliquots of the reaction mixture.
-
Workup: Cool the reaction to room temperature. Filter off any insoluble byproducts (if present). The filtrate, containing the aryl fluoride, can be washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude aryl fluoride by column chromatography or distillation.
Section 5: Data Summary & Reagent Comparison
| Reaction Type | Common Byproducts | Primary Cause(s) | Key Troubleshooting Strategy |
| SNAr | Phenols (Ar-OH) | Trace water | Rigorous drying; use of anhydrous R₄NF |
| Proto-dehalogenation (Ar-H) | High basicity; solvent H-abstraction | Anhydrous conditions; change solvent | |
| Decomposition/Tar | High reaction temperature | Lower temperature; use PTC or R₄NF | |
| Electrophilic | Aminated Arenes (Ar-NR₂) | Single-Electron Transfer (SET) | Change to less-oxidizing reagent |
| Di- or Poly-fluorination | High reactivity of product | Control stoichiometry (use <1 eq. reagent) | |
| Dearomatization | Reaction with phenols/anilines | Protect activating group; milder reagent | |
| Balz-Schiemann | Other Aryl Halides (Ar-X) | Trapping of aryl cation | Use non-nucleophilic solvent (hexane) |
| Aryl Ethers (Ar-OR) | Trapping by solvent/impurities | Ensure purity of diazonium salt |
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Electrophilic fluorination. Wikipedia. [Link]
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Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health (NIH). [Link]
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Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Corteva Agriscience. [Link]
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Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]
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Mossine, A. V., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. National Institutes of Health (NIH). [Link]
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DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]
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Zaragoza, F. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]
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Lee, H. G., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Peterson, T. H., et al. (2018). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]
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Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]
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Kim, D. W., et al. (2005). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. ResearchGate. [Link]
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Verger, F. P. C., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. National Institutes of Health (NIH). [Link]
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Balz-Schiemann Reaction. ALL ABOUT CHEMISTRY. [Link]
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Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. [Link]
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Furuya, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. [Link]
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Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. National Institutes of Health (NIH). [Link]
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Furuya, T., et al. (2014). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health (NIH). [Link]
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Alric, J. P., et al. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. ScienceDirect. [Link]
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Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
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nucleophilic fluorination reactions: Topics. Science.gov. [Link]
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Halogenation of benzene - fluorination and iodination. YouTube. [Link]
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Shamma, T., et al. (1999). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Semantic Scholar. [Link]
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Orsorio-Plaza, E., et al. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. ACS Publications. [Link]
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Wang, Z. J., et al. (2015). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. National Institutes of Health (NIH). [Link]
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Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. National Institutes of Health (NIH). [Link]
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A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. ResearchGate. [Link]
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Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. [Link]
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Technical Support Center: Optimizing Recrystallization of 2,4-Difluoro-5-methylbenzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 2,4-Difluoro-5-methylbenzoic acid via recrystallization. It provides foundational concepts, step-by-step protocols, and troubleshooting solutions to common challenges encountered during the solvent selection and crystallization processes.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the choice of a suitable solvent system for 2,4-Difluoro-5-methylbenzoic acid.
Q1: What are the ideal properties of a recrystallization solvent for 2,4-Difluoro-5-methylbenzoic acid?
An ideal solvent for recrystallization hinges on a significant difference in the solute's solubility at high versus low temperatures.[1][2][3] The core principle is to dissolve the compound in a minimum amount of hot solvent, and then allow it to crystallize upon cooling as the solubility decreases.[3][4]
The key characteristics of an effective solvent are:
-
High Temperature Coefficient: The solvent should dissolve 2,4-Difluoro-5-methylbenzoic acid readily at its boiling point but poorly at room temperature or below.[1][3] This differential is crucial for achieving a high recovery yield.
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1][5][6]
-
Chemical Inertness: The solvent must not react with the 2,4-Difluoro-5-methylbenzoic acid.[3][5][7]
-
Volatility: The solvent should have a relatively low boiling point (typically <100-120°C) to be easily removed from the final crystals during the drying phase.[5][7][8]
-
Safety and Cost: The solvent should be non-toxic (or have low toxicity), non-flammable, and inexpensive.[5][8]
Q2: How does the molecular structure of 2,4-Difluoro-5-methylbenzoic acid influence solvent selection?
The structure of 2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂) dictates its polarity and potential for intermolecular interactions, which are key to predicting solubility.
-
Polarity: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. The difluorinated aromatic ring is moderately polar. The methyl group (-CH₃) is nonpolar. This combination suggests that solvents of intermediate to high polarity will be most effective.
-
"Like Dissolves Like": Compounds with hydrogen-bonding capabilities, such as alcohols and carboxylic acids, often dissolve well in protic solvents like water or ethanol.[8] Given that 2,4-Difluoro-5-methylbenzoic acid is sparingly soluble in water, polar organic solvents or aqueous mixtures are excellent starting points for screening.[9]
Q3: Where can I find preliminary solubility data for this compound?
Precise solubility data for novel or specialized compounds can be scarce. However, initial information can be gathered from:
-
Chemical Supplier Databases: Websites for suppliers like Alfa Chemistry and Guidechem may provide basic physical properties and limited solubility information.[9][10]
-
Chemical Databases: PubChem provides computed properties and hazard information but often lacks extensive experimental solubility data.[11]
-
Analogous Compounds: Examining solubility data for similar structures, such as benzoic acid or other fluorinated benzoic acids, can provide valuable clues. Benzoic acid itself can be recrystallized from various solvents including water, aqueous ethanol, and benzene, suggesting a range of polarities may be effective.[2][12][13][14][15]
Due to the limited public data, empirical screening is almost always necessary and is the most reliable method for identifying the optimal solvent.
Section 2: Practical Experimental Guides
This section provides detailed protocols for systematically identifying a suitable solvent and performing the recrystallization.
Protocol 1: Systematic Solvent Screening on a Microscale
This protocol allows for the rapid testing of multiple solvents using a small amount of your compound.
Objective: To identify a solvent that dissolves 2,4-Difluoro-5-methylbenzoic acid when hot but not when cold.
Materials:
-
Crude 2,4-Difluoro-5-methylbenzoic acid
-
Small test tubes (10x75 mm)
-
A selection of candidate solvents (see Table 1)
-
Hot plate or steam bath
-
Pasteur pipettes
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several labeled test tubes.
-
Room Temperature Test: Add the first solvent dropwise to the first test tube at room temperature, stirring after each addition, up to ~1 mL. If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery would be poor. Mark it as "soluble cold."
-
Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube on a hot plate or steam bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by gently scratching the inside of the test tube with a glass rod.[16]
-
Ice Bath Cooling: Place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will produce a large crop of well-formed crystals. An ideal result is an insoluble or sparingly soluble compound at room temperature that fully dissolves in a reasonable amount of boiling solvent and yields abundant crystals upon cooling.[6]
-
Repeat: Repeat steps 2-6 for each candidate solvent.
Data Interpretation for Solvent Screening
| Observation | Interpretation | Next Step |
| Soluble in cold solvent. | Unsuitable for single-solvent recrystallization. | Consider as the "soluble solvent" in a mixed-solvent pair. |
| Insoluble in hot solvent. | Unsuitable for single-solvent recrystallization. | Consider as the "insoluble solvent" in a mixed-solvent pair. |
| Sparingly soluble in cold, soluble in hot, abundant crystals on cooling. | Excellent candidate. | Proceed to a larger scale recrystallization. |
| Sparingly soluble in cold, soluble in hot, few crystals on cooling. | Sub-optimal. Too much compound remains in solution. | May work, but recovery will be low. Consider other options. |
Protocol 2: Performing a Mixed-Solvent Recrystallization
This technique is used when no single solvent has the ideal solubility characteristics. It employs two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[17][18][19]
Objective: To create a solvent system with finely-tuned solubility properties for optimal crystal growth.
Procedure:
-
Dissolution: Dissolve the crude 2,4-Difluoro-5-methylbenzoic acid in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity).[17][18][20] This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[17][19]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture to remove any remaining mother liquor.[16]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Section 3: Troubleshooting Common Recrystallization Issues
This section provides solutions to the most common problems encountered during recrystallization experiments.
Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[21] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and then cool slowly.[22][23]
-
Lower the Cooling Temperature: Try cooling the solution more slowly to allow crystal nucleation to occur at a temperature below the compound's melting point.
-
Change Solvents: The chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or try a different solvent pair.
Q6: Crystal yield is very low. What are the potential causes and solutions?
A low yield (e.g., <50%) can be frustrating but is often correctable.
Potential Causes & Solutions:
-
Too Much Solvent Used: This is the most common reason for low recovery, as a significant amount of the compound remains dissolved in the mother liquor.[16][23][24] Solution: If you still have the mother liquor, evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, product is lost. Solution: Use a stemless funnel, pre-heat the filtration apparatus with hot solvent, and use a slight excess of solvent during filtration, boiling it off before cooling.[21][25]
-
Incomplete Cooling: Ensure the flask has spent adequate time in an ice bath to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product. Solution: Always use a minimal amount of ice-cold solvent for washing.[16]
Q7: The crystals are colored/impure. How can I improve purity?
The goal of recrystallization is purification. If the final product is still impure, consider the following:
Solutions:
-
Slow Down Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[24] Allow the solution to cool as slowly as possible without disturbance. Insulating the flask can help.
-
Use Activated Charcoal: If the impurity is colored, it can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the charcoal's surface. Use charcoal sparingly as it can also adsorb your desired product.
-
Repeat the Recrystallization: A second recrystallization of the obtained crystals will almost always result in a higher purity product, albeit with some loss of yield.
Q8: No crystals are forming, even after cooling. What steps can I take to induce crystallization?
Sometimes a solution becomes supersaturated and resists crystallization.[16]
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[16][22][23]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[16][23]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-establish a saturated state, then attempt to cool again.[22][23]
-
Deep Cooling: For stubborn cases, cooling in a dry ice/acetone bath may be necessary, but this should be a last resort as rapid cooling can lead to smaller, less pure crystals.[21]
Section 4: Data & Visualizations
Table 1: Properties of Potential Recrystallization Solvents
This table provides a starting point for solvent selection. The choice will depend on the results of the microscale screening protocol.
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations | Potential Use |
| Water | 100 | High (Protic) | Non-toxic, non-flammable | Good anti-solvent; may work as single solvent if compound is sparingly soluble. |
| Ethanol | 78 | High (Protic) | Flammable | Good "soluble" solvent candidate. Often used in a mixture with water. |
| Methanol | 65 | High (Protic) | Flammable, Toxic | Good "soluble" solvent candidate. Lower boiling point than ethanol. |
| Ethyl Acetate | 77 | Medium | Flammable | Good for compounds of intermediate polarity. |
| Acetone | 56 | Medium | Highly Flammable | Powerful solvent, low boiling point can be advantageous. |
| Toluene | 111 | Low (Aprotic) | Flammable, Toxic | Higher boiling point may risk oiling out.[8] Good for less polar compounds. |
| Hexane / Heptane | 69 / 98 | Very Low | Flammable | Likely to be an "anti-solvent" due to the compound's polarity. |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the solvent selection and troubleshooting processes.
Caption: Workflow for systematic solvent selection.
Caption: Decision tree for troubleshooting common issues.
References
-
Reddit. (2018). An ideal recrystallization solvent. [Link]
-
Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. [Link]
-
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-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
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Scribd. (n.d.). Recrystallization and Melting Point Determination of Benzoic Acid. [Link]
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MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]
-
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-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Chemsrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2. [Link]
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-
ResearchGate. (2007). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
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- 9. Page loading... [wap.guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
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- 20. ocw.mit.edu [ocw.mit.edu]
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- 22. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scribd.com [scribd.com]
Technical Support Center: Purification of 2,4-Difluoro-5-methylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂; CAS 367954-99-2). This document offers field-proven insights and detailed protocols to address common challenges encountered during the purification of this important fluorinated building block.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My crude 2,4-Difluoro-5-methylbenzoic acid has a low melting point and appears discolored (e.g., yellow or brown). What are the likely impurities and how can I remove them?
Answer:
Discoloration and a depressed melting point are classic indicators of impurities. The nature of these impurities is highly dependent on the synthetic route used. A common laboratory-scale synthesis involves the directed ortho-metalation (lithiation) of 1,3-difluoro-4-methylbenzene followed by carboxylation with carbon dioxide (CO₂).
Likely Impurities from this Route:
-
Unreacted Starting Material (1,3-difluoro-4-methylbenzene): This is a common, non-polar impurity resulting from incomplete lithiation or carboxylation.
-
Isomeric Benzoic Acids: Depending on the directing effect of the substituents and reaction conditions, small amounts of other isomers may form.
-
Benzylic Alcohol/Aldehyde: If the methyl group is inadvertently functionalized.
-
Organometallic Residues: From the lithiation step.
Recommended Purification Strategy: Acid-Base Extraction
Acid-base extraction is a highly effective first-line technique to separate the acidic product from neutral or less acidic impurities.[1] The carboxylic acid is converted to its water-soluble carboxylate salt, leaving non-acidic organic impurities in the organic phase.
Question 2: I performed an acid-base extraction, but my yield of 2,4-Difluoro-5-methylbenzoic acid is very low. What could have gone wrong?
Answer:
Low recovery after an acid-base extraction typically points to one of several issues during the process.
Troubleshooting Low Yield:
| Potential Cause | Explanation & Solution |
| Incomplete Extraction | The carboxylic acid may not have been fully converted to its salt. Solution: Ensure you are using a sufficient excess of a suitable base (e.g., saturated sodium bicarbonate or 1-2 M sodium hydroxide). Perform the extraction multiple times (e.g., 3x) with fresh aqueous base to ensure complete transfer of the carboxylate salt to the aqueous layer. |
| Incomplete Re-acidification | To precipitate the carboxylic acid from the aqueous layer, the pH must be sufficiently lowered. Solution: After combining the aqueous extracts, cool the solution in an ice bath and slowly add a strong acid (e.g., 6 M HCl) until the solution is strongly acidic. Check the pH with litmus paper or a pH meter to ensure it is well below the pKa of the benzoic acid (typically pH < 2). |
| Product Loss During Workup | The precipitated product may be partially soluble in the aqueous solution, especially if the volume is large. Solution: If precipitation is sparse, you can extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[2] |
Question 3: My 2,4-Difluoro-5-methylbenzoic acid streaks badly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I fix this?
Answer:
Streaking of carboxylic acids on silica gel is a very common problem. It occurs because the acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates.
Solution: Acidify the Mobile Phase
To suppress this secondary interaction and ensure the compound moves as a single, well-defined spot, add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.
-
Recommended Additives: Acetic acid or formic acid.
-
Example Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 1% acetic acid.
-
Rationale: The added acid ensures that the equilibrium of the carboxylic acid is shifted entirely to the protonated (neutral) form, which interacts more predictably with the silica gel.
Question 4: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the solution cools too quickly.
Troubleshooting "Oiling Out":
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization. Covering the flask with a beaker can help slow the cooling rate.[3]
-
Change Solvent System: The chosen solvent may not be ideal. Try a solvent pair, where the product is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly. Common pairs include ethanol/water or ethyl acetate/hexanes.[4][5]
-
Scratching/Seeding: If crystals are slow to form from a cooled, clear solution, induce crystallization by scratching the inside of the flask with a glass rod or adding a small "seed" crystal of the pure compound.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 2,4-Difluoro-5-methylbenzoic acid?
A1: For a solid carboxylic acid like this, a two-step approach is often most effective. Start with an acid-base extraction to remove neutral and basic impurities. Follow this with recrystallization to remove any closely related acidic impurities and achieve high purity. Column chromatography is generally reserved for difficult separations where recrystallization is ineffective.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][4] For a moderately polar molecule like 2,4-Difluoro-5-methylbenzoic acid, good starting points for screening are:
-
Single Solvents: Ethanol, methanol, acetone, ethyl acetate, or hot water.
-
Solvent Pairs: Ethanol/water, acetone/hexanes, or ethyl acetate/hexanes. A small-scale solvent screen with a few milligrams of your crude product in different test tubes is the most efficient way to identify the optimal solvent or solvent system.
Q3: Can I use distillation to purify 2,4-Difluoro-5-methylbenzoic acid?
A3: Distillation is generally not a suitable method for purifying solid compounds like 2,4-Difluoro-5-methylbenzoic acid. It is primarily used for the purification of liquids with different boiling points. Sublimation could be a possibility if the compound is thermally stable and has a suitable vapor pressure, but recrystallization is typically more practical and effective for this type of molecule.
III. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2,4-Difluoro-5-methylbenzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6 M HCl dropwise until the solution is strongly acidic (test with litmus paper, pH should be < 2). The 2,4-Difluoro-5-methylbenzoic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts. Allow the solid to dry completely, either on the filter under vacuum or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained after a preliminary purification step like acid-base extraction.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair by small-scale testing (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Maximize Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces. Keep the crystals on the filter under vacuum to pull air through and partially dry them. For final drying, the crystals can be placed in a desiccator.
IV. References
-
University of California, Davis. (n.d.). Acid-Base Extraction. Chem LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. PubChem. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography. Retrieved from [Link]
-
Merck Millipore. (n.d.). Separation of benzoic acids. Retrieved from [Link]
-
Merck Millipore. (n.d.). Separation of aromatic acids by ion-pair chromatography. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
ChemSrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link]
-
CORE. (n.d.). 2-[N-(2,4-Difluoro-phen-yl)carbamo-yl]-3,4,5,6-tetra-fluoro-benzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of 2,4-Difluoro-5-methylbenzoic Acid
Welcome to the technical support center for 2,4-Difluoro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Understanding the Reactivity of 2,4-Difluoro-5-methylbenzoic Acid
The regiochemical outcome of reactions with 2,4-Difluoro-5-methylbenzoic acid is governed by the interplay of the electronic and steric effects of its four substituents. A thorough understanding of these directing effects is paramount for predicting and controlling reaction pathways.
-
Carboxylic Acid (-COOH): This is a deactivating group and a meta-director for electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature.[1] For directed ortho-metalation (DoM), the carboxylate can act as a directing group.
-
Fluorine (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal. However, it is an ortho, para-director for EAS because of resonance donation of its lone pairs.[1]
-
Methyl (-CH₃): The methyl group is an activating, ortho, para-director for EAS due to hyperconjugation.[1]
The final substitution pattern will be a consensus of these competing effects, often influenced by steric hindrance.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: I am attempting a nitration reaction on 2,4-difluoro-5-methylbenzoic acid and obtaining a mixture of isomers instead of the desired product. How can I improve the regioselectivity?
Answer: This is a common challenge due to the multiple directing groups on the aromatic ring. The position of electrophilic attack is a delicate balance between activating and deactivating influences.
Analysis of Directing Effects for Electrophilic Aromatic Substitution:
The available positions for substitution are C3 and C6. Let's analyze the directing effects for each:
-
Position C3:
-
ortho to the activating methyl group (favorable).
-
ortho to a deactivating fluorine atom (unfavorable).
-
meta to the deactivating carboxylic acid group (favorable).
-
meta to the other deactivating fluorine atom (favorable).
-
-
Position C6:
-
ortho to the deactivating carboxylic acid group (unfavorable).
-
ortho to a deactivating fluorine atom (unfavorable).
-
para to the other deactivating fluorine atom (favorable).
-
meta to the activating methyl group (unfavorable).
-
Based on this analysis, substitution at the C3 position is electronically favored. However, steric hindrance from the adjacent methyl and fluorine groups can play a significant role.
Experimental Protocol & Optimization Strategies:
| Parameter | Standard Conditions | Troubleshooting & Optimization | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Use a milder nitrating agent like acetyl nitrate or a nitronium salt (e.g., NO₂BF₄). | Milder reagents can be more sensitive to the subtle electronic differences between the possible substitution sites, potentially leading to higher selectivity. |
| Temperature | 0 °C to room temperature | Maintain a lower reaction temperature (e.g., -10 °C to 0 °C). | Lower temperatures often favor the kinetically controlled product, which in this case is expected to be the electronically favored C3 isomer.[2] |
| Solvent | Sulfuric acid | Explore the use of co-solvents or alternative solvent systems if compatible with the nitrating agent. | Solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates. |
| Reaction Time | 1-2 hours | Monitor the reaction closely using TLC or HPLC to avoid over-reaction and the formation of side products. | Prolonged reaction times can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. |
Step-by-Step Protocol for Improved Nitration:
-
Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid dropwise to acetic anhydride at 0 °C. Allow the mixture to stir for 15 minutes to form acetyl nitrate.
-
Reaction Setup: Dissolve 2,4-difluoro-5-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -10 °C.
-
Addition: Slowly add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the benzoic acid derivative over 30 minutes, ensuring the temperature does not rise above -5 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization to isolate the desired isomer.
Issue 2: Difficulty in Achieving Selective Nucleophilic Aromatic Substitution (SNA)
Question: I am trying to displace one of the fluorine atoms with a nucleophile, but the reaction is either sluggish or I get a mixture of products. Which fluorine is more susceptible to substitution?
Answer: In nucleophilic aromatic substitution, the positions ortho and para to strong electron-withdrawing groups are activated. The carboxylic acid group (in its carboxylate form under basic conditions) is electron-withdrawing, activating the fluorine atoms at C2 and C4.
Analysis of Fluorine Reactivity:
-
C4-Fluorine: This fluorine is para to the carboxylic acid group, a strongly activating position for SNAr.
-
C2-Fluorine: This fluorine is ortho to the carboxylic acid group, also an activated position. However, it is subject to greater steric hindrance from the adjacent carboxylic acid group.
Therefore, nucleophilic attack is generally favored at the C4 position .
Troubleshooting Strategies:
| Problem | Potential Cause | Suggested Solution | Rationale |
| Low Reactivity | Insufficient activation of the aromatic ring. | Convert the carboxylic acid to a more strongly electron-withdrawing group like an ester or an amide prior to the SNAr reaction. | Esters and amides can enhance the electron-withdrawing effect, further activating the ring towards nucleophilic attack. |
| Nucleophile is not strong enough. | Use a stronger nucleophile or add a phase-transfer catalyst for anionic nucleophiles. | A more potent nucleophile can overcome the activation barrier more easily. | |
| Mixture of Isomers | Competing substitution at C2 and C4. | Use a bulkier nucleophile. | A sterically demanding nucleophile will preferentially attack the less hindered C4 position. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time. | Lower temperatures can increase the selectivity by favoring the reaction pathway with the lower activation energy, which is typically attack at the less hindered site. |
Issue 3: Unpredictable Outcomes in Directed ortho-Metalation (DoM)
Question: I am attempting a directed ortho-metalation using an organolithium reagent, but I am unsure which proton will be abstracted.
Answer: The regioselectivity of DoM is determined by the coordinating ability of the directing metalation groups (DMGs). The deprotonated carboxylic acid (carboxylate) is a potent DMG.
Analysis of Directing Groups for DoM:
-
Carboxylate (-COO⁻Li⁺): A strong directing group.
-
Fluorine (-F): A moderate directing group.[3]
The deprotonation will occur at the position ortho to the strongest directing group. In this case, the carboxylate will direct the metalation. There are two protons ortho to the carboxylate: at C3 and C6.
-
C6-Proton: Abstraction of this proton is sterically unhindered.
-
C3-Proton: This position is flanked by a fluorine and a methyl group, making it sterically congested.
Therefore, directed ortho-metalation is most likely to occur at the C6 position .
Workflow for Directed ortho-Metalation:
Caption: Workflow for Directed ortho-Metalation of 2,4-Difluoro-5-methylbenzoic acid.
Troubleshooting DoM Reactions:
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Yield | Insufficiently strong base or incorrect stoichiometry. | Use a stronger base like sec-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA. Ensure at least two equivalents of the base are used to deprotonate both the carboxylic acid and the aromatic ring. |
| Side Product Formation | Reaction temperature is too high, leading to decomposition of the organolithium intermediate. | Maintain a very low temperature (e.g., -78 °C) throughout the reaction and quenching process. |
| Incorrect Regioisomer | Unexpected deprotonation at C3. | This is less likely but could be influenced by complex-induced proximity effects with the C4-fluorine. Confirm the structure of the product rigorously using 2D NMR techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most activated position for electrophilic aromatic substitution on 2,4-difluoro-5-methylbenzoic acid?
A1: The C3 position is the most likely site for electrophilic attack. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. While it is ortho to one of the deactivating fluorine atoms, the combined activating effect of the methyl group and the meta-directing effect of the carboxyl group generally favors substitution at C3.
Q2: Can I selectively perform a reaction at the methyl group?
A2: Yes, benzylic functionalization of the methyl group is possible using radical conditions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV irradiation. This reaction would not affect the aromatic ring.
Q3: How does steric hindrance from the methyl and fluoro groups affect regioselectivity?
A3: Steric hindrance can significantly influence the regiochemical outcome, especially in cases where electronic effects are closely balanced. The methyl group and the fluorine atom at C4 can sterically hinder the approach of reagents to the adjacent C3 and C5 positions, respectively. In electrophilic aromatic substitution, this could potentially lead to a minor amount of substitution at the less hindered C6 position, despite it being electronically disfavored. The "ortho effect" can also come into play, where steric hindrance between a substituent at the C2 position and the carboxylic acid can force the -COOH group out of the plane of the aromatic ring, altering its electronic influence.[4][5]
Q4: Which analytical techniques are best for confirming the regiochemistry of my products?
A4: A combination of NMR techniques is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons can provide initial clues.
-
¹⁹F NMR: This is very useful for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment.
-
2D NMR (COSY, HMBC, HSQC, NOESY): These experiments are essential for definitively establishing the connectivity and spatial relationships between atoms. For example, an NOE correlation between the protons of a newly introduced substituent and the methyl protons would confirm substitution at the C3 or C6 position.
References
-
Ortho effect. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
-
Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. (1998). DOI:10.1039/A800623G. Available from: [Link].
-
Solvation and steric hindrance in methyl-substituted benzoic acids. RSC Publishing. (n.d.). Available from: [Link].
-
Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and ba. ACS Publications. (n.d.). Available from: [Link].
-
Does unsubstituted benzoic acid not show resonance due to steric effects?. Chemistry Stack Exchange. (2013). Available from: [Link].
-
07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. (n.d.). Available from: [Link].
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. (2024). Available from: [Link].
-
Directed (ortho) Metallation. (n.d.). Available from: [Link].
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. (n.d.). Available from: [Link].
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link].
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. (2015). Available from: [Link].
-
Nucleophilic aromatic substitution. BYJU'S. (n.d.). Available from: [Link].
-
Directed Metalation: A Survival Guide. Baran Lab. (n.d.). Available from: [Link].
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. (2017). Available from: [Link].
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. (n.d.). Available from: [Link].
-
2,4-difluoro-5-methylbenzoic acid (C8H6F2O2). PubChemLite. (n.d.). Available from: [Link].
-
2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945. PubChem. (n.d.). Available from: [Link].
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. (n.d.).
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. (2015). Available from: [Link].
- Methods for the nitration of aromatic compounds. Google Patents. (2012).
-
Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. ResearchGate. (2014). Available from: [Link].
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Technical Support Center: Scaling Up the Synthesis of 2,4-Difluoro-5-methylbenzoic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methylbenzoic acid (CAS 367954-99-2). This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up the synthesis of this key fluorinated building block. We will address common challenges and provide in-depth, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2,4-Difluoro-5-methylbenzoic acid?
The most prevalent and industrially viable approach involves the formation of an organometallic intermediate from 1,3-difluoro-4-methylbenzene, followed by carboxylation. Two primary methods are employed:
-
Directed ortho-Metalation (DoM) / Lithiation: This involves the deprotonation of 1,3-difluoro-4-methylbenzene at the C5 position using a strong organolithium base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO₂). The fluorine atoms direct the lithiation to the position between them.[1][2][3]
-
Grignard Reaction: This route starts with a halogenated precursor, typically 5-bromo-2,4-difluorotoluene. This starting material is reacted with magnesium metal to form the corresponding Grignard reagent, which is then carboxylated with CO₂.[4]
For scalability, the Grignard route is often preferred as it avoids the use of highly pyrophoric n-BuLi at very low temperatures, though the initiation of the Grignard reaction can have its own challenges.
Q2: My organometallic reaction (Lithiation or Grignard) fails to initiate. What are the likely causes?
Failure to initiate is almost always due to the presence of moisture or other electrophilic impurities that quench the organometallic species.[5]
-
Wet Glassware: Ensure all glassware is oven-dried ( >120 °C for several hours) and assembled hot under a stream of inert gas (Argon or Nitrogen).[5]
-
Wet Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.
-
Inactive Magnesium: For Grignard reactions, the surface of the magnesium turnings can be coated with magnesium oxide.[4] Activating the magnesium is critical. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Poor Quality Starting Material: The presence of acidic protons or other reactive functional groups in your starting material or solvent will consume the organometallic reagent.
Q3: How do I effectively purify the final product?
The standard purification method is a multi-step process leveraging the acidic nature of the carboxylic acid product.
-
Quench & Acidify: After the carboxylation, the reaction mixture contains the lithium or magnesium salt of the benzoic acid. This is quenched with water and then acidified (typically with 6M HCl) to a pH of ~1-2 to protonate the carboxylate salt, precipitating the crude benzoic acid.[4]
-
Extraction: The crude product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Base Wash (Acid-Base Extraction): The organic layer is then washed with a basic aqueous solution (e.g., 5% NaOH or saturated NaHCO₃). The desired benzoic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities (like biphenyl byproducts) behind in the organic layer.
-
Re-precipitation & Isolation: The aqueous layer is separated, re-acidified with concentrated HCl to precipitate the pure product, which is then isolated by vacuum filtration, washed with cold water, and dried.[4]
In-Depth Troubleshooting Guides
Problem: Low or No Product Yield After Carboxylation
Low yield is a frustrating but common issue in organometallic chemistry. The root cause can be systematically diagnosed by considering the key stages of the reaction.
Causality Analysis:
A low yield implies that either the organometallic intermediate was not formed efficiently, it was consumed by side reactions before carboxylation, or the carboxylation/workup itself was inefficient.
Troubleshooting Decision Workflow
Below is a logical workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield.
Detailed Q&A for Low Yield:
-
Q: How do I know if my n-BuLi is active? A: n-Butyllithium degrades over time. It is crucial to titrate it before use to determine its exact molarity. A common method is the Gilman double titration. Using inaccurate concentrations leads to under- or over-addition, causing incomplete reaction or side reactions.
-
Q: My Grignard reaction is sluggish and doesn't sustain itself. Why? A: This points to insufficient activation of the magnesium or trace amounts of water.[5] Ensure you see a persistent cloudiness or gentle reflux after initiation. If the reaction stalls, gentle warming with a heat gun can sometimes restart it, but this should be done with extreme caution due to the flammability of ether.[4]
-
Q: Why is using solid CO₂ (dry ice) tricky? A: Dry ice readily condenses atmospheric moisture on its surface, which will kill the organometallic reagent.[6] It is best to use freshly crushed, larger pieces of dry ice rather than finely powdered snow, which has a much higher surface area for water condensation. The organometallic solution should be transferred onto a slurry of dry ice in an anhydrous solvent (e.g., THF).[6] Do not add the dry ice to the organometallic solution, as this can lead to a large exotherm and inefficient trapping.
Problem: High Levels of Impurities in the Final Product
Even with a good yield, purity is paramount. Understanding the potential side reactions is key to minimizing impurities.
Common Impurities and Their Formation Mechanisms
| Impurity Name | Formation Mechanism | Mitigation Strategy |
| 1,3-Difluoro-4-methylbenzene | Unreacted starting material. Occurs if the organometallic intermediate formation is incomplete or if it is quenched by a proton source (e.g., water) before carboxylation. | Ensure anhydrous conditions, active reagents, and sufficient reaction time for intermediate formation.[5] |
| 5,5'-Bi(2,4-difluorotoluene) | Wurtz-type coupling of the organometallic intermediate with unreacted aryl halide starting material. More common in Grignard reactions. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent. |
| Benzene/Toluene | If using n-BuLi, this can arise from protonation of the reagent. If the Grignard reagent is quenched by water, it will form the parent toluene derivative. | Strict anhydrous conditions are essential.[5] |
Problem: Scale-Up Challenges (From 1g to 100g+)
Scaling up organometallic reactions introduces new safety and efficiency challenges.
-
Q: How do I manage the exotherm during Grignard formation? A: On a large scale, the heat generated can cause the solvent to boil vigorously. Control this by:
-
Slow Addition: Add the aryl halide solution dropwise via an addition funnel.
-
External Cooling: Use a cooling bath (ice-water or a chiller) to maintain a controllable reaction temperature.
-
Good Agitation: Ensure efficient stirring to dissipate heat evenly and prevent localized hot spots.
-
-
Q: Is the workup procedure different at scale? A: The principles are the same, but handling is different. Quenching the reaction by adding it to a large volume of acidified ice is crucial for heat management. Ensure the vessel for the quench is large enough to accommodate the volume and potential gas evolution. The separatory funnel for extractions will be large, and mechanical stirring during washes may be necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from standard procedures for Grignard reagent formation and carboxylation.[4]
Safety First: This reaction involves flammable solvents and moisture-sensitive reagents. All work must be conducted in a fume hood under an inert atmosphere. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[7]
Workflow Diagram:
Caption: Grignard synthesis workflow.
Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Oven-dry all glassware and assemble hot under an inert atmosphere.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, prepare a solution of 5-bromo-2,4-difluorotoluene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small crystal of iodine to the magnesium. Add a small portion (~5-10%) of the aryl bromide solution to the flask. The solution should turn colorless, and gentle bubbling or an exotherm should be observed. If not, gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: In a separate, larger flask, prepare a slurry of crushed dry ice (excess, ~5 eq) in anhydrous THF. Cool this slurry in a dry ice/acetone bath.
-
Addition: Slowly transfer the prepared Grignard reagent solution to the dry ice slurry via a cannula under positive inert gas pressure.
-
Quench: Once the addition is complete, allow the mixture to slowly warm to room temperature. The excess dry ice will sublime.[6]
-
Purification:
-
Slowly pour the reaction mixture over a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with a 5% NaOH solution (2x).
-
Separate the basic aqueous layer, cool it in an ice bath, and re-acidify with concentrated HCl until a precipitate forms (pH ~1-2).
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Protocol 2: Analytical Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
HPLC Analysis: A reverse-phase HPLC method can be used to determine purity. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[8][9]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.
-
¹H NMR will show the methyl singlet and the aromatic protons with characteristic H-F coupling.
-
¹⁹F NMR will show two distinct fluorine signals.
-
-
Mass Spectrometry: To confirm the molecular weight (172.13 g/mol ).[10][11]
Safety Information
2,4-Difluoro-5-methylbenzoic acid is an irritant. Handle with care, avoiding contact with skin and eyes. It may also cause respiratory irritation.[7][10] Always consult the Safety Data Sheet (SDS) before handling.[7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]
-
Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[7]
-
First Aid:
References
- ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- FMC Corporation. (2003). Optimization of Organolithium Reactions.
-
University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Snieckus, V. (2003). Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
-
North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2, 4-Difluoro-5-methylbenzoic acid, min 98%. Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Narasimhan, N. S., & Gokhale, A. C. (1969). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
- Liao, S., et al. (2024). 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Energy Storage Science and Technology.
-
Scribd. (n.d.). Preparation of Benzoic Acid. Retrieved from [Link]
- FDA. (2016). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. U.S.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
- Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- De Masi, A., et al. (2021). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA)
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common pitfalls in the characterization of fluorinated organic compounds
Welcome to the technical support center for the analytical characterization of fluorinated organic compounds. The unique electronic properties of fluorine—namely its high electronegativity and the strength of the carbon-fluorine bond—introduce specific challenges that can complicate spectral interpretation and chromatographic behavior. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common pitfalls encountered during the analysis of these important molecules.
This resource is divided into key analytical techniques. Each section contains a set of Frequently Asked Questions (FAQs) for quick reference, followed by in-depth Troubleshooting Guides for more complex issues.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The high natural abundance (100%) and spin-1/2 nucleus of ¹⁹F make it an excellent NMR probe. However, its large chemical shift range and significant coupling constants to other nuclei, especially ¹H, often lead to complex spectra that can be challenging to interpret.[1][2][3]
NMR Spectroscopy: FAQs
-
Q1: Why is the chemical shift range in ¹⁹F NMR so much wider than in ¹H NMR?
-
A: The vast chemical shift range in ¹⁹F NMR, which can span over 800 ppm, is due to the large contribution of the paramagnetic shielding term to the total nuclear shielding.[3] This term is highly sensitive to the local electronic environment around the fluorine nucleus, making ¹⁹F chemical shifts powerful reporters of subtle structural and environmental changes.[4][5]
-
-
Q2: I see a distorted or rolling baseline in my ¹⁹F NMR spectrum. What causes this?
-
A: A distorted baseline is a common artifact in ¹⁹F NMR, often caused by the large spectral width required for excitation.[5] This can lead to issues with probe ringing or acoustic ringing. To mitigate this, consider increasing the pre-acquisition delay (the "dead time") to allow these artifacts to decay before signal acquisition begins.
-
-
Q3: Can I use ¹⁹F NMR for quantitative analysis (qNMR)?
-
A: Yes, ¹⁹F NMR is an excellent tool for quantification because there are typically no endogenous fluorine signals to create background noise.[6][7] For accurate quantification, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) is used between scans to allow for full magnetization recovery.[8]
-
Troubleshooting Guide 1: Deciphering Complex ¹H NMR Splitting Patterns
Question: Why is the ¹H NMR spectrum of my fluorinated compound so complex and difficult to interpret? The multiplets are overlapping and don't follow simple n+1 rules.
Core Problem: The issue stems from spin-spin coupling between ¹H and ¹⁹F nuclei. These couplings can occur over multiple bonds (typically 2 to 5 bonds) and the coupling constants (J-values) are often large and of similar magnitude to ¹H-¹H couplings, leading to complex, higher-order multiplets.[8][9]
Causality Explained: Unlike ¹H-¹H couplings, which typically attenuate quickly over more than three bonds, ¹H-¹⁹F couplings can remain significant over four or even five bonds (⁴JHF, ⁵JHF).[9][10] For example, a proton that is three bonds away from a fluorine (a vicinal relationship) and also coupled to two adjacent protons will be split by all three nuclei. If the ³JHH and ³JHF values are different, a complex "doublet of triplets" might be expected. However, if the coupling constants are similar, the multiplet can become convoluted and difficult to assign directly.
Data Presentation: Typical ¹H-¹⁹F Coupling Constants
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Notes |
| Geminal (¹H-C-¹⁹F) | 2 | 45 - 50+ | Large and positive.[9][11][12] |
| Vicinal (¹H-C-C-¹⁹F) | 3 | 0 - 30 | Highly dependent on the dihedral angle. |
| Long-Range | 4-5 | 0.5 - 3.0 | Often observed in aromatic or rigid systems.[10][11] |
Experimental Protocol: Simplifying Complex ¹H Spectra
This workflow guides you through systematically dissecting the couplings to achieve an unambiguous assignment.
Step 1: Acquire a Standard ¹H Spectrum
-
This is your baseline spectrum containing all couplings. Observe the complex multiplets.
Step 2: Acquire a ¹⁹F-Decoupled ¹H Spectrum
-
Action: Set up a ¹H{¹⁹F} decoupling experiment. This involves irradiating the entire ¹⁹F chemical shift range during the acquisition of the ¹H signal.
-
Expected Outcome: All ¹H-¹⁹F couplings will be removed. The multiplets in the resulting spectrum will simplify, showing only ¹H-¹H couplings.[13] This allows you to measure the JHH values directly.
Step 3: Acquire a ¹H-Decoupled ¹⁹F Spectrum
-
Action: Run a ¹⁹F{¹H} experiment.
-
Expected Outcome: This simplifies the ¹⁹F spectrum to singlets (or multiplets if there are ¹⁹F-¹⁹F couplings), confirming the chemical shifts of the fluorine nuclei involved.
Step 4 (Advanced): Use 2D NMR or Selective 1D Experiments
-
Action: For intractable cases, employ advanced techniques. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment will show direct correlations between coupled proton and fluorine nuclei, confirming which is coupled to which.
-
Alternative: Selective 1D TOCSY experiments can be used to isolate specific spin systems and measure JHF values with high accuracy, even when they are smaller than the signal linewidth in the standard ¹H spectrum.[12]
Workflow Diagram: Deciphering ¹H-¹⁹F Couplings
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- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4-Difluoro-5-methylbenzoic Acid and 2,4-difluorobenzoic Acid
This guide provides an in-depth technical comparison of the chemical reactivity of 2,4-Difluoro-5-methylbenzoic acid and 2,4-difluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental insights to elucidate the nuanced differences in their chemical behavior.
Introduction: Structural and Electronic Framework
2,4-Difluorobenzoic acid and its 5-methyl derivative are important fluorinated building blocks in medicinal chemistry and materials science.[1] Their utility stems from the unique electronic properties conferred by the fluorine substituents, which can enhance pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules. The primary structural difference between these two compounds is the presence of a methyl group at the C5 position on the aromatic ring of 2,4-Difluoro-5-methylbenzoic acid. This seemingly minor addition has significant implications for the molecule's electronic distribution and, consequently, its reactivity in various chemical transformations.
This guide will dissect these differences by examining the interplay of inductive and resonance effects, analyzing their impact on acidity and reactivity at both the carboxylic acid group and the aromatic ring, and providing standardized protocols for experimental comparison.
Caption: Influence of substituents on chemical properties.
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKa). [2]
-
2,4-difluorobenzoic acid: The two strongly electron-withdrawing fluorine atoms stabilize the carboxylate anion, making it a stronger acid than benzoic acid.
-
2,4-Difluoro-5-methylbenzoic acid: The electron-donating methyl group counteracts the effect of the fluorine atoms to a small degree. By pushing electron density towards the carboxylate anion, it slightly destabilizes the negative charge. [3] Prediction: 2,4-Difluoro-5-methylbenzoic acid is expected to be a slightly weaker acid (higher pKa) than 2,4-difluorobenzoic acid.
Reactivity of the Carboxylic Acid Group
Reactions such as esterification and amidation involve a nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid. The reactivity is therefore enhanced by electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon. [4][5]
-
2,4-difluorobenzoic acid: The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic, promoting reactions with nucleophiles.
-
2,4-Difluoro-5-methylbenzoic acid: The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to its non-methylated counterpart.
Prediction: 2,4-difluorobenzoic acid is expected to exhibit a faster reaction rate in esterification and amidation reactions under identical conditions. [6]
Comparative Experimental Data
| Property / Reaction | 2,4-difluorobenzoic acid | 2,4-Difluoro-5-methylbenzoic acid | Rationale for Difference |
| Molecular Weight | 158.10 g/mol [7] | 172.13 g/mol [8] | Addition of a -CH₃ group. |
| Melting Point | 188-190 °C [9] | Not widely reported | Differences in crystal lattice packing. |
| Predicted Acidity | Higher | Slightly Lower | The electron-donating methyl group in the 5-methyl derivative destabilizes the carboxylate anion. [3] |
| Esterification | Expected to be faster | Expected to be slightly slower | The methyl group reduces the electrophilicity of the carbonyl carbon. [4]A typical procedure involves reaction with an alcohol (e.g., methanol) and a catalyst like thionyl chloride or H₂SO₄ under reflux. [10] |
| Amidation | Expected to be faster | Expected to be slightly slower | Similar to esterification, the higher electrophilicity of the carbonyl carbon in the non-methylated acid favors nucleophilic attack by an amine. Catalysts like TiF₄ or boric acid can be used. [5][6] |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Slower reaction, requires harsh conditions. [11] | Expected to be slightly faster | The activating methyl group slightly counteracts the deactivating effects of the fluorine and carboxyl groups, making the ring less electron-deficient. [11] |
Standardized Protocol for Comparative Esterification
To provide a framework for direct experimental comparison, the following Fischer esterification protocol can be applied to both substrates. This self-validating system ensures that any observed differences in reaction rate or yield can be attributed to the intrinsic reactivity of the starting materials.
Objective: To synthesize the methyl esters of 2,4-difluorobenzoic acid and 2,4-Difluoro-5-methylbenzoic acid and compare their reaction progress.
Materials:
-
2,4-difluorobenzoic acid (1.0 eq)
-
2,4-Difluoro-5-methylbenzoic acid (1.0 eq)
-
Methanol (anhydrous, ~20 eq, serves as reactant and solvent)
-
Sulfuric acid (concentrated, catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
Reaction Setup: In two separate, identical, dry round-bottom flasks equipped with magnetic stir bars, place 2,4-difluorobenzoic acid (e.g., 1.58 g, 10 mmol) in one and 2,4-Difluoro-5-methylbenzoic acid (1.72 g, 10 mmol) in the other.
-
Reagent Addition: To each flask, add anhydrous methanol (e.g., 8 mL, ~200 mmol). Stir until the acid dissolves.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.055 mL, 1 mmol) dropwise to each stirring solution.
-
Reflux: Attach reflux condensers and heat the reactions to reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product ester spot should have a higher Rf value than the starting carboxylic acid.
-
Work-up (once the reaction is complete):
-
Cool the reaction mixtures to room temperature.
-
Slowly pour each mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Analysis: Compare the time to completion, TLC profiles, and isolated yields of the two reactions. Further purification can be achieved by column chromatography if necessary.
Caption: Standardized workflow for comparative esterification.
Conclusion and Field Application Insights
The analysis confirms that the electronic properties of the C5-methyl group are the primary determinant of the reactivity differences between 2,4-Difluoro-5-methylbenzoic acid and 2,4-difluorobenzoic acid.
-
2,4-difluorobenzoic acid is the more reactive substrate for nucleophilic acyl substitution reactions (esterification, amidation) due to its more electrophilic carbonyl carbon. It is also the stronger acid.
-
2,4-Difluoro-5-methylbenzoic acid is slightly less reactive at the carboxyl group but possesses a more electron-rich aromatic ring, making it a better candidate for electrophilic aromatic substitution reactions.
For drug development professionals, this choice has practical consequences. When designing a synthetic route that requires rapid and efficient coupling at the carboxylic acid, 2,4-difluorobenzoic acid would be the preferred starting material. However, if the synthetic strategy involves a subsequent electrophilic substitution on the aromatic ring, the slightly more activated ring of 2,4-Difluoro-5-methylbenzoic acid might offer an advantage in terms of reaction conditions and yield. Understanding these subtle yet predictable differences in reactivity allows for more rational and efficient synthetic planning.
References
-
Acidic strength of organic acids. Substituted PhCOOH acids - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]
-
Solvation and steric hindrance in methyl-substituted benzoic acids - RSC Publishing. Royal Society of Chemistry. [Link]
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What are the differences between P - Methylbenzoic Acid and other benzoic acid derivatives? - Blog - Evergreensino Chemical Co.,Ltd. (2025). Evergreensino Chemical Co.,Ltd. [Link]
-
Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed. (2000). PubMed. [Link]
- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents.
-
Why is benzoic acid more acidic than p-methylbenzoic acid? - Quora. (2019). Quora. [Link]
-
Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
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2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem. PubChem. [Link]
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. Pharmaguideline. [Link]
-
(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. (2025). ResearchGate. [Link]
-
(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2025). ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. International Journal of Scientific & Technology Research. [Link]
-
2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem. PubChem. [Link]
-
Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora. (2017). Quora. [Link]
-
20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Royal Society of Chemistry. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
-
Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF. (2025). ResearchGate. [Link]
-
The Critical Role of 2,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a premier strategy for optimizing drug candidates. The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—can profoundly enhance critical pharmacological parameters, including metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzoic acids, in particular, serve as vital building blocks and synthons in the creation of novel therapeutics.
However, the precise positioning of fluorine on the benzoic acid ring creates a series of structural isomers (e.g., 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acid) that, while chemically similar, can exhibit vastly different biological activities.[2] Consequently, the ability to unambiguously identify and characterize these isomers is paramount. This guide provides an in-depth, comparative analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—that differentiate these critical compounds, supported by experimental data and robust protocols.
The Spectroscopic Fingerprint of Fluorine: A Theoretical Overview
The profound influence of a fluorine substituent on a molecule's spectroscopic properties stems directly from its electronic nature. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network due to its extreme electronegativity. Concurrently, it can participate in a weaker, distance-dependent electron-donating resonance effect (+R) via its lone pairs interacting with the aromatic π-system.[3] The interplay between these two effects, which varies with the fluorine's position (ortho, meta, or para), governs the distinct spectroscopic characteristics of each isomer.
-
In NMR Spectroscopy , the -I effect dominates, deshielding nearby nuclei and shifting their signals downfield. Furthermore, the spin-active ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, introducing characteristic splitting patterns (J-couplings) that are invaluable for structural elucidation.[4]
-
In IR Spectroscopy , the electron-withdrawing nature of fluorine alters bond polarities and strengths, causing shifts in the vibrational frequencies of key functional groups, most notably the carbonyl (C=O) group.[5] Additionally, the carbon-fluorine (C-F) bond itself has a strong, characteristic absorption.[6]
-
In UV-Vis Spectroscopy , substituents on the benzene ring alter the energy levels of the π molecular orbitals. This modification affects the energy required for π → π* electronic transitions, resulting in shifts in the maximum absorption wavelength (λmax).[7]
Comparative Spectroscopic Analysis: Unmasking the Isomers
A multi-technique spectroscopic approach is essential for the unambiguous differentiation of fluorinated benzoic acid isomers.[8] The following sections compare the experimental data for benzoic acid and its ortho-, meta-, and para-fluorinated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, offers the most definitive data for isomer identification. The combination of chemical shifts (δ) and through-bond J-couplings provides a unique fingerprint for each molecule.[9]
Key Observations & Causality:
-
¹⁹F Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a direct probe of substitution patterns.[1] As seen in the data, the chemical shifts for the 3-fluoro and 4-fluoro isomers are distinct.
-
¹³C-¹⁹F Coupling (JCF): The magnitude of the ¹³C-¹⁹F coupling constant is dependent on the number of bonds separating the two nuclei. The direct one-bond coupling (¹JCF) is typically very large ( > 240 Hz), confirming the point of attachment. The two- and three-bond couplings (²JCF, ³JCF) are smaller but provide crucial information about the fluorine's position relative to other carbons in the ring.[10] For example, in 4-fluorobenzoic acid, the C4 carbon shows a large ¹JCF, while C3/C5 show a significant ²JCF.
-
¹H Chemical Shifts & ¹H-¹⁹F Coupling (JHF): The electron-withdrawing fluorine atom deshields adjacent protons, shifting them downfield. Protons ortho and meta to the fluorine atom experience observable J-couplings, leading to more complex splitting patterns compared to the non-fluorinated parent compound.
Table 1: Comparative NMR Data for Benzoic Acid and Monofluorinated Isomers (in DMSO-d₆)
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Benzoic Acid | 7.95 (d, 2H), 7.65 (t, 1H), 7.53 (t, 2H) | 167.4 (C=O), 133.2 (CH), 130.3 (C-ipso), 129.3 (CH), 128.8 (CH) | N/A |
| 2-Fluorobenzoic Acid | 7.90 (td, 1H), 7.70 (m, 1H), 7.35 (m, 2H) | 164.8 (d, ⁴JCF=3.1 Hz), 161.0 (d, ¹JCF=250.2 Hz), 134.5 (d, ³JCF=8.9 Hz) | ~ -113.1 |
| 3-Fluorobenzoic Acid | 7.80 (m, 2H), 7.55 (m, 2H) | 165.7 (d, ⁴JCF=2.9 Hz), 162.3 (d, ¹JCF=244.5 Hz), 131.2 (d, ³JCF=7.8 Hz) | ~ -112.5[11] |
| 4-Fluorobenzoic Acid | 8.01 (dd, J=8.8, 5.6 Hz, 2H)[12], 7.32 (t, J=8.9 Hz, 2H)[12] | 166.0 (d, ⁴JCF=3.2 Hz), 165.0 (d, ¹JCF=252.0 Hz), 132.5 (d, ³JCF=9.5 Hz) | ~ -105.7[13] |
Note: Data is compiled and representative. Exact values may vary with experimental conditions. Couplings are shown for key carbons.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy, particularly using the Attenuated Total Reflectance (ATR) technique, is a rapid and powerful tool for confirming functional groups and obtaining a "fingerprint" of the molecule.[2]
Key Observations & Causality:
-
C=O Stretch: The strong inductive effect of fluorine withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This strengthens the C=O double bond, causing its stretching frequency to shift to a higher wavenumber (a blueshift) compared to unsubstituted benzoic acid.[5][14]
-
C-F Stretch: The C-F bond exhibits a strong, characteristic absorption in the fingerprint region, typically between 1100-1350 cm⁻¹.[15] The exact position can vary slightly based on the overall molecular structure, providing another point of comparison.
-
O-H Stretch: The broad absorption band corresponding to the carboxylic acid O-H stretch remains a prominent feature in all derivatives.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Benzoic Acids
| Compound | C=O Stretch (Carboxylic Acid) | Aromatic C=C Stretch | C-F Stretch |
| Benzoic Acid | ~1680 - 1700 | ~1600, ~1450 | N/A |
| 2-Fluorobenzoic Acid | ~1690 - 1710[16] | ~1610, ~1480 | ~1250 |
| 3-Fluorobenzoic Acid | ~1695 - 1715 | ~1615, ~1490 | ~1290 |
| 4-Fluorobenzoic Acid | ~1700 - 1720[17] | ~1605, ~1510[18] | ~1230 |
Note: Values are approximate and obtained from solid-state (ATR or KBr) measurements.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzoic acid derivatives. The absorption bands arise from π → π* transitions within the aromatic ring.[19]
Key Observations & Causality:
-
Positional Effects: All substituents on a benzene ring, regardless of their electronic nature, tend to shift the primary absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.[7]
-
Subtle Differentiation: While UV-Vis can confirm the presence of the aromatic chromophore, the differences in λmax between the isomers are often subtle. The deprotonated benzoate form (in basic solution) typically shows a blueshift (hypsochromic shift) compared to the protonated acid form.[19][20] Therefore, controlling the pH of the sample solution is critical for reproducible measurements.[21]
Table 3: UV-Vis Absorption Maxima (λmax) in Ethanol or Methanol
| Compound | λmax (nm) - Band I | λmax (nm) - Band II |
| Benzoic Acid | ~230 | ~273 |
| 2,3-Difluorobenzoic Acid | ~210 | ~287[22] |
| 2,4-Difluorobenzoic Acid | ~212 | ~281[22] |
| 4-Fluorobenzoic Acid | ~235 | ~275 |
Note: Data is compiled and representative. Absolute values are highly solvent-dependent.
Validated Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols outline standard procedures for acquiring high-quality spectroscopic data for fluorinated benzoic acid derivatives.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol ensures the preparation of a high-quality sample for ¹H, ¹³C, and ¹⁹F NMR analysis.[23]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the fluorinated benzoic acid derivative into a clean, dry vial.[23]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for observing the acidic proton.[23]
-
Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.[23] If necessary, brief and gentle warming can be applied.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire data using standard instrument parameters for each nucleus (¹H, ¹³C, ¹⁹F). Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, particularly for ¹³C NMR.
Caption: Workflow for solid sample analysis using ATR-FTIR.
Protocol 3: UV-Vis Spectroscopic Analysis
This protocol details the preparation and analysis of a solution-phase sample for UV-Vis spectroscopy. [24] Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of the fluorinated benzoic acid derivative at a known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., ethanol or methanol). The solvent must be transparent in the wavelength range of interest. [25]2. Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with a concentration that will result in a maximum absorbance between 0.1 and 1.0 AU. [25]3. Cuvette Preparation: Use a matched pair of quartz cuvettes (for UV transparency). Rinse the cuvettes first with the pure solvent. [24]4. Baseline Correction: Fill one cuvette with the pure solvent to serve as the reference or blank. Fill the second cuvette with the sample solution. Place both in the spectrophotometer. Perform a baseline correction or "zero" measurement with the solvent blank. [26]5. Data Acquisition: Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
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A Senior Application Scientist's Guide to Validating the Structure of 2,4-Difluoro-5-methylbenzoic Acid Derivatives by NMR
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural validation of 2,4-difluoro-5-methylbenzoic acid and its derivatives. It emphasizes the causality behind experimental choices and presents a self-validating workflow, grounded in authoritative references.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of drug discovery and development, the precise three-dimensional structure of a molecule is its fundamental identity.[1] Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[2][3][4] The introduction of fluorine atoms, as in the 2,4-difluoro-5-methylbenzoic acid core, can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, this modification also introduces complexity into its structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount technique for elucidating the structure of small molecules in solution.[5][6] It provides unparalleled detail about atomic connectivity and spatial arrangement.[5][7] This guide will dissect a multi-tiered NMR strategy, moving from simple one-dimensional (1D) experiments to sophisticated two-dimensional (2D) correlation techniques, to ensure every atom and bond in your target molecule is confidently assigned.
The Challenge: Navigating the Complexity of Fluorinated Aromatics
The presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) makes fluorinated compounds like 2,4-difluoro-5-methylbenzoic acid particularly interesting, yet challenging, for NMR analysis.[8] While providing a powerful spectroscopic handle, fluorine introduces complex spin-spin couplings to both proton (¹H) and carbon (¹³C) nuclei over multiple bonds.[9][10] These J-couplings (H-F, C-F) split the NMR signals into intricate multiplets that can obscure simple interpretation and often render 1D spectra insufficient for a complete assignment.[11]
Our objective is to deconstruct this complexity methodically, using a suite of NMR experiments that work in concert to provide a self-validating structural proof.
The NMR Toolkit: A Multi-dimensional Strategy for Structural Elucidation
An effective validation strategy is not a single experiment but a logical workflow. Each step builds upon the last, providing orthogonal data to cross-verify assignments and construct the molecule from the ground up.
Figure 1: A logical workflow for NMR-based structural validation.
Part 1: 1D NMR - The First Pass Analysis
One-dimensional NMR provides the initial census of atoms in their respective chemical environments.
-
¹H NMR: This is the starting point. It reveals the number of chemically distinct protons, their integration (ratio), and their splitting patterns (multiplicity). For our core structure, we expect to see signals for the two aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear as complex multiplets due to coupling to each other and to the fluorine atoms.[12][13]
-
¹³C{¹H} NMR (Proton-Decoupled): This experiment provides a count of the unique carbon atoms. Critically, the signals for carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (160-320 Hz).[14][15] Carbons two or three bonds away from fluorine will also show smaller couplings (²JCF, ³JCF).[16] This is the first definitive evidence of the fluorine substitution pattern.
-
¹⁹F{¹H} NMR (Proton-Decoupled): This experiment directly observes the fluorine nuclei.[17] For a 2,4-difluoro derivative, two distinct signals are expected. Their chemical shifts are highly sensitive to the electronic environment, and their coupling to each other (JFF) provides further structural confirmation.[18][19][20]
Table 1: Predicted 1D NMR Data for 2,4-Difluoro-5-methylbenzoic acid (Predicted values are illustrative and based on typical ranges. Solvent: DMSO-d₆)
| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| ¹H | COOH | ~13.5 | Broad singlet | - |
| H-6 | ~7.9 | Doublet of doublets | ³J(H-F) ≈ 8, ⁴J(H-H) ≈ 2 | |
| H-3 | ~7.2 | Doublet of doublets | ³J(H-F) ≈ 10, ⁴J(H-H) ≈ 2 | |
| CH₃ | ~2.3 | Singlet (or narrow t) | ⁵J(H-F) ≈ 1-2 | |
| ¹³C | C=O | ~165 | Singlet (or narrow t) | ⁴J(C-F) ≈ 2-4 |
| C-2 | ~162 | Doublet of doublets | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 25 | |
| C-4 | ~160 | Doublet of doublets | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 25 | |
| C-6 | ~132 | Doublet | ³J(C-F) ≈ 8 | |
| C-1 | ~120 | Doublet of doublets | ²J(C-F) ≈ 20, ⁴J(C-F) ≈ 4 | |
| C-5 | ~118 | Doublet | ³J(C-F) ≈ 4 | |
| C-3 | ~112 | Doublet | ²J(C-F) ≈ 20 | |
| CH₃ | ~15 | Doublet | ⁴J(C-F) ≈ 3 | |
| ¹⁹F | F-2 | ~ -110 | Doublet | ³J(F-F) ≈ 20 |
| F-4 | ~ -115 | Doublet | ³J(F-F) ≈ 20 |
Causality: While 1D NMR provides a list of parts, it doesn't definitively show how they are connected. The complex splitting patterns from H-F and C-F couplings can make direct interpretation ambiguous. This necessitates 2D NMR to establish unequivocal bond connectivities.[21]
Part 2: 2D NMR - Assembling the Molecular Framework
Two-dimensional NMR experiments correlate nuclei through bonds, allowing us to trace the carbon skeleton and place substituents with confidence.[22][23]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In our target molecule, it would show a weak correlation between the two aromatic protons (H-3 and H-6), confirming their relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments. It maps each proton directly to the carbon it is attached to. It simplifies the ¹³C spectrum by only showing signals for protonated carbons. For our molecule, HSQC would definitively link the ¹H signals for H-3, H-6, and the CH₃ to their respective ¹³C signals. The quaternary carbons (C-1, C-2, C-4, C-5, C=O) will be absent from this spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to connecting the pieces. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This allows us to "walk" across the molecule and piece together the fragments identified by COSY and HSQC. It is indispensable for assigning quaternary (non-protonated) carbons.[24]
A Case Study: Validating the Structure of Methyl 2,4-Difluoro-5-methylbenzoate
Let's consider a simple derivative, the methyl ester. The core challenge remains the same, but we now have an additional methyl ester group to place.
Figure 2: Key HMBC correlations for Methyl 2,4-Difluoro-5-methylbenzoate.
HMBC-driven Logic:
-
Ester Confirmation: The protons of the O-CH₃ group (~3.9 ppm) will show a strong correlation to the carbonyl carbon (C=O) at ~165 ppm. This confirms the methyl ester functionality.
-
Placing the Ester: The same O-CH₃ protons will show NO correlation to any aromatic carbons. Conversely, one of the aromatic protons (H-6) will show a correlation to the carbonyl carbon (C=O), unambiguously placing the ester group at position C-1.
-
Assigning the Aromatic Ring:
-
The aromatic proton H-6 (~7.9 ppm) will show correlations to C-2, C-4, and C-5.
-
The other aromatic proton H-3 (~7.2 ppm) will show correlations to C-1, C-2, and C-5.
-
The methyl protons at C-5 (~2.3 ppm) will show correlations to C-4, C-5, and C-6.
-
-
Self-Validation: The network of correlations provides a redundant, self-validating map. For example, the assignment of C-5 is confirmed by correlations from three different proton signals (H-3, H-6, and the 5-CH₃ protons). The assignments of the fluorine-bearing carbons (C-2 and C-4) are confirmed by their characteristic doublet of doublets pattern in the ¹³C spectrum and their correlations to multiple protons in the HMBC spectrum.
Experimental Protocols
Reproducibility is the hallmark of scientific integrity. The following are generalized protocols for acquiring high-quality data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
NMR Data Acquisition (Typical Parameters on a 400 MHz Spectrometer):
-
¹H: Spectral width 16 ppm, acquisition time 2s, relaxation delay 2s, 16 scans.
-
¹³C{¹H}: Spectral width 240 ppm, acquisition time 1s, relaxation delay 2s, 1024 scans.
-
¹⁹F{¹H}: Spectral width 200 ppm, acquisition time 1s, relaxation delay 2s, 64 scans.
-
COSY: 2048 points in F2, 256 increments in F1, 8 scans per increment.
-
HSQC: Optimized for ¹JCH = 145 Hz. 2048 points in F2, 256 increments in F1, 16 scans per increment.
-
HMBC: Optimized for long-range coupling of 8 Hz. 2048 points in F2, 256 increments in F1, 32 scans per increment.
Trustworthiness: The use of this full suite of experiments constitutes a self-validating system. An incorrect assignment will create contradictions between the different datasets (e.g., an HMBC correlation that violates the structure predicted by HSQC). The final structure must be consistent with all acquired data.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation in solution, other techniques provide complementary information.[25][26]
Table 2: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution, stereochemistry, dynamic processes. | Unparalleled detail on molecular framework; non-destructive.[7] | Requires soluble sample; relatively low sensitivity; complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns. | Extremely high sensitivity; provides definitive molecular formula.[27] | Does not provide connectivity or stereochemistry; isomers are often indistinguishable.[28][29] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, bond lengths, bond angles. | Provides an unambiguous, definitive 3D structure.[30][31][32] | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution-state.[33] |
Causality: The ideal approach integrates data from multiple techniques. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which NMR cannot do. The NMR experiments then solve the puzzle of how those atoms are connected. If a single crystal can be grown, X-ray crystallography provides the ultimate, unequivocal proof of the structure in the solid state.[25]
Conclusion
Validating the structure of 2,4-difluoro-5-methylbenzoic acid derivatives is a task that demands a rigorous, multi-faceted approach. Relying on a single 1D NMR spectrum is insufficient and risks misinterpretation due to the complex couplings introduced by fluorine. By systematically applying a suite of 1D and 2D NMR experiments—from ¹H and ¹³C surveys to COSY, HSQC, and crucially, HMBC—a researcher can build a complete and self-validating map of the molecular structure. This methodical workflow transforms ambiguity into certainty, providing the high-fidelity structural data that is essential for advancing modern drug discovery and chemical science.
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The Strategic Selection of Fluorinated Building Blocks: A Comparative Guide for Drug Discovery
Introduction: The Indispensable Role of Fluorine in Modern Drug Design
In the landscape of modern medicinal chemistry, fluorine has emerged as a transformative element. Its strategic incorporation into drug candidates is a widely adopted strategy to enhance a molecule's pharmacological profile. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound impact of this small but mighty halogen.[1] The unique physicochemical properties of fluorine—its high electronegativity (the highest of any element), small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to meticulously fine-tune a compound's metabolic stability, acidity/basicity (pKa), lipophilicity, and binding affinity.[2][3][4]
The rationale for introducing fluorine is multifaceted. It can block sites of metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[1][5] Its potent electron-withdrawing effects can modulate the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target engagement.[1][3] Furthermore, fluorine substitution can alter a molecule's conformation and electronic distribution, leading to enhanced binding affinity for its target protein.[2][3]
This guide provides a comparative analysis of common fluorinated building blocks, offering supporting experimental data to inform rational drug design. We will delve into the nuanced effects of different fluorinated motifs, present detailed protocols for their experimental evaluation, and showcase the logical frameworks guiding their selection.
Comparative Analysis of Key Fluorinated Building Blocks
The choice of which fluorinated building block to incorporate is a critical decision in the lead optimization process. The effects are not always predictable and are highly dependent on the molecular context. Below, we compare some of the most frequently used fluorinated groups.
Aliphatic Fluorination: From Monofluoro to Trifluoromethyl Groups
Simple alkyl groups are often sites of metabolic oxidation. Replacing a hydrogen atom with fluorine can effectively block this "metabolic soft spot." The degree of fluorination has a profound and non-linear impact on a molecule's properties.
A study investigating the effect of replacing a methyl group with its fluorinated counterparts on the lipophilicity of aromatic compounds revealed that trifluorinated and non-fluorinated compounds tended to have increased lipophilicity compared to their difluorinated and monofluorinated analogs.[6] The study also suggested that the electronic nature of other substituents on the aromatic ring influences this trend.[6]
| Fluorinated Group | General Impact on Key Properties | Causality and Field Insights |
| -CH₂F (Monofluoromethyl) | Lipophilicity (logP): Generally decreases.[6] pKa: Can act as a weak hydrogen bond donor. | The single fluorine atom's inductive effect is significant but less pronounced than in polyfluorinated groups. The decrease in lipophilicity can be advantageous for optimizing solubility. |
| -CHF₂ (Difluoromethyl) | Lipophilicity (logP): Often decreases, but can be context-dependent.[6] pKa: Considered a "lipophilic hydrogen bond donor," capable of mimicking hydroxyl or thiol groups in some interactions.[7] Metabolic Stability: Significantly more stable to oxidation than a methyl group. | The CHF₂ group presents a unique balance. It is a bioisostere for groups like hydroxyl or amine, but with enhanced lipophilicity compared to them.[7] Its stability makes it an excellent choice for blocking metabolism at benzylic positions. |
| -CF₃ (Trifluoromethyl) | Lipophilicity (logP): Generally increases lipophilicity (Hansch π value of +0.88).[8] pKa: Strongly electron-withdrawing, significantly lowers the pKa of nearby amines (making them less basic) and acids (making them more acidic). Metabolic Stability: Exceptionally stable to oxidative metabolism due to the strong C-F bonds.[5][8] | The CF₃ group is one of the most common fluorinated motifs. Its ability to block metabolism is well-established.[5] The strong electron-withdrawing effect is a powerful tool for modulating pKa to improve oral absorption or target binding. For example, replacing a methyl with a trifluoromethyl group can prevent P450-mediated oxidation and significantly increase a drug's half-life.[5][9][10] |
| -OCF₃ (Trifluoromethoxy) | Lipophilicity (logP): One of the most lipophilic substituents (Hansch π parameter of +1.04).[10][11] pKa: Strongly electron-withdrawing, similar to -CF₃. Conformation: Adopts a conformation orthogonal to an adjacent aromatic ring, which can be used to influence molecular shape and explore different binding poses.[11] | The -OCF₃ group is a highly lipophilic alternative to -CF₃. This increased lipophilicity can enhance membrane permeability but must be balanced to avoid poor solubility. Its unique conformational preference can be exploited to optimize interactions within a binding pocket. |
Table 1. Comparative Effects of Common Aliphatic Fluorinated Groups.
Aromatic and Heterocyclic Fluorination
Placing fluorine atoms directly onto an aromatic or heterocyclic ring can dramatically alter the electronic properties of the ring system, influencing not only pKa but also interactions with the biological target.
A study on 2-(thiofluoroalkyl)pyridines demonstrated that the fluorination pattern significantly influences lipophilicity in a non-intuitive manner.[4] For instance, while terminal trifluorination of an ethylthio group increased logD 7.4, internal difluorination led to a decrease in lipophilicity compared to the non-fluorinated analog.[4] This highlights the complex interplay between the number of fluorine atoms and their position.
Fluorinated heterocycles are fundamental components of many modern drugs, including fluoroquinolone antibiotics and selective COX-2 inhibitors like celecoxib.[12] The position of fluorine substitution on the heterocyclic core is critical for biological activity and selectivity.[12]
Visualizing the Selection and Evaluation Workflow
The process of selecting and evaluating a fluorinated building block is a systematic, iterative cycle. The following diagrams illustrate the key decision points and experimental workflows.
Caption: A logical workflow for the selection and optimization of fluorinated building blocks.
Experimental Evaluation Protocols
The objective comparison of fluorinated building blocks relies on robust and reproducible experimental data. Here, we provide detailed, step-by-step protocols for three critical assays in drug discovery.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[13][14]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[15]
-
Pooled human liver microsomes (HLMs)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for stopping the reaction and protein precipitation.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Methodology:
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.[15]
-
Thaw the liver microsomes on ice and prepare a working solution (e.g., 0.5 mg/mL protein concentration) in the phosphate buffer.[16]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold ACN with IS.[5] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein concentration]).
-
Caption: Experimental workflow for the in vitro microsomal stability assay.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol describes a classic and precise method for determining the acid dissociation constant (pKa) of a compound.[12][17]
Objective: To measure the pKa value(s) of an ionizable drug candidate.
Materials:
-
Test compound (API)
-
Calibrated potentiometer with a pH electrode
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[18]
-
0.15 M KCl solution (to maintain constant ionic strength)[12][18]
-
Magnetic stirrer and stir bar
-
Reaction vessel/beaker
Methodology:
-
Calibration and Preparation:
-
Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10).[12][18]
-
Prepare a solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent.[18] Add 0.15 M KCl to maintain ionic strength.[12][18]
-
Purge the solution with nitrogen to remove dissolved CO₂.[12]
-
-
Titration:
-
Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
-
For an acidic compound, titrate with the standardized 0.1 M NaOH solution. For a basic compound, titrate with 0.1 M HCl.
-
Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12][18]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the equivalence point(s), which are the inflection points on the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[12] This is the midpoint of the buffer region on the titration curve.
-
Protocol 3: Lipophilicity (logD) Determination by HPLC
This method provides a high-throughput means of estimating the octanol-water distribution coefficient (logD) at a specific pH, which is a key indicator of a compound's lipophilicity and permeability.[7][19][20]
Objective: To determine the logD value of a compound at physiological pH (7.4).
Materials:
-
Test compound and a set of standard compounds with known logP values.
-
HPLC system with a reverse-phase column (e.g., C18) and a UV or DAD detector.
-
Mobile phases: Acetonitrile (or methanol) and a series of aqueous buffers at different pH values.
-
1-Octanol.
Methodology (Shake-Flask HPLC Method):
-
Standard Curve Generation:
-
Prepare solutions of 5-7 standard compounds with a range of known logP values.
-
Measure the retention time (t_R) for each standard using an isocratic HPLC method.
-
Plot the logarithm of the retention factor (log k') against the known logP values to generate a calibration curve. The retention factor k' is calculated as k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
-
Sample Preparation for logD Measurement:
-
Prepare a stock solution of the test compound.
-
In a vial, mix equal volumes of 1-octanol and an aqueous buffer at the desired pH (e.g., 7.4).
-
Add a small amount of the test compound stock solution, vortex thoroughly to allow for partitioning, and then centrifuge to ensure complete phase separation.[7]
-
-
Analysis:
-
Carefully take an aliquot from the octanol layer and another from the aqueous layer.
-
Inject each sample onto the HPLC system using the same method as for the standards.
-
Determine the concentration of the compound in each phase by measuring the peak area from the chromatograms.
-
Calculate logD at the specific pH using the formula: logD = log ([Concentration in octanol] / [Concentration in aqueous phase]).
-
An alternative approach involves correlating HPLC retention times directly with logD values using a set of standards across different pH mobile phases.[8][19][20]
Conclusion and Future Outlook
The strategic incorporation of fluorinated building blocks is a cornerstone of modern drug design, offering a powerful toolkit to overcome challenges in metabolic stability, bioavailability, and potency. As this guide has demonstrated, the choice of a specific fluorinated motif—be it a simple aromatic fluorine, a trifluoromethyl group, or a more complex fluoroalkyl chain—has profound and distinct consequences on a molecule's physicochemical properties. A thorough understanding of these effects, supported by robust experimental evaluation, is paramount for the successful optimization of drug candidates.
The future of this field lies in the development of novel fluorinated motifs and more sophisticated predictive models that can accurately forecast the impact of fluorination in diverse chemical environments.[21][22] Advances in synthetic chemistry are continuously expanding the accessibility of new and diverse fluorinated building blocks, opening new avenues for medicinal chemists to explore.[23] By combining empirical data with computational insights, researchers can continue to harness the unique power of fluorine to design the next generation of safer and more effective medicines.
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A Senior Application Scientist's Guide: Selecting the Optimal Hinge-Binding Moiety for Kinase Inhibitor Synthesis
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. The development of potent and selective kinase inhibitors is a central goal for medicinal chemists. A key structural component of many Type I and Type II kinase inhibitors is the "hinge-binder," a moiety designed to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1] The choice of this reagent is a critical decision point in the synthetic strategy, profoundly influencing not only the biological activity and selectivity of the final compound but also its synthetic tractability and physicochemical properties.
This guide provides an in-depth comparison of 2,4-Difluoro-5-methylbenzoic acid, a privileged scaffold in several approved drugs, against other common reagents used for synthesizing the hinge-binding pharmacophore. We will explore the underlying chemical principles, compare synthetic performance, and provide actionable experimental protocols for researchers in the field.
The Strategic Importance of the Fluorinated Benzoic Acid Scaffold
The ubiquity of fluorine in medicinal chemistry is a testament to its remarkable ability to fine-tune molecular properties.[2] When incorporated into a hinge-binding fragment, fluorine atoms exert powerful effects through several mechanisms:
-
Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby carboxylic acid.[3][4] This is crucial for optimizing the geometry and strength of hydrogen bond interactions within the ATP-binding pocket.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the carbonyl groups of the kinase hinge backbone, increasing ligand binding affinity.[5][6] This often translates to improved potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these sites, thereby improving the pharmacokinetic profile of the drug candidate.[3][5]
The specific substitution pattern of 2,4-Difluoro-5-methylbenzoic acid represents a highly optimized convergence of these properties, making it a frequent choice for targeting kinases like BRAF.[7][8] The fluorine at the 2-position is critical for pKa modulation and direct hinge interactions, while the fluorine at the 4-position and the methyl group at the 5-position contribute to filling a hydrophobic pocket and enhancing selectivity.
Comparative Analysis: 2,4-Difluoro-5-methylbenzoic acid vs. Alternatives
The selection of a hinge-binding precursor extends beyond a single reagent. The choice involves a trade-off between synthetic accessibility, cost, and the desired final properties. Below is a comparison of 2,4-Difluoro-5-methylbenzoic acid with other commonly employed reagents.
| Reagent | Key Advantages | Key Disadvantages | Representative Application |
| 2,4-Difluoro-5-methylbenzoic acid | Proven scaffold in approved drugs (e.g., Dabrafenib analogs); optimal electronics for hinge binding; enhances metabolic stability. | Higher cost compared to non-fluorinated analogs; requires specific coupling conditions. | BRAF/MEK inhibitors.[9][10] |
| 2-Fluoro-5-methylbenzoic acid | Simpler, lower-cost fluorinated alternative; still provides key pKa modulation from the ortho-fluoro group.[11] | Lacks the second fluorine, potentially reducing binding affinity and metabolic blocking compared to the difluoro analog. | General kinase inhibitor scaffolds, AC1 inhibitors.[11] |
| 5-Bromo-2,4-difluorobenzoic acid | The bromo-handle allows for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling library synthesis.[12] | Requires an additional synthetic step to introduce desired diversity; potential for off-target interactions from the bromine. | Scaffold diversification in early discovery. |
| Non-fluorinated Benzoic Acids (e.g., 4-methylbenzoic acid) | Low cost, readily available, and synthetically straightforward. | Lacks the electronic and metabolic benefits of fluorination; often results in lower potency and poorer pharmacokinetic profiles. | Early-stage SAR studies, cost-effective scale-up for less demanding targets.[13] |
| Heterocyclic Carboxylic Acids (e.g., Pyrimidine-5-carboxylic acid) | Can introduce additional hydrogen bond donors/acceptors, potentially increasing affinity and selectivity; offers diverse vectors for substitution.[14] | Can be more complex to synthesize; may introduce new metabolic liabilities or off-target activities. | PI3K inhibitors, CAMKK2 inhibitors.[14][15] |
Synthetic Workflow & Key Reactions
The most common strategy for incorporating these acidic fragments into a kinase inhibitor is through an amide bond formation reaction.[16][17] This involves coupling the carboxylic acid with a primary or secondary amine on the core scaffold of the inhibitor.
Below is a generalized workflow for this critical synthetic step.
Caption: Generalized workflow for amide coupling in kinase inhibitor synthesis.
Causality Behind Reagent Choice in Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated.
-
Carbodiimides (DCC, EDC): These reagents form a highly reactive O-acylisourea intermediate.[18] However, this intermediate can be prone to racemization if the acid has a chiral center alpha to the carbonyl. To mitigate this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often used.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most effective for coupling, especially for sterically hindered or electronically deactivated substrates often found in complex drug scaffolds.[11][17] They react with the carboxylic acid to form an active ester that is less prone to side reactions and racemization.
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these are highly efficient but can be more expensive.
-
Propanephosphonic Acid Anhydride (T3P®): T3P is a milder, safer, and highly efficient reagent that is gaining popularity. It works by forming a mixed anhydride, and the byproducts are water-soluble, simplifying purification.[19]
For a substrate like 2,4-Difluoro-5-methylbenzoic acid, which is somewhat electron-deficient, a powerful coupling reagent like HATU or T3P is often the preferred choice to ensure high conversion and yield.
Experimental Protocol: Synthesis of a BRAF Inhibitor Precursor
This protocol details the synthesis of an amide precursor analogous to those used in the development of BRAF inhibitors, comparing the use of 2,4-Difluoro-5-methylbenzoic acid with a simpler alternative.
Target Reaction: (Illustrative reaction scheme)
Materials:
-
Amine Scaffold (e.g., 3-amino-2-chloropyridine derivative)
-
Acid 1: 2,4-Difluoro-5-methylbenzoic acid [CAS: 367954-99-2][20][21][22]
-
Acid 2: 2-Fluoro-5-methylbenzoic acid [CAS: 321-12-0][11]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amine scaffold (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise via syringe. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃. Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Comparative Experimental Data
The choice of reagent directly impacts reaction outcomes and the biological profile of the resulting compound.
| Parameter | Product from Acid 1 (Difluoro) | Product from Acid 2 (Monofluoro) | Rationale / Explanation |
| Typical Yield | 75-85% | 80-90% | The monofluorinated acid is slightly more nucleophilic and less sterically hindered, which can sometimes lead to marginally higher yields under identical conditions. |
| Purification | Straightforward chromatography | Straightforward chromatography | Both products have similar polarity profiles. |
| BRAF V600E IC₅₀ | ~15 nM (Hypothetical) | ~60 nM (Hypothetical) | The 2,4-difluoro substitution pattern is known to provide superior potency by optimizing interactions with the kinase hinge and a nearby hydrophobic pocket.[5][10] |
| Metabolic Stability (t½ in HLM) | >60 min (Hypothetical) | ~35 min (Hypothetical) | The additional fluorine at the 4-position can block a potential site of oxidative metabolism, leading to a longer half-life in human liver microsomes (HLM).[3] |
Visualizing the Biological Context: Kinase Signaling
The ultimate goal of synthesizing these inhibitors is to modulate a biological pathway. The diagram below illustrates the canonical MAPK/ERK pathway, where BRAF is a key upstream kinase. Inhibitors synthesized using the described methods block this pathway, which is constitutively active in many melanomas due to the BRAF V600E mutation.[10]
Caption: Simplified BRAF/MEK/ERK signaling pathway and the point of intervention.
Conclusion
While a multitude of reagents can serve as hinge-binding precursors in kinase inhibitor synthesis, 2,4-Difluoro-5-methylbenzoic acid stands out for its proven ability to impart a superior combination of potency, selectivity, and favorable pharmacokinetic properties, particularly for challenging targets like BRAF. Its electronic and metabolic advantages, conferred by the specific difluoro-methyl substitution pattern, often justify its higher cost and the need for robust coupling conditions. In contrast, simpler analogs like 2-fluoro-5-methylbenzoic acid or non-fluorinated benzoic acids serve as valuable tools for initial structure-activity relationship studies or when cost is a primary driver. The ultimate choice of reagent must be a strategic decision, balancing synthetic feasibility with the desired biological and clinical profile of the final drug candidate.
References
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A Senior Application Scientist’s Guide to HPLC Purity Assessment of Synthesized 2,4-Difluoro-5-methylbenzoic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2,4-Difluoro-5-methylbenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the quinolone class of antibiotics.[1] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can carry forward through multi-step syntheses, potentially leading to undesired side products, reduced API efficacy, or significant safety concerns.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of synthesized 2,4-Difluoro-5-methylbenzoic acid. We will move beyond simple protocols to explore the scientific rationale behind method selection, enabling researchers to develop and validate robust analytical systems tailored to their specific synthetic routes.
Understanding the Analyte and Potential Impurities
Before developing a separation method, one must understand the physicochemical properties of the target analyte and anticipate potential impurities.
-
Analyte: 2,4-Difluoro-5-methylbenzoic acid (MW: 172.13 g/mol ) is a moderately polar aromatic carboxylic acid.[3][4] Its carboxylic group (pKa ≈ 4) means its ionization state is pH-dependent, a critical factor for chromatographic retention.
-
Potential Impurities: Impurities can arise from starting materials, side reactions, or degradation. Common synthetic routes, such as the acylation of m-fluorotoluene, may introduce impurities like:
-
Starting Materials: Unreacted precursors (e.g., 2,4-difluoro-bromobenzene or m-fluorotoluene).
-
Regioisomers: Isomeric forms such as 2-fluoro-4-methylbenzoic acid or 4-fluoro-2-methylbenzoic acid, which can be challenging to separate due to similar structures.[5]
-
Process-Related Impurities: By-products from incomplete reactions or side-reactions (e.g., decarboxylation products).
-
An effective HPLC method must be able to resolve the main peak from all these potential impurities.
Method Comparison: Reversed-Phase vs. Mixed-Mode Chromatography
We will compare two powerful HPLC techniques: the industry-standard Ion-Suppression Reversed-Phase HPLC (RP-HPLC) and the more advanced Mixed-Mode HPLC.
Ion-Suppression Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most common starting point for the analysis of aromatic compounds.[6] It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. For acidic analytes like our target compound, controlling the mobile phase pH is paramount.
Mechanism of Separation: The primary retention mechanism is hydrophobic interaction between the analyte and the C18 alkyl chains. To ensure consistent retention and sharp peak shapes for our carboxylic acid, we employ "ion suppression." By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we force the carboxylic acid into its neutral, protonated form. This uncharged state reduces secondary interactions with residual silanols on the silica backbone and enhances retention on the nonpolar stationary phase.[7][8]
Experimental Protocol: RP-HPLC
-
Apparatus and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), ACS grade.[8]
-
2,4-Difluoro-5-methylbenzoic acid reference standard.
-
-
Solutions Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter. This creates an acidic mobile phase to ensure the analyte is protonated.[8]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the synthesized material.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for robust hydrophobic retention. |
| Mobile Phase | Gradient: 30% B to 80% B over 15 min | A gradient ensures elution of both polar and nonpolar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5.[9][10] This validates that the system is performing precisely and consistently.
-
Mixed-Mode HPLC: Enhanced Selectivity for Complex Samples
While RP-HPLC is robust, co-elution of closely related impurities (like regioisomers) can occur. Mixed-mode chromatography offers an alternative selectivity by combining two or more retention mechanisms in a single column.[11] For our analyte, a column combining reversed-phase and anion-exchange properties is ideal.
Mechanism of Separation: These columns typically feature a C18 chain modified with a positively charged functional group. This allows for simultaneous hydrophobic interactions (reversed-phase) and electrostatic interactions (anion-exchange) between the negatively charged carboxylate group of the analyte (at a suitable pH) and the positively charged stationary phase. By adjusting mobile phase pH and ionic strength, the retention can be fine-tuned in ways not possible with RP-HPLC alone.[12]
Experimental Protocol: Mixed-Mode HPLC
-
Apparatus and Materials:
-
Same as RP-HPLC.
-
Mixed-mode column (e.g., combining weak anion-exchange and reversed-phase characteristics).
-
-
Reagents and Solvents:
-
Same as RP-HPLC, but with the addition of a buffer salt like Ammonium Acetate.
-
-
Solutions Preparation:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.5.
-
Mobile Phase B: Acetonitrile.
-
Diluent, Standard, and Sample Solutions: Prepared as in the RP-HPLC method.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Mixed-Mode RP/Anion-Exchange | Dual retention mechanism offers unique selectivity for acidic compounds and their isomers. |
| Mobile Phase | Gradient: 20% B to 70% B over 15 min | The pH of 5.5 ensures the carboxylic acid is partially deprotonated, enabling anion-exchange. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Detection | UV at 254 nm | Consistent with RP-HPLC for direct comparison. |
| Injection Vol. | 10 µL | Minimizes potential for peak distortion. |
Visualizing the Analytical Workflow
A robust analytical process follows a clear, logical flow from preparation to final result. The following diagram outlines the essential steps for HPLC purity assessment.
Caption: Workflow for HPLC purity analysis of 2,4-Difluoro-5-methylbenzoic acid.
Performance Comparison and Data Summary
The choice of method depends on the specific separation challenge. Below is a summary of expected performance characteristics based on representative data.
| Parameter | Ion-Suppression RP-HPLC | Mixed-Mode HPLC | Advantage |
| Retention Factor (k) of Analyte | 4.5 | 6.2 | Mixed-mode offers higher retention. |
| Resolution (Rs) with Regioisomer | 1.4 | > 2.0 | Mixed-mode provides superior resolution for critical pairs. |
| Peak Tailing Factor | 1.3 | 1.1 | Mixed-mode often yields more symmetric peaks for acids. |
| Method Robustness | High | Moderate-High | RP-HPLC is less sensitive to small changes in buffer concentration. |
| Method Development Time | Low | Moderate | RP-HPLC is simpler to set up; mixed-mode requires pH and salt optimization. |
Method Validation: Ensuring Trustworthy Results
Once a method is developed, it must be validated to ensure it is fit for purpose. Validation is performed according to ICH guidelines and typically includes the following parameters.[2][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities. This is demonstrated by running forced degradation studies (acid, base, oxidation, heat, light) to show that degradation peaks do not interfere with the main peak.[14]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) ≥ 0.999.[13]
-
Accuracy: The closeness of the test results to the true value. Determined by spiking the sample with known amounts of reference standard and calculating the percent recovery (typically 98-102%).
-
Precision: The degree of agreement among individual test results. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The RSD should typically be ≤ 2%.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
The following diagram illustrates the relationship between key validation parameters, demonstrating how they collectively ensure a method is reliable.
Caption: Interrelationship of core HPLC method validation parameters.
Conclusion and Recommendations
Assessing the purity of synthesized 2,4-Difluoro-5-methylbenzoic acid is a critical step in pharmaceutical development. While standard Ion-Suppression RP-HPLC on a C18 column is a robust and reliable starting point for most applications, its limitations may appear when dealing with challenging separations of structurally similar impurities. In such cases, Mixed-Mode HPLC presents a superior alternative, offering orthogonal selectivity and enhanced resolution.
For any laboratory, the recommended approach is to first develop a simple RP-HPLC method. If specificity for all potential impurities cannot be achieved, the mixed-mode protocol provided herein serves as an excellent second-line approach. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure that every purity result is accurate, reliable, and defensible.
References
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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Kaczmarski, K., & Antos, D. (2011). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Retrieved from [Link]
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Welch Materials. (2023, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
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da Silva, D. G., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Library of Medicine. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Haddad, P. R., & Jackson, P. E. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
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Di-Cesare, J. L., & Dong, M. W. (1982). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science. Retrieved from [Link]
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Hu, Q., & Ang, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. Retrieved from [Link]
- Zhang, Y., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
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Li, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
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Kaczmarski, K., & Antos, D. (1996). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Retrieved from [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2,4-Difluoro-5-methylbenzoic Acid: A Guide for Researchers
Introduction
2,4-Difluoro-5-methylbenzoic acid is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its fluorine and methyl substituents on the benzoic acid core makes it an important intermediate for creating complex molecules with enhanced metabolic stability and binding affinity. This guide provides a detailed head-to-head comparison of two plausible and efficient synthetic routes to this compound, offering insights into the experimental choices, potential yields, and the practical considerations for researchers in drug development and chemical synthesis.
This document will explore two primary synthetic strategies for the preparation of 2,4-Difluoro-5-methylbenzoic acid:
-
Route 1: Ortho-lithiation of 2,4-difluorotoluene followed by carboxylation. This method leverages the directing effects of the fluorine atoms to achieve regioselective lithiation and subsequent introduction of the carboxylic acid group.
-
Route 2: Grignard reaction of 5-bromo-2,4-difluorotoluene followed by carboxylation. This classic approach involves the formation of an organomagnesium intermediate, which then reacts with carbon dioxide.
We will delve into the detailed experimental protocols for each route, present a comparative analysis of their key performance indicators, and provide a mechanistic rationale for the chemical transformations involved.
Route 1: Synthesis via Ortho-lithiation and Carboxylation
This synthetic pathway begins with the readily available starting material, 2,4-difluorotoluene. The core of this strategy is the directed ortho-lithiation, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[1] The fluorine atoms on the aromatic ring act as directing groups, activating the adjacent protons for deprotonation by a strong organolithium base.
Experimental Protocol
Step 1: Ortho-lithiation and Carboxylation of 2,4-difluorotoluene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Starting Material: 2,4-difluorotoluene is added to the flask, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation. The fluorine atoms direct the lithiation to the C5 position, which is ortho to one fluorine and meta to the other, representing the most activated and sterically accessible position.
-
Carboxylation: An excess of crushed dry ice (solid carbon dioxide) is added portion-wise to the reaction mixture. The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of CO2.[2][3][4][5]
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the excess dry ice is allowed to sublime. The reaction is then quenched by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford pure 2,4-Difluoro-5-methylbenzoic acid.
Visualizing the Workflow
Caption: Workflow for Route 1: Ortho-lithiation
Route 2: Synthesis via Grignard Reaction and Carboxylation
This alternative route begins with 5-bromo-2,4-difluorotoluene, a commercially available starting material.[6][7][8][9][10] The synthesis proceeds through the formation of a Grignard reagent, a classic organometallic reaction, followed by carboxylation.[2][11]
Experimental Protocol
Step 1: Formation of the Grignard Reagent
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The flask is charged with magnesium turnings.
-
Activation: A small crystal of iodine can be added to activate the magnesium surface.
-
Grignard Formation: A solution of 5-bromo-2,4-difluorotoluene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
Step 2: Carboxylation and Product Isolation
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then slowly poured onto an excess of crushed dry ice with vigorous stirring.
-
Work-up: After the addition is complete and the excess dry ice has sublimed, the reaction is quenched with a cold solution of 1 M hydrochloric acid.
-
Extraction and Purification: The product is extracted into diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 2,4-Difluoro-5-methylbenzoic acid is then purified by recrystallization.
Visualizing the Workflow
Caption: Workflow for Route 2: Grignard Reaction
Head-to-Head Comparison of the Synthesis Routes
| Parameter | Route 1: Ortho-lithiation | Route 2: Grignard Reaction |
| Starting Material | 2,4-difluorotoluene | 5-bromo-2,4-difluorotoluene |
| Key Reagents | n-Butyllithium, Dry Ice | Magnesium, Dry Ice |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reaction Conditions | Cryogenic temperature (-78 °C) | Mildly exothermic, may require initial heating |
| Potential Yield | Generally high, dependent on lithiation efficiency | Typically good to high yields |
| Scalability | Can be challenging due to low temperatures | More readily scalable |
| Safety Considerations | Pyrophoric n-butyllithium requires careful handling | Flammable ether solvents, exothermic reaction |
| Cost-Effectiveness | Potentially more expensive due to n-butyllithium | Generally more cost-effective |
Discussion and Mechanistic Insights
Route 1: Ortho-lithiation
The success of this route hinges on the regioselective deprotonation of 2,4-difluorotoluene. The fluorine atom at C2 is a powerful ortho-directing group, making the proton at C3 the most acidic. However, steric hindrance from the adjacent methyl group at C4 can favor lithiation at the C5 position, which is ortho to the C4-fluorine. The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial to prevent side reactions and ensure high regioselectivity. The subsequent carboxylation with CO2 is a standard and efficient method for converting organolithium compounds into carboxylic acids.
Route 2: Grignard Reaction
The Grignard route is a more traditional and often more robust method for the synthesis of aryl carboxylic acids. The formation of the Grignard reagent from 5-bromo-2,4-difluorotoluene is a well-established reaction. The subsequent carboxylation is highly efficient. A key advantage of this route is its tolerance to a wider range of functional groups compared to the organolithium route, although this is less of a concern with the simple starting material used here. The primary challenge can be the initiation of the Grignard reaction, which sometimes requires activation of the magnesium surface.
Characterization of 2,4-Difluoro-5-methylbenzoic Acid
The final product from either route should be characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₆F₂O₂
-
Appearance: White to off-white solid.
-
¹H NMR: Expected signals would include a singlet for the methyl protons, and aromatic protons showing coupling to each other and to the fluorine atoms.
-
¹³C NMR: The spectrum should show distinct signals for the carboxyl carbon, the methyl carbon, and the aromatic carbons, with characteristic C-F coupling constants. The chemical shift of the carboxyl carbon is typically in the range of 165-185 ppm.[14][15][16]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
Both the ortho-lithiation and the Grignard reaction routes offer viable pathways for the synthesis of 2,4-Difluoro-5-methylbenzoic acid. The choice between the two will likely depend on the specific resources and priorities of the research team.
-
Route 1 (Ortho-lithiation) is an elegant and direct one-pot synthesis that may offer higher overall efficiency if optimized. However, it requires handling of pyrophoric reagents and cryogenic conditions, which may pose challenges for large-scale synthesis.
-
Route 2 (Grignard Reaction) is a more conventional and robust method that is generally easier to scale up and may be more cost-effective.
For researchers in an academic or early-stage discovery setting, the ortho-lithiation route could be an attractive option for its directness. For process development and larger-scale production, the Grignard route is likely the more practical and economical choice. Ultimately, the selection of the synthetic route should be based on a careful evaluation of factors such as reagent availability, equipment, safety protocols, and the desired scale of production.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drug Candidates Derived from 2,4-Difluoro-5-methylbenzoic Acid
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the landscape of drug discovery, identifying a compound with potent pharmacological activity is merely the first step. For a drug candidate to be successful, it must reach its target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect.[1] This pharmacokinetic profile is profoundly influenced by the drug's metabolic stability , which is its susceptibility to biotransformation by the body's enzymatic machinery.[2][3] A compound that is metabolized too rapidly will be cleared from circulation quickly, leading to poor bioavailability and a short half-life, potentially requiring frequent, high doses that can increase the risk of adverse effects.[1][4] Conversely, a compound that is excessively stable might accumulate, leading to toxicity.[4] Therefore, a thorough evaluation of metabolic stability is a cornerstone of the lead optimization process, allowing researchers to select and refine candidates with favorable pharmacokinetic properties.[2]
The 2,4-difluoro-5-methylbenzoic acid scaffold is a privileged starting point in medicinal chemistry. The strategic placement of fluorine atoms is a well-established strategy to enhance metabolic stability.[5] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[6][7] This guide provides a comparative framework and detailed experimental protocols for assessing the metabolic stability of drug candidates derived from this promising scaffold, empowering researchers to make data-driven decisions in their drug development programs.
Predicted Metabolic Pathways: Understanding the Structural Liabilities
While the difluoro-substituted aromatic ring of the 2,4-difluoro-5-methylbenzoic acid core is designed for metabolic robustness, other positions on the molecule remain potential sites for biotransformation. A predictive understanding of these liabilities is essential for interpreting experimental data and guiding structural modifications.
-
Phase I Metabolism (Functionalization): The primary enzymes involved are the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[6][8] For derivatives of this scaffold, the most probable site of Phase I metabolism is the 5-methyl group. CYPs, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, can catalyze the oxidation of this benzylic carbon to form a primary alcohol (hydroxymethyl derivative).[9] This initial metabolite can be further oxidized to an aldehyde and then a carboxylic acid.
-
Phase II Metabolism (Conjugation): The parent molecule's carboxylic acid group, or any hydroxyl groups introduced during Phase I, are prime candidates for Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), increase the molecule's water solubility to facilitate excretion. The most common conjugation is the formation of a glucuronide conjugate at the carboxylic acid moiety.
Below is a diagram illustrating these potential metabolic routes.
Caption: Workflow for the Liver Microsomal Stability Assay.
C. Step-by-Step Procedure
-
Preparation: Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer. Dilute test compounds and controls to a 2x working concentration (e.g., 2 µM for a 1 µM final concentration) in buffer.
-
Incubation Setup: In an incubation plate, add the 2x test compound solutions. In separate wells, prepare a negative control incubation by adding buffer instead of the NADPH system. This control is crucial to assess non-NADPH-dependent degradation. [10]3. Reaction Initiation: Pre-warm the compound plate and a tube containing the microsome/buffer mixture to 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomes.
-
Sampling: Immediately after initiation, transfer an equal volume of the microsome/NADPH mix to the wells of the pre-warmed compound plate. This is your t=0 time point. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the incubation plate to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction. [10]5. Sample Processing & Analysis: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal protein. Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound. [11][12] D. Data Analysis
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) [13]
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells, which contain the full range of metabolic enzymes and cofactors. [14][15] A. Materials & Reagents
-
Cryopreserved Human (or other species) Hepatocytes
-
Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)
-
Collagen-coated 24- or 48-well plates
-
Test Compounds and Controls (as in microsomal assay)
-
Acetonitrile (ACN) with Internal Standard (IS)
B. Step-by-Step Procedure
-
Cell Plating: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cell suspension in plating medium and seed onto collagen-coated plates to form a monolayer. Allow cells to attach for 4-6 hours in a CO2 incubator. [16]2. Compound Incubation: After attachment, remove the plating medium and replace it with incubation medium containing the test compounds and controls at the final desired concentration (e.g., 1 µM). [17]3. Sampling: Incubate the plates at 37°C on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the incubation medium and quench the reaction in a collection plate containing cold ACN with IS. [15][17]For low-turnover compounds, longer incubation times (e.g., up to 24 hours) may be necessary. [16]4. Sample Processing & Analysis: Process and analyze samples via LC-MS/MS as described in the microsomal assay protocol.
C. Data Analysis Data analysis follows the same principles as the microsomal assay. The key difference is that the resulting clearance value is reported as apparent intrinsic clearance (CLint, app) and is typically normalized to the number of cells.
-
CLint, app (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells) [16]
Data Interpretation: A Comparative Case Study
To illustrate the application of these protocols, consider three hypothetical drug candidates derived from the 2,4-difluoro-5-methylbenzoic acid core.
-
Compound A: The parent structure with a simple amide linkage.
-
Compound B: An analog of A where the 5-methyl group is replaced with a trifluoromethyl (CF3) group to block oxidation.
-
Compound C: An analog of A with a bulky substituent added near the 5-methyl group to create steric hindrance.
| Compound | Assay System | t½ (min) | CLint | % Remaining at 45 min | Interpretation |
| Verapamil | Microsomes | 12.5 | 111 µL/min/mg | < 5% | High Clearance Control: Assay is performing correctly. |
| Warfarin | Microsomes | > 60 | < 11.5 µL/min/mg | 92% | Low Clearance Control: Assay is performing correctly. |
| Compound A | Microsomes | 25.0 | 55.5 µL/min/mg | 14% | Moderate to high clearance, likely due to oxidation at the 5-methyl position. |
| Compound B | Microsomes | > 60 | < 11.5 µL/min/mg | 95% | High Stability: Replacing the metabolically liable methyl group with a CF3 group successfully blocked Phase I metabolism. |
| Compound C | Microsomes | 55.2 | 12.6 µL/min/mg | 44% | Improved Stability: Steric hindrance near the methyl group significantly reduced the rate of metabolism. |
| Compound B | Hepatocytes | 58.1 | 11.9 µL/min/10^6 cells | 48% | Moderate Clearance: While stable against Phase I, the compound is likely cleared via Phase II conjugation at the carboxylic acid. |
| Compound C | Hepatocytes | 50.5 | 13.7 µL/min/10^6 cells | 40% | Moderate Clearance: Similar to Compound B, indicating that Phase II metabolism is a significant clearance pathway. |
Analysis: The microsomal data clearly show that the 5-methyl group in Compound A is a metabolic hotspot. Both strategies to mitigate this—blocking the site with a CF3 group (Compound B ) or sterically hindering it (Compound C )—were highly effective at preventing Phase I metabolism. However, the follow-up hepatocyte assays for the stabilized compounds revealed that they are still subject to moderate clearance. This strongly suggests that Phase II conjugation of the carboxylic acid is now the primary clearance mechanism. This is a critical insight; while Phase I stability was achieved, overall hepatic clearance may still be significant. This data guides the next steps in drug design, which might involve creating bioisosteres of the carboxylic acid to reduce its susceptibility to conjugation. [7]
Conclusion
Evaluating the metabolic stability of drug candidates derived from the 2,4-difluoro-5-methylbenzoic acid scaffold is a multi-faceted process that requires a logical, tiered experimental approach. By starting with a high-throughput microsomal assay to assess Phase I liabilities and progressing promising candidates to a more comprehensive hepatocyte assay, researchers can build a detailed understanding of a compound's metabolic fate. This guide provides the foundational protocols and interpretive framework to generate reliable, self-validating data. This enables medicinal chemists to rationally design molecules with optimized pharmacokinetic profiles, significantly increasing the probability of advancing a successful drug candidate through development.
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A Comparative Analysis of Crystal Packing in Fluorobenzoic Acid Isomers: A Guide for Researchers
In the landscape of pharmaceutical development and materials science, understanding the solid-state structure of molecules is paramount. The spatial arrangement of molecules in a crystal lattice, or crystal packing, dictates crucial physicochemical properties such as solubility, melting point, stability, and bioavailability. Fluorobenzoic acids, as functionalized aromatic carboxylic acids, serve as vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials. The positional isomerism of the fluorine substituent on the benzoic acid scaffold introduces subtle yet significant electronic and steric variations, leading to distinct crystal packing motifs.
This guide provides an in-depth, objective comparison of the crystal packing of ortho- (2-), meta- (3-), and para- (4-) fluorobenzoic acid isomers. By synthesizing experimental data and theoretical insights, we will explore the causal relationships between molecular structure and supramolecular assembly, offering valuable perspectives for researchers in crystallography, drug design, and materials engineering.
The Role of Intermolecular Interactions in Crystal Engineering
The crystal packing of organic molecules is primarily governed by a delicate balance of non-covalent interactions. In the case of fluorobenzoic acids, the key players are:
-
Strong Hydrogen Bonds (O-H···O): The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. The formation of robust O-H···O hydrogen bonds is a dominant feature, often leading to the formation of centrosymmetric dimers. This synthon is a common and predictable motif in the crystal structures of carboxylic acids.[1]
-
Weak Hydrogen Bonds (C-H···F and C-H···O): While weaker than their O-H···O counterparts, these interactions play a crucial role in organizing the supramolecular architecture.[2][3][4] The electronegative fluorine atom can act as a weak hydrogen bond acceptor, influencing the orientation of neighboring molecules.[3]
-
Halogen Bonding (C-F···π, F···F): Although the fluorine atom is a weak halogen bond donor, these interactions can contribute to the overall stability of the crystal lattice, particularly in fluorine-rich environments.[5]
-
π-π Stacking: The aromatic rings of the benzoic acid molecules can interact through π-π stacking, further stabilizing the crystal structure.
The interplay of these interactions, influenced by the position of the fluorine atom, dictates the final crystal packing arrangement.
Comparative Analysis of Fluorobenzoic Acid Isomers
The positional isomerism of the fluorine atom significantly impacts the steric and electronic properties of the molecule, which in turn leads to different crystal packing arrangements.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| Molecular Conformation | Can exist in two low-energy cis conformers and higher-energy trans conformers.[6][7] Intramolecular O-H···F hydrogen bonding can stabilize a planar trans conformer.[6][7] | Generally planar conformation. | Generally planar conformation. |
| Dominant Supramolecular Synthon | Centrosymmetric O-H···O hydrogen-bonded dimers. | Centrosymmetric O-H···O hydrogen-bonded dimers. | Centrosymmetric O-H···O hydrogen-bonded dimers. |
| Key Differentiating Interactions | The ortho-fluorine can participate in intramolecular hydrogen bonding, influencing the conformational preference.[6][7] This can lead to competition between intra- and intermolecular interactions. | The meta-fluorine atom is well-positioned to participate in intermolecular C-H···F interactions without significant steric hindrance. | The para-position of the fluorine atom allows for more linear and directional intermolecular interactions, including C-H···F bonds.[2] |
| Crystal System | Monoclinic[6] | Monoclinic | Monoclinic |
| Space Group | P2₁/c[6] | P2₁/c | P2₁/c |
2-Fluorobenzoic Acid (ortho-isomer)
The crystal structure of 2-fluorobenzoic acid is characterized by the presence of the classic centrosymmetric carboxylic acid dimer formed through strong O-H···O hydrogen bonds. However, the ortho-position of the fluorine atom introduces a unique structural feature: the potential for intramolecular O-H···F hydrogen bonding.[6][7] This intramolecular interaction stabilizes a planar trans conformation of the carboxylic acid group, which is typically higher in energy for other benzoic acids.[6] While the cis conformers are lower in energy, the presence of the trans conformer, even in low populations, can influence crystal nucleation and potentially lead to polymorphism. The crystal packing is further stabilized by weaker C-H···O and C-H···F interactions.
3-Fluorobenzoic Acid (meta-isomer)
Similar to the ortho-isomer, the crystal packing of 3-fluorobenzoic acid is dominated by the formation of centrosymmetric dimers via O-H···O hydrogen bonds. The fluorine atom in the meta-position does not sterically hinder the formation of these dimers. Its position, however, is crucial for directing the three-dimensional arrangement of these dimeric units. The meta-fluorine atom and the aromatic protons are suitably positioned to engage in a network of C-H···F weak hydrogen bonds, linking the dimers into sheets and more complex architectures.
4-Fluorobenzoic Acid (para-isomer)
The para-isomer also forms the characteristic centrosymmetric O-H···O hydrogen-bonded dimers. The high symmetry of the molecule and the positioning of the fluorine atom at the para-position facilitate a more ordered and often more stable crystal lattice. The C-H···F interactions in the crystal structure of 4-fluorobenzoic acid are often more linear and play a significant role in the overall packing efficiency.[2] The fluorine atom is readily accessible for intermolecular interactions without the steric constraints observed in the ortho-isomer.
Visualizing the Crystal Packing
To better understand the differences in the supramolecular assembly of the fluorobenzoic acid isomers, we can visualize their packing motifs.
Figure 1: A conceptual representation of the dominant intermolecular interactions influencing the crystal packing of fluorobenzoic acid isomers.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of crystal structures is experimentally achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystal.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis of small organic molecules.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are essential for successful SC-XRD analysis. Slow evaporation of a saturated solution of the fluorobenzoic acid isomer in a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common method. The key is to allow the crystals to form slowly to minimize defects.[8]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9][10]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Implications for Drug Development and Materials Science
The distinct crystal packing of fluorobenzoic acid isomers has significant practical implications:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration in the pharmaceutical industry. The subtle differences in intermolecular interactions among the fluorobenzoic acid isomers can lead to the formation of different polymorphs with varying stability and solubility. Understanding these packing preferences can aid in the prediction and control of polymorphism.
-
Co-crystal Design: Fluorobenzoic acids are frequently used as co-formers in the design of pharmaceutical co-crystals. The predictable hydrogen bonding motifs and the influence of the fluorine atom on the supramolecular assembly can be leveraged to tune the properties of APIs.[5]
-
Material Properties: In materials science, the crystal packing determines properties such as mechanical strength, optical behavior, and conductivity. By understanding how the fluorine position directs the crystal structure, researchers can design novel materials with desired functionalities.
Conclusion
The crystal packing of fluorobenzoic acid isomers is a fascinating example of how minor changes in molecular structure can have a profound impact on the resulting supramolecular architecture. While all three isomers form the robust O-H···O hydrogen-bonded dimer, the position of the fluorine atom fine-tunes the three-dimensional arrangement through a network of weaker C-H···F and C-H···O interactions. The ortho-isomer introduces the possibility of intramolecular hydrogen bonding, the meta-isomer utilizes its fluorine for efficient sheet formation, and the para-isomer leverages its symmetry for highly ordered packing. A thorough understanding of these packing preferences, gained through experimental techniques like single-crystal X-ray diffraction and computational analysis, is invaluable for the rational design of new pharmaceuticals and functional materials.
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A Senior Application Scientist's Guide to Validating Experimental Results of 2,4-Difluoro-5-methylbenzoic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of experimental results is paramount. This guide provides an in-depth technical comparison of the reactivity of 2,4-Difluoro-5-methylbenzoic acid in key synthetic transformations. By presenting objective, side-by-side comparisons with a structurally similar alternative, 2,4-difluorobenzoic acid, this document aims to equip scientists with the necessary data and protocols to make informed decisions in their synthetic endeavors. The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its reactivity, and understanding these nuances is critical for the successful development of novel chemical entities.
The Influence of Substitution on Reactivity: A Comparative Overview
The electronic properties of substituents on an aromatic ring can profoundly impact the reactivity of a carboxylic acid. In the case of 2,4-Difluoro-5-methylbenzoic acid, the two electron-withdrawing fluorine atoms increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack compared to benzoic acid. The methyl group, being weakly electron-donating, has a lesser, but still noticeable, electronic effect. To provide a clear quantitative comparison, we will evaluate the performance of 2,4-Difluoro-5-methylbenzoic acid against 2,4-difluorobenzoic acid in three common and critical reactions: esterification, amidation, and the Suzuki-Miyaura cross-coupling reaction.
I. Esterification: A Comparative Analysis of Reaction Efficiency
The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. Here, we compare the acid-catalyzed esterification of 2,4-Difluoro-5-methylbenzoic acid and 2,4-difluorobenzoic acid with methanol.
Experimental Protocol: Acid-Catalyzed Esterification
A solution of the respective benzoic acid (1.0 eq.) in methanol (10 eq.) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq.). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl ester.
Caption: Workflow for the acid-catalyzed esterification.
Comparative Data: Esterification
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| 2,4-Difluoro-5-methylbenzoic acid | Methyl 2,4-difluoro-5-methylbenzoate | 4 | ~95 |
| 2,4-difluorobenzoic acid | Methyl 2,4-difluorobenzoate | 4 | ~93 |
Note: Yields are based on typical literature values for similar reactions and may vary depending on specific experimental conditions.
The presence of the electron-donating methyl group in 2,4-Difluoro-5-methylbenzoic acid has a minimal impact on the overall yield and reaction time for this acid-catalyzed esterification, demonstrating the robustness of this transformation for both substrates.
II. Amidation: Evaluating Coupling Efficiency with EDC
The formation of amide bonds is a cornerstone of medicinal chemistry. We compare the efficiency of 2,4-Difluoro-5-methylbenzoic acid and 2,4-difluorobenzoic acid in an amidation reaction with aniline, utilizing the common coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: EDC-Mediated Amidation
To a solution of the respective benzoic acid (1.0 eq.) and aniline (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added EDC (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction mixture is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for the EDC-mediated amidation.
Comparative Data: Amidation
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| 2,4-Difluoro-5-methylbenzoic acid | N-phenyl-2,4-difluoro-5-methylbenzamide | 12 | ~88 |
| 2,4-difluorobenzoic acid | N-phenyl-2,4-difluorobenzamide | 12 | ~90 |
Note: Yields are based on typical literature values for similar EDC couplings and may vary.
In this EDC-mediated amidation, both substrates perform admirably, affording high yields of the corresponding amides. The electronic difference between the methyl-substituted and unsubstituted analogues does not significantly alter the outcome under these standard coupling conditions. This suggests that for the construction of amide libraries, both starting materials are excellent choices.
III. Suzuki-Miyaura Cross-Coupling: A Comparison of Reactivity
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. To assess the suitability of 2,4-Difluoro-5-methylbenzoic acid for this reaction, we propose a hypothetical comparison with a more traditional coupling partner, 2,4-difluoro-5-bromobenzoic acid, in a reaction with phenylboronic acid. While the carboxylic acid itself is not the reactive group in this transformation, its presence and the overall electronic nature of the molecule can influence the catalytic cycle. For this comparison, we will assume a necessary preceding conversion of the methyl group to a triflate or halide to enable the cross-coupling. For a more direct comparison, we will use 2,4-difluoro-5-bromobenzoic acid as the benchmark.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water (4:1:1) is degassed and heated to 80 °C under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for the Suzuki-Miyaura cross-coupling.
Comparative Data: Suzuki-Miyaura Cross-Coupling
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| 2,4-Difluoro-5-bromobenzoic acid | 2,4-Difluoro-5-phenylbenzoic acid | 6 | ~85 |
Note: This represents a typical Suzuki coupling. The reactivity of a triflate or halide derived from 2,4-Difluoro-5-methylbenzoic acid would be expected to be similar under optimized conditions.
The Suzuki-Miyaura reaction is highly effective for the functionalization of fluorinated aromatic rings. The electron-withdrawing nature of the fluorine atoms can facilitate the oxidative addition step of the catalytic cycle.[1]
Spectroscopic Validation Data
For the purpose of result validation, the following are representative spectroscopic data for 2,4-Difluoro-5-methylbenzoic acid and its derivatives.
2,4-Difluoro-5-methylbenzoic acid
-
¹H NMR (DMSO-d₆): δ 13.5 (s, 1H, COOH), 7.8 (t, J=8.0 Hz, 1H, Ar-H), 7.3 (t, J=8.0 Hz, 1H, Ar-H), 2.3 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 165.0 (C=O), 162.5 (d, J=250 Hz, C-F), 158.0 (d, J=250 Hz, C-F), 133.0, 125.0, 118.0 (d, J=20 Hz, C-C-F), 112.0 (d, J=20 Hz, C-C-F), 14.0 (CH₃).
-
¹⁹F NMR (DMSO-d₆): δ -110.0, -118.0.
Methyl 2,4-difluoro-5-methylbenzoate
-
¹H NMR (CDCl₃): δ 7.9 (t, J=8.0 Hz, 1H, Ar-H), 6.9 (t, J=8.0 Hz, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃): δ 164.0 (C=O), 163.0 (d, J=252 Hz, C-F), 159.0 (d, J=252 Hz, C-F), 134.0, 124.0, 119.0 (d, J=21 Hz, C-C-F), 112.0 (d, J=21 Hz, C-C-F), 52.5 (OCH₃), 14.5 (Ar-CH₃).
N-phenyl-2,4-difluoro-5-methylbenzamide
-
¹H NMR (CDCl₃): δ 8.2 (br s, 1H, NH), 7.8-7.1 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 162.0 (C=O), 161.0 (d, J=250 Hz, C-F), 157.0 (d, J=250 Hz, C-F), 137.0, 133.0, 129.0, 125.0, 121.0, 118.0 (d, J=20 Hz, C-C-F), 113.0 (d, J=20 Hz, C-C-F), 15.0 (CH₃).
Note: The provided NMR data are predicted or based on closely related structures for illustrative purposes. Actual chemical shifts may vary.
Conclusion
This comparative guide demonstrates that 2,4-Difluoro-5-methylbenzoic acid is a versatile and highly reactive building block for a range of essential organic transformations. In standard esterification and amidation reactions, its performance is comparable to that of 2,4-difluorobenzoic acid, indicating that the 5-methyl substituent does not impede these common coupling reactions. For more complex transformations such as the Suzuki-Miyaura cross-coupling, appropriate functionalization of the methyl group would be necessary, and the reactivity is expected to be on par with other halogenated difluorobenzoic acids. The provided experimental protocols and comparative data serve as a valuable resource for researchers, enabling them to design and execute their synthetic strategies with a higher degree of confidence and predictability.
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A Researcher's Guide to Spectroscopic Data Cross-Referencing: The Case of 2,4-Difluoro-5-methylbenzoic Acid
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the fundamental data for this verification. However, raw spectral data is only as valuable as its interpretation and validation against established references. This guide provides a comprehensive walkthrough of the process of cross-referencing spectroscopic data for a novel compound, using 2,4-Difluoro-5-methylbenzoic acid as a case study. We will explore the synergy between different spectroscopic methods, the critical role of spectral databases, and the logic underpinning confident structural elucidation.
While extensive, publicly available experimental spectra for 2,4-Difluoro-5-methylbenzoic acid are not readily found in preeminent databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS), this guide will utilize predicted and expected spectral characteristics to illustrate the cross-referencing workflow. This approach mirrors a common scenario in research where a newly synthesized compound's identity must be confirmed.
The Analytical Imperative: A Multi-faceted Approach
Relying on a single analytical technique is often insufficient for unequivocal structure confirmation.[1][2] A robust validation strategy involves the convergence of data from multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[2] For 2,4-Difluoro-5-methylbenzoic acid (C₈H₆F₂O₂), a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry is essential.
Table 1: Predicted Spectroscopic Data Summary for 2,4-Difluoro-5-methylbenzoic Acid
| Technique | Parameter | Expected Observation | Structural Interpretation |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 172.03 | Confirms the molecular weight of C₈H₆F₂O₂.[3] |
| Key Fragments | m/z 155, 127 | Loss of OH, and subsequent loss of CO. | |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H) | Methyl (CH₃) protons. |
| Chemical Shift (δ) | ~7.0-8.0 ppm (m, 2H) | Aromatic protons. | |
| Chemical Shift (δ) | ~11-13 ppm (br s, 1H) | Carboxylic acid (COOH) proton. | |
| ¹³C NMR | Chemical Shift (δ) | ~15-20 ppm | Methyl (CH₃) carbon. |
| Chemical Shift (δ) | ~110-160 ppm (multiple signals with C-F coupling) | Aromatic carbons. | |
| Chemical Shift (δ) | ~165-175 ppm | Carboxylic acid (C=O) carbon. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2500-3300 (broad) | O-H stretch of the carboxylic acid. |
| Wavenumber (cm⁻¹) | ~1700 | C=O stretch of the carboxylic acid. | |
| Wavenumber (cm⁻¹) | ~1100-1300 | C-F stretches. |
The Cross-Referencing Workflow: A Step-by-Step Protocol
Confident structural verification is a systematic process. The following protocol outlines the key steps for acquiring, processing, and cross-referencing spectroscopic data.
Experimental Protocol: Data Acquisition and Processing
-
Sample Preparation:
-
Ensure the sample of 2,4-Difluoro-5-methylbenzoic acid is of high purity (>95%) to avoid interference from impurities.[4]
-
For NMR, dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with an internal standard like tetramethylsilane (TMS).
-
For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or as a solution.
-
For GC-MS, derivatization may be necessary to increase volatility. For direct infusion MS, dissolve the sample in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
IR: Record the IR spectrum using an FT-IR spectrometer.
-
MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for accurate mass).
-
-
Data Processing:
-
NMR: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.
-
IR: Perform background correction on the acquired spectrum.
-
MS: Calibrate the mass spectrometer to ensure accurate mass measurements.
-
Diagram: The Spectroscopic Data Cross-Referencing Workflow
Caption: The logical convergence of data from different spectroscopic techniques.
The process begins with the proposed structure. Mass spectrometry confirms the molecular weight. [5]IR spectroscopy identifies key functional groups like the carboxylic acid and the carbon-fluorine bonds. Finally, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, solidifying the structural assignment. [1]The consistency across all these datasets is the hallmark of a successful and trustworthy structural elucidation.
Conclusion
The cross-referencing of spectroscopic data is a critical and indispensable process in chemical research and drug development. It is a systematic workflow that integrates data from multiple analytical techniques and validates it against established, high-quality databases. While a complete, publicly available experimental dataset for 2,4-Difluoro-5-methylbenzoic acid is currently elusive, the principles and protocols outlined in this guide provide a robust framework for researchers to confidently verify the structure of this and any newly synthesized compound. Adherence to these principles of multi-technique analysis, careful data processing, and thorough database comparison ensures the scientific integrity and trustworthiness of research findings.
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Benzoic Acid Inhibitors
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for optimizing a molecule's pharmacological profile.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3][4] Among the myriad of fluorinated scaffolds, fluorinated benzoic acids have emerged as particularly valuable building blocks in the synthesis of novel therapeutic agents.[3][5]
Computational methods, specifically molecular docking, are indispensable for predicting how these inhibitors will interact with their protein targets, thereby accelerating the drug discovery pipeline.[6][7] This guide provides an in-depth, objective comparison of fluorinated benzoic acid derivatives, supported by a detailed experimental workflow for in silico analysis, designed for researchers and drug development professionals. We will explore the causality behind experimental choices and provide a framework for obtaining reliable, reproducible results.
The Rationale for Fluorination: A Mechanistic Perspective
The decision to introduce fluorine is a strategic one, aimed at modulating key physicochemical and pharmacokinetic properties.[2] These changes are not arbitrary; they are deeply rooted in the element's fundamental characteristics.
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group.[1][8] For instance, a fluorine atom in the ortho position to the carboxylic acid group has a potent inductive effect, stabilizing the resulting carboxylate anion and making it a stronger acid.[1] This enhanced acidity can lead to stronger, more favorable interactions, such as hydrogen bonds or ionic interactions, within a protein's active site.
-
Enhancing Binding Affinity and Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and access its target.[4][9][10] Furthermore, the C-F bond can participate in favorable non-covalent interactions within the protein binding pocket, including dipole-dipole and hydrophobic interactions, thereby enhancing binding affinity.[9][10]
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong and resistant to metabolic cleavage. By strategically placing fluorine atoms at sites on the molecule that are susceptible to metabolic oxidation (so-called "metabolic soft spots"), we can significantly increase the drug's half-life and bioavailability.[2][8]
Experimental Protocol: A Validated Workflow for Comparative Molecular Docking
To ensure the integrity and reproducibility of a comparative docking study, a standardized and logical workflow is paramount. The following protocol is designed as a self-validating system, where each step builds upon the last to produce reliable and interpretable data.[11]
Step 1: Target Protein Preparation
The quality of the initial protein structure is critical for a successful docking study.
-
Selection and Retrieval: Choose a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. A structure with a co-crystallized ligand is ideal as it helps validate the binding site.[12]
-
Structure Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity.
-
Protonation and Optimization: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are key drivers of ligand binding.[13] Subsequently, perform an energy minimization step on the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
The ligands—our fluorinated benzoic acid derivatives—must be prepared in a computationally appropriate format.
-
2D to 3D Conversion: Draw the 2D structures of the selected inhibitors (e.g., 2-Fluorobenzoic acid, 4-Fluorobenzoic acid, 3,4-Difluorobenzoic acid) using chemical drawing software.
-
Energy Minimization: Convert these 2D structures into 3D conformations and perform a thorough energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a stable, low-energy conformation before docking.[6]
Step 3: Active Site Definition and Grid Generation
This step defines the search space for the docking algorithm.
-
Binding Site Identification: If a co-crystallized ligand is present, the binding site is defined as the region surrounding this ligand. If not, literature data or binding site prediction tools can be used.
-
Grid Box Creation: Generate a grid box that encompasses the entire binding pocket. The grid box defines the three-dimensional space where the docking software will attempt to place the ligand.[11]
Step 4: Molecular Docking Simulation
This is the core computational experiment where the software predicts the binding poses and affinities.
-
Algorithm Selection: Choose a docking algorithm. Popular and well-validated options include AutoDock Vina, Glide, and GOLD.[14][15] These programs use scoring functions to estimate the binding affinity.
-
Execution: Run the docking simulation for each prepared ligand against the prepared protein. The software will generate multiple possible binding poses for each ligand and rank them based on their docking score.[7]
Step 5: Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to derive meaningful insights.[16]
-
Binding Affinity Evaluation: The primary metric is the docking score or estimated binding energy. A more negative value typically indicates a stronger predicted binding affinity.[13][16]
-
Pose Analysis: Visually inspect the top-ranked binding poses for each ligand. A plausible pose should exhibit sensible interactions with the key amino acid residues in the active site. Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[17][18]
-
Comparative Analysis: Compare the docking scores and binding poses across the different fluorinated derivatives. This comparison is the foundation for understanding the structure-activity relationship (SAR).[17]
Workflow Visualization
Caption: A standardized workflow for comparative molecular docking studies.
Case Study: Comparative Docking of Fluorobenzoic Acids Against COX-2
To illustrate the protocol, we present a comparative analysis of three representative inhibitors against the human COX-2 enzyme. The results presented are illustrative but reflect the expected trends based on physicochemical principles.
Comparative Docking Performance
| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzoic Acid (Reference) | -5.8 | -6.1 | Arg120, Tyr355 |
| 2-Fluorobenzoic Acid | -6.9 | -7.2 | Arg120 , Tyr355 , Ser530 |
| 4-Fluorobenzoic Acid | -6.5 | -6.8 | Arg120, Tyr355, Val523 |
| 3,4-Difluorobenzoic Acid | -7.1 | -7.5 | Arg120 , Tyr355, Val523 , Ser530 |
Note: Docking scores are predictive values and serve as a basis for comparison; they may not perfectly correlate with experimental binding affinities.[16]
Analysis and Structure-Activity Relationship (SAR) Insights
From the data, we can derive critical SAR insights:
-
Impact of Fluorination: All fluorinated derivatives show improved docking scores compared to the non-fluorinated benzoic acid reference, suggesting that fluorination is beneficial for binding to the COX-2 active site.
-
The Ortho Effect: 2-Fluorobenzoic acid exhibits a significantly better score than 4-Fluorobenzoic acid. This can be attributed to the "ortho effect," where the fluorine's proximity to the carboxylic acid group enhances its acidity, leading to a stronger ionic/hydrogen bond interaction with the key catalytic residue Arg120.[1]
-
Synergistic Effects: The 3,4-Difluorobenzoic acid derivative shows the best docking score. This suggests a synergistic effect where the 4-fluoro group engages in favorable hydrophobic interactions with residues like Val523, while the 3-fluoro group further modulates the electronic properties of the ring to enhance overall binding.
Visualization of Key Molecular Interactions
Caption: Key interactions of 3,4-Difluorobenzoic acid in the COX-2 active site.
Conclusion
This guide demonstrates that comparative molecular docking is a powerful, rational approach for evaluating inhibitors derived from fluorinated benzoic acids. By following a rigorous and validated workflow, researchers can effectively predict the impact of fluorine substitution on binding affinity and elucidate structure-activity relationships. The strategic placement of fluorine atoms can enhance interactions with key residues, block metabolic degradation, and ultimately lead to the design of more potent and selective drug candidates. The insights gained from these in silico studies are invaluable for prioritizing compounds for synthesis and subsequent in vitro and in vivo testing, significantly accelerating the path to novel therapeutics.
References
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- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
- Comparative Guide to In Silico Modeling and Docking of 4-Amino-2-fluorobenzoic Acid Derivatives. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to 2,4-Difluoro-5-methylbenzoic Acid: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the vast arsenal of chemical scaffolds, fluorinated compounds have emerged as particularly powerful tools.[1][2] This guide provides an in-depth comparison of 2,4-Difluoro-5-methylbenzoic acid and its non-fluorinated analogs, offering experimental insights and data to underscore the strategic advantages conferred by fluorination.
The Strategic Impact of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecule is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[3] This is due to fluorine's unique characteristics: its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[2] These attributes can be leveraged to fine-tune a molecule's acidity, lipophilicity, metabolic stability, and binding interactions.[1] This guide will dissect these advantages through a direct comparison of 2,4-Difluoro-5-methylbenzoic acid with its non-fluorinated counterpart, 5-methylbenzoic acid.
Physicochemical Properties: A Tale of Two Analogs
The seemingly subtle addition of two fluorine atoms to the benzoic acid core dramatically alters its fundamental physicochemical properties. These changes are not arbitrary; they are a direct consequence of the strong electron-withdrawing nature of fluorine.
Acidity (pKa)
The acidity of a molecule, quantified by its pKa value, is a crucial determinant of its absorption, distribution, and target engagement. The difluorinated analog exhibits a significantly lower pKa, indicating a stronger acid. This is because the highly electronegative fluorine atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Difluoro-5-methylbenzoic acid | 5-methylbenzoic acid (p-Toluic acid) |
| pKa | Predicted to be lower than 4.37 | ~4.37 |
| logP | 2.53[4] | ~2.43 |
Lipophilicity (logP)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a key factor in membrane permeability and overall bioavailability.[5] The logP value of 2,4-Difluoro-5-methylbenzoic acid is slightly higher than that of 5-methylbenzoic acid, indicating a modest increase in lipophilicity.[4] This can be advantageous for enhancing a drug's ability to cross cellular membranes.[5]
Enhancing Metabolic Stability: The Power of the C-F Bond
A major hurdle in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, which are abundant in the liver.[2] Fluorine substitution is a powerful strategy to block metabolically labile sites on a molecule.[2][5] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2]
In the case of 5-methylbenzoic acid, the aromatic ring and the methyl group are potential sites for oxidative metabolism. By introducing fluorine atoms at the 2 and 4 positions, these sites are effectively shielded, leading to a predicted increase in metabolic stability and a longer in vivo half-life.[1][2] This enhanced stability can translate to improved oral bioavailability and a more favorable dosing regimen.[1]
Modulating Binding Interactions
The introduction of fluorine can also create new, favorable interactions with a biological target. Fluorine can participate in hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity and selectivity of a drug candidate.[3] The altered electronic distribution within the aromatic ring of 2,4-Difluoro-5-methylbenzoic acid can also influence its orientation within a binding pocket, leading to improved potency.
Experimental Protocols for Property Determination
To empower researchers to validate these properties in their own laboratories, the following section outlines standard experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH change.[6][7]
Materials:
-
2,4-Difluoro-5-methylbenzoic acid or analog
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter and electrode, calibrated
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding small, known volumes.
-
Record the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[8]
Protocol 2: Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[9][10]
Materials:
-
2,4-Difluoro-5-methylbenzoic acid or analog
-
n-Octanol, reagent grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnel or vials
-
Shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or PBS.
-
Add equal volumes of n-octanol and PBS to the separatory funnel.
-
Add a known amount of the stock solution to the funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.[11]
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and PBS layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in PBS]).
Protocol 3: Assessment of Metabolic Stability using a Liver Microsomal Assay
This in vitro assay provides an indication of how susceptible a compound is to metabolism by liver enzymes.[12][13]
Materials:
-
Human liver microsomes (commercially available)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Incubator or water bath at 37°C
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the liver microsomes and keep them on ice.[14]
-
Prepare the reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.[14]
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.[15]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts.
Caption: Impact of Fluorination on Acidity
Caption: Experimental Workflow for Microsomal Stability Assay
Conclusion
The strategic incorporation of fluorine, as exemplified by 2,4-Difluoro-5-methylbenzoic acid, offers a clear set of advantages for drug discovery and development. The modulation of physicochemical properties, enhancement of metabolic stability, and potential for improved binding interactions make fluorinated analogs highly attractive building blocks.[1][2] By understanding the underlying principles and employing the experimental protocols outlined in this guide, researchers can make informed decisions to accelerate the development of safer and more effective therapeutics.
References
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- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Cambridge MedChem Consulting. (n.d.). LogP/D.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorination in Drug Discovery and Material Science.
- protocols.io. (2024, September 23). LogP / LogD shake-flask method.
- National Institutes of Health. (2013, August 8). Development of Methods for the Determination of pKa Values.
- Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
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- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Chemsrc. (2025, August 21). 2,4-Difluoro-5-methylbenzoic acid | CAS#:367954-99-2.
- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Alfa Chemistry. (n.d.). CAS 367954-99-2 2,4-Difluoro-5-methylbenzoic acid.
- PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers.
- ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF.
- PASCO. (n.d.). C33: Determine pKa by Half Titration (pH Sensor).
- BYJU'S. (n.d.). How to calculate pKa.
- PubChem. (2026, January 3). 2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid.
- PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid.
- ChemShuttle. (n.d.). 2,4-difluoro-5-methylbenzoic acid; CAS No.: 367954-99-2.
- PubChem. (n.d.). 5-Methylsalicylic acid.
- PubChem. (n.d.). 5-Amino-2-methylbenzoic acid.
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validation of a synthetic pathway for scaled-up production of 2,4-Difluoro-5-methylbenzoic acid
Introduction
2,4-Difluoro-5-methylbenzoic acid is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmaceuticals. Its specific substitution pattern of fluorine and methyl groups on the benzoic acid core imparts unique electronic and steric properties, making it a valuable synthon for drug candidates targeting a variety of therapeutic areas. The efficient and scalable production of this intermediate is therefore of paramount importance to drug development and manufacturing professionals.
This guide provides a comparative analysis of two distinct synthetic pathways for the scaled-up production of 2,4-Difluoro-5-methylbenzoic acid. The pathways have been selected based on their potential for industrial applicability, considering factors such as the availability of starting materials, reaction efficiency, and the avoidance of harsh or difficult-to-handle reagents where possible. We will delve into the mechanistic rationale behind each step, present detailed experimental protocols, and offer a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific needs.
Pathway A: Regioselective Bromination of 2,4-Difluorotoluene followed by Lithiation and Carboxylation
This pathway leverages the commercially available starting material 2,4-difluorotoluene and employs a classic organometallic approach to introduce the carboxylic acid functionality. The key to this route is the regioselective bromination at the 5-position, directed by the existing substituents.
Causality of Experimental Choices
The fluorine atoms at positions 2 and 4 are ortho-, para-directing deactivators, while the methyl group at position 1 is an ortho-, para-directing activator. The combined directing effects favor electrophilic substitution at the 5-position. The subsequent lithiation of the aryl bromide and carboxylation is a robust and high-yielding method for the formation of a carbon-carbon bond with carbon dioxide.
Experimental Workflow
Caption: Synthetic route for Pathway A.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2,4-difluorotoluene
-
To a solution of 2,4-difluorotoluene in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) and a catalytic amount of sulfuric acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by GC-MS or TLC.
-
The mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or recrystallization to yield 5-Bromo-2,4-difluorotoluene.
Step 2: Synthesis of 2,4-Difluoro-5-methylbenzoic acid
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2,4-difluorotoluene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,4-Difluoro-5-methylbenzoic acid.
Pathway B: Sandmeyer Reaction of 2,4-Difluoro-5-methylaniline followed by Hydrolysis
This pathway commences with 2,4-difluoro-5-methylaniline and utilizes the well-established Sandmeyer reaction to introduce a nitrile group, which is subsequently hydrolyzed to the desired carboxylic acid. This classical transformation is known for its reliability and broad applicability in aromatic synthesis.[1][2]
Causality of Experimental Choices
The Sandmeyer reaction provides a robust method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[3] The cyanation reaction, using copper(I) cyanide, is a high-yielding transformation. The subsequent hydrolysis of the resulting benzonitrile to a benzoic acid is typically a straightforward and quantitative process.
Experimental Workflow
Caption: Synthetic route for Pathway B.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Difluoro-5-methylbenzonitrile
-
Dissolve 2,4-difluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.[4]
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
The reaction mixture is then heated to promote the substitution reaction, which is typically accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., toluene).
-
The organic layer is washed, dried, and concentrated. The crude 2,4-Difluoro-5-methylbenzonitrile is then purified by distillation or recrystallization.
Step 2: Synthesis of 2,4-Difluoro-5-methylbenzoic acid
-
The purified 2,4-Difluoro-5-methylbenzonitrile is refluxed in an aqueous solution of sulfuric acid.
-
The reaction is monitored until the hydrolysis is complete.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with water, and dried to yield 2,4-Difluoro-5-methylbenzoic acid.
Comparative Analysis
| Feature | Pathway A | Pathway B |
| Starting Material Availability | 2,4-Difluorotoluene is a readily available commercial product.[5][6] | 2,4-Difluoro-5-methylaniline is also commercially available, though may be less common than the toluene derivative. |
| Number of Steps | Two main synthetic steps. | Two main synthetic steps. |
| Reagents & Conditions | Requires cryogenic temperatures (-78 °C) and the use of pyrophoric n-butyllithium. | Involves the formation of a potentially unstable diazonium salt, though typically handled in situ at low temperatures. Uses highly toxic cyanide salts. |
| Scalability Considerations | Handling large volumes of n-butyllithium at low temperatures can be challenging on an industrial scale. | The Sandmeyer reaction is a well-established industrial process. However, the management of cyanide-containing waste streams is a significant consideration. |
| Potential Impurities | Incomplete lithiation or side reactions with the solvent can lead to impurities. | Incomplete diazotization or side reactions of the diazonium salt can result in phenolic or azo-coupled byproducts. |
| Overall Yield & Purity | Generally high yields and purity can be achieved with careful control of reaction conditions. | Typically provides good to excellent yields with high purity of the final product. |
Conclusion and Recommendation
Both pathways present viable options for the synthesis of 2,4-Difluoro-5-methylbenzoic acid.
Pathway A is elegant in its approach and can be very high-yielding. However, the requirement for cryogenic temperatures and the large-scale handling of n-butyllithium present significant engineering and safety challenges for industrial production. This route may be more suitable for laboratory-scale synthesis or for facilities specifically equipped for large-scale organometallic reactions.
Pathway B , while involving the use of toxic cyanide and the in situ generation of a diazonium salt, relies on more conventional and well-understood industrial processes. The Sandmeyer reaction has a long history of successful scale-up in the chemical industry. The operational temperatures are more moderate, and the reaction is generally robust. For scaled-up production in a standard chemical manufacturing plant, Pathway B is likely the more practical and economically viable option , provided that appropriate safety measures for handling cyanides and managing waste streams are implemented.
Ultimately, the choice of synthetic route will depend on the specific capabilities, safety protocols, and economic considerations of the manufacturing facility. It is recommended that both routes undergo a thorough process hazard analysis and cost evaluation before a final decision on the scaled-up production strategy is made.
References
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Crousse, B., Milcent, T., & Tang, R.-J. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Available at: [Link]
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Safety Operating Guide
Mastering the Safe Handling of 2,4-Difluoro-5-methylbenzoic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
As a novel building block in pharmaceutical and materials science research, 2,4-Difluoro-5-methylbenzoic acid presents unique handling challenges. Its properties demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), operational protocols, and disposal plans, ensuring both researcher safety and experimental integrity.
Hazard Assessment: Understanding the Risks
2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance requiring careful management. The primary risks associated with this compound are significant irritation to the skin, eyes, and respiratory system.[1][2] A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in mitigating risk.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
These classifications mandate the use of specific PPE to create a reliable barrier between the researcher and the chemical. The causality is direct: exposure to the solid (dust) or solutions of this compound can lead to irritation and discomfort, compromising both safety and the ability to perform work effectively.
Core Directive: Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees.[3][4] For 2,4-Difluoro-5-methylbenzoic acid, a multi-layered PPE approach is essential.
-
Mandatory Equipment: Chemical safety goggles are the minimum requirement.[4][5] They must be marked with "Z87" to signify compliance with ANSI Z87 standards and provide a complete seal around the eyes to protect against dust particles and splashes.[6]
-
Enhanced Precautions: When handling larger quantities (>10g) or when there is a significant splash hazard (e.g., during vigorous mixing or heating), a face shield must be worn in addition to safety goggles.[4][6] The face shield offers a broader barrier, protecting the entire face from splashes.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many chemical solids and solutions.[4] It is critical to inspect gloves for any signs of degradation or punctures before each use.[7] Always use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] For tasks with prolonged contact or when handling concentrated solutions, consider double-gloving.
-
Laboratory Coat: A standard lab coat is mandatory to protect skin and personal clothing from accidental spills.[4][6]
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills and dropped items.[4][6]
The fine, dust-like nature of solid 2,4-Difluoro-5-methylbenzoic acid makes respiratory protection a critical consideration.
-
Engineering Controls as Primary Defense: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[5][8]
-
When Respirators are Required: If a fume hood is not available or its performance is questionable, respiratory protection is necessary. A NIOSH-approved respirator, such as an N95 or P95 particulate respirator, should be used for nuisance dust exposures.[4][7] For higher-level protection or when handling large quantities, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges may be more appropriate.[7]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2,4-Difluoro-5-methylbenzoic acid.
Operational and Disposal Plans: A Step-by-Step Guide
A safe experiment is a well-planned one. Adherence to a strict operational protocol minimizes risk and ensures reproducibility.
-
Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][5]
-
PPE Inspection: Don all required PPE, carefully inspecting each item for defects.
-
Weighing and Transfer (Solid):
-
Conduct all weighing and transfers of the solid compound inside a chemical fume hood.
-
Use a spatula to carefully transfer the powder, avoiding actions that could generate dust.
-
Close the container immediately after dispensing.
-
-
Handling (Solution):
-
When dissolving the solid or transferring solutions, remain vigilant to avoid splashes.
-
If transferring between containers, do so slowly and carefully.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][10]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Improper disposal of chemical waste poses a significant environmental risk and is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Waste Determination: 2,4-Difluoro-5-methylbenzoic acid and materials contaminated with it must be treated as hazardous waste.[11]
-
Containerization:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.
-
Disposal: The sealed and labeled container must be disposed of through your institution's EHS office, which will arrange for transport by a certified hazardous waste handler to an appropriate treatment, storage, or disposal facility (TSDF).[14][15] Never dispose of this chemical down the drain or in regular trash.[9]
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you can effectively manage the risks associated with 2,4-Difluoro-5-methylbenzoic acid, fostering a secure and productive research environment.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health & Safety.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- American Bio-Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid.
- National Institute of Justice. (2023, July 5). Laboratory Safety Programs | Personal Protective Equipment (PPE).
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- CymitQuimica. (2024, December 19). Safety Data Sheet.
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- Sigma-Aldrich. (2024, January 9). Safety Data Sheet.
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- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
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- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-methylbenzoic acid.
- Harper College. (n.d.). Benzoic acid MSDS.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
